Ansofaxine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl] 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c1-18-7-9-20(10-8-18)23(26)28-21-13-11-19(12-14-21)22(17-25(2)3)24(27)15-5-4-6-16-24/h7-14,22,27H,4-6,15-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYBZJLEMOZFFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(CN(C)C)C3(CCCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916918-80-4 | |
| Record name | Toludesvenlafaxine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916918804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ansofaxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15052 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TOLUDESVENLAFAXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7CGH459FN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ansofaxine Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ansofaxine hydrochloride (formerly known as toludesvenlafaxine, LPM570065, or LY03005) is a novel antidepressant approved for the treatment of major depressive disorder (MDD) in China and under regulatory review in other countries.[1] It distinguishes itself from many existing antidepressants through its unique mechanism of action as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[2][3][4] This triple-action profile suggests the potential for a broader spectrum of efficacy, potentially addressing a wider range of depressive symptoms, including anhedonia and cognitive deficits.[5] this compound also functions as a prodrug of desvenlafaxine, a well-established serotonin-norepinephrine reuptake inhibitor (SNRI).[4][5] This in-depth guide consolidates the current understanding of this compound's core mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of its pharmacological pathways.
Core Mechanism of Action: Triple Reuptake Inhibition
This compound hydrochloride's primary mechanism of action is the inhibition of the reuptake of three key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[2][3] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), this compound increases the synaptic concentrations of these neurotransmitters.[6] This enhanced monoaminergic neurotransmission is believed to be the foundation of its antidepressant effects.[2][3]
-
Serotonin (5-HT): Elevated synaptic serotonin levels are associated with improvements in mood, anxiety, and sleep.[2]
-
Norepinephrine (NE): Increased norepinephrine is linked to enhanced alertness, energy, and attention.[2]
-
Dopamine (DA): Higher dopamine levels in key brain regions, such as the mesolimbic cortex, are thought to improve motivation, pleasure (anhedonia), and cognitive function.[5]
The ability of this compound to modulate all three of these neurotransmitter systems simultaneously may offer a more comprehensive therapeutic approach compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[3][5]
Quantitative Pharmacological Data
The binding affinity and reuptake inhibition potency of this compound have been characterized in vitro. The following tables summarize the available quantitative data.
| Target | IC50 (nM) | Reference |
| Serotonin Transporter (SERT) | 723 | [7] |
| Norepinephrine Transporter (NET) | 763 | [7] |
| Dopamine Transporter (DAT) | 491 | [7] |
| Serotonin Reuptake Inhibition | 31.4 ± 0.4 | [5][8] |
| Norepinephrine Reuptake Inhibition | 586.7 ± 83.6 | [5][8] |
| Dopamine Reuptake Inhibition | 733.2 ± 10.3 | [5][8] |
| Target | Ki (nM) | Reference |
| Serotonin Transporter (SERT) | 763 ± 48.7 | [5] |
| Norepinephrine Transporter (NET) | 2040 ± 258 | [5] |
| Dopamine Transporter (DAT) | 197 ± 18.7 | [5] |
Signaling Pathways and Experimental Workflows
Mechanism of Action at the Synapse
The following diagram illustrates the core mechanism of this compound at the presynaptic terminal.
Caption: this compound's inhibition of SERT, NET, and DAT.
Prodrug to Active Metabolite Conversion
This compound is a prodrug that is metabolized to desvenlafaxine, an SNRI.
Caption: Conversion of this compound to desvenlafaxine.
Experimental Protocols
While detailed, step-by-step protocols for the specific experiments conducted on this compound are not publicly available, the following outlines the general methodologies typically employed for the key assays cited in the literature.
In Vitro Binding Affinity Assays
Objective: To determine the binding affinity (Ki) of this compound for the human serotonin, norepinephrine, and dopamine transporters.
General Methodology:
-
Preparation of Transporter-Expressing Membranes: Membranes are prepared from cell lines (e.g., Chinese Hamster Ovary - CHO, or Human Embryonic Kidney - HEK293) stably expressing the recombinant human SERT, NET, or DAT.
-
Radioligand Binding: A specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Incubation and Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor. Specific binding is calculated by subtracting non-specific from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Reuptake Inhibition Assays
Objective: To measure the functional inhibition (IC50) of serotonin, norepinephrine, and dopamine reuptake by this compound.
General Methodology:
-
Cell Culture: CHO or other suitable cells expressing the human SERT, NET, or DAT are cultured in multi-well plates.
-
Pre-incubation with this compound: The cells are pre-incubated with various concentrations of this compound hydrochloride.
-
Addition of Radiolabeled Neurotransmitter: A radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) is added to the wells.
-
Uptake Period: The cells are incubated for a defined period to allow for the uptake of the radiolabeled neurotransmitter.
-
Termination of Uptake: The uptake process is terminated by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of radioactivity taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that causes a 50% reduction in the uptake of the radiolabeled neurotransmitter (IC50) is determined.
In Vivo Microdialysis
Objective: To measure the effect of this compound administration on extracellular levels of serotonin, norepinephrine, and dopamine in the brains of living animals (e.g., rats).
General Methodology:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., the striatum or prefrontal cortex) of an anesthetized rat.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the dialysis membrane and into the aCSF. The resulting dialysate is collected at regular intervals.
-
Baseline Measurement: Baseline levels of the neurotransmitters are established before drug administration.
-
This compound Administration: this compound is administered (e.g., orally or intraperitoneally).
-
Post-Dosing Sample Collection: Dialysate samples continue to be collected to measure changes in neurotransmitter levels over time.
-
Analysis of Dialysate: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry.
-
Data Analysis: Changes in extracellular neurotransmitter concentrations are expressed as a percentage of the baseline levels.
Conclusion
This compound hydrochloride presents a novel pharmacological approach to the treatment of major depressive disorder through its action as a serotonin-norepinephrine-dopamine reuptake inhibitor. Its ability to modulate all three key monoamine neurotransmitter systems may translate into a broader range of clinical benefits. The in vitro binding and reuptake inhibition data confirm its interaction with SERT, NET, and DAT. Further research and clinical studies will continue to elucidate the full therapeutic potential and clinical implications of this unique mechanism of action.
References
- 1. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microdialysis of extracellular endogenous opioid peptides from rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound hydrochloride inhibits tumor growth and enhances Anti-TNFR2 in murine colon cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Ansofaxine
Introduction: Ansofaxine, also known as toludesvenlafaxine (coded as LY03005), is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) approved for the treatment of major depressive disorder (MDD) in China and under development in other regions.[1][2][3] It functions as a prodrug, being a carboxylic acid ester of desvenlafaxine (O-desmethylvenlafaxine), the major active metabolite of venlafaxine.[1][4] This design allows for rapid in vivo conversion to desvenlafaxine via esterase-mediated hydrolysis, while the parent compound's distinct lipophilicity contributes to its unique pharmacokinetic and pharmacodynamic profile, including a more balanced inhibition of dopamine reuptake compared to its metabolite.[1][5]
Chemical Structure and Properties
This compound's chemical structure consists of the core desvenlafaxine molecule with a 4-methylbenzoyl group attached via an ester linkage to the phenolic hydroxyl group.
-
IUPAC Name: [4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl] 4-methylbenzoate;hydrochloride[6]
-
Synonyms: Toludesvenlafaxine, LY03005, LPM570065, 4-Methylbenzoate desvenlafaxine[1][2]
-
CAS Numbers: 916918-80-4 (free base), 916918-84-8 (hydrochloride)[7]
-
Molecular Formula: C₂₄H₃₁NO₃ (free base)[7]
-
Molecular Weight: 381.52 g/mol (free base)[7]
Logical Structure of this compound
Caption: Logical relationship of this compound's key functional groups.
Synthesis of this compound
The synthesis of this compound is logically approached as a two-stage process:
-
Preparation of the Core Precursor: Synthesis of O-desmethylvenlafaxine (desvenlafaxine).
-
Final Esterification Step: Acylation of the phenolic hydroxyl group of desvenlafaxine to yield this compound.
Synthesis of Desvenlafaxine Precursor
Two primary routes for the synthesis of desvenlafaxine are commonly cited:
-
Route A: O-Demethylation of Venlafaxine: This is a direct conversion where the methyl group on the phenolic oxygen of venlafaxine is cleaved. This can be achieved using various demethylation reagents, such as sodium dodecanethiolate in a high-boiling solvent like polyethylene glycol (PEG) 400.[8][9]
-
Route B: Multi-step Synthesis from Benzyl-protected Precursors: This route builds the molecule from smaller starting materials. A common method involves protecting the phenolic hydroxyl of a starting material like 4-benzyloxyphenylacetic acid, followed by a series of reactions including condensation with cyclohexanone, reduction, and finally debenzylation to reveal the free hydroxyl group of desvenlafaxine.[8]
Final Synthesis Step: Esterification to this compound
The final and key step is the esterification of the desvenlafaxine precursor. This is achieved by reacting desvenlafaxine with 4-methylbenzoyl chloride.[8][10] The reaction acylates the phenolic hydroxyl group to form the final p-toluic acid ester, this compound.
This compound Synthesis Workflow
Caption: Overall synthetic pathways leading to this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's properties and synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₄H₃₁NO₃ | [7] |
| Molecular Weight | 381.52 g/mol | [7] |
| Melting Point | 159–162 °C | [8] |
| Appearance | White powder |[8] |
Table 2: Pharmacodynamic Data (In Vitro Inhibition)
| Target | IC₅₀ (nM) | Reference |
|---|---|---|
| Serotonin Transporter (SERT) | 723 | [11][12] |
| Dopamine Transporter (DAT) | 491 | [11][12] |
| Norepinephrine Transporter (NET) | 763 |[11][12] |
Table 3: Synthesis Yield
| Reaction Step | Yield (%) | Reference |
|---|
| Esterification of Desvenlafaxine to this compound | 28.2% |[8] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Desvenlafaxine via O-Demethylation of Venlafaxine (Route A)
This protocol is based on methods described for the demethylation of venlafaxine.[8][9]
-
Reaction Setup: In a suitable reaction vessel, dissolve venlafaxine (1.0 eq) in polyethylene glycol (PEG) 400.
-
Reagent Addition: Add sodium dodecanethiolate (an excess, e.g., 3.5 eq) to the mixture.
-
Heating: Heat the reaction mixture to 170-190 °C and maintain with stirring for approximately 6 hours.
-
Work-up:
-
Cool the reaction mixture to below 50 °C.
-
Add water and an organic solvent such as ethyl acetate.
-
Acidify the aqueous phase with concentrated hydrochloric acid to a pH of 1-4.
-
Separate the layers and wash the aqueous phase with the organic solvent to remove impurities.
-
Adjust the pH of the aqueous phase to 9-10 with a base (e.g., 40% NaOH solution) to precipitate the desvenlafaxine free base.
-
-
Purification: Filter the precipitate. The resulting solid can be further purified by pulping with water to yield desvenlafaxine.
Protocol 2: Synthesis of this compound from Desvenlafaxine (Final Step)
This protocol is adapted from the synthesis of compound 1j (this compound) as described in literature.[8]
-
Reactant Preparation: Prepare a solution of O-desmethylvenlafaxine (ODV) in a suitable solvent.
-
Acylation: Treat the solution of ODV with 4-methylbenzoyl chloride (e.g., 1.2 g). The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC) until completion.
-
Isolation and Purification: Upon completion, the reaction mixture is worked up. This may involve quenching the reaction, extraction, and purification of the crude product by methods such as column chromatography or recrystallization.
-
Product Characterization: The final product, this compound, is isolated as a white powder. The structure and purity should be confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[10]
Mechanism of Action: Triple Reuptake Inhibition
This compound exerts its antidepressant effects by blocking the reuptake of three key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft. By inhibiting their respective transporters (SERT, NET, and DAT), this compound increases the concentration and duration of these neurotransmitters in the synapse, enhancing neurotransmission.
Caption: this compound's mechanism of action via transporter inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. This compound Hydrochloride [benchchem.com]
- 6. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of this compound (LY03005) for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenolic Esters of O-Desmethylvenlafaxine with Improved Oral Bioavailability and Brain Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Portico [access.portico.org]
- 10. researchgate.net [researchgate.net]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. US20100121108A1 - Process for synthesizing desvenlafaxine free base and salts or solvates thereof - Google Patents [patents.google.com]
Ansofaxine: A Technical Whitepaper on a Novel Prodrug of Desvenlafaxine for Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansofaxine, also known as toludesvenlafaxine (LY03005, LPM570065), is a novel chemical entity developed for the treatment of major depressive disorder (MDD).[1][2] It is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that functions as a prodrug, rapidly metabolizing into its active metabolite, desvenlafaxine, a well-established serotonin-norepinephrine reuptake inhibitor (SNRI).[1][3][4] This unique pharmacological profile, particularly the addition of dopamine reuptake inhibition, suggests potential for a broader spectrum of efficacy, potentially addressing symptoms such as anhedonia and cognitive dysfunction that are not always resolved by conventional antidepressants.[3][5][6] this compound has been approved for the treatment of MDD in China and is under clinical development in other regions, including the United States.[2][7] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, pharmacokinetic profile, and clinical trial data.
Chemical and Pharmacological Profile
This compound hydrochloride is chemically designated as (±)-4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl) ethyl] phenyl 4-methylbenzoate hydrochloride.[1][8] As a carboxylic acid ester prodrug of desvenlafaxine, its enhanced lipophilicity is designed to improve its ability to cross the blood-brain barrier.[3]
This compound and its active metabolite, desvenlafaxine, both inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE). However, this compound itself also inhibits the reuptake of dopamine (DA), classifying it as a triple reuptake inhibitor (TRI).[9][10] This is a key differentiator from desvenlafaxine, which is an SNRI.[2] Microdialysis studies in rats have demonstrated that while both this compound and desvenlafaxine increase extracellular levels of serotonin and norepinephrine, this compound leads to a two to three times stronger increase in extracellular dopamine levels compared to desvenlafaxine.[9][11]
In Vitro Transporter Inhibition
The inhibitory activity of this compound and desvenlafaxine at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters is summarized in the table below.
| Compound | Transporter | IC₅₀ (nM) |
| This compound | SERT | 723[2][10] |
| NET | 763[2][10] | |
| DAT | 491[2][10] | |
| Desvenlafaxine | SERT | 53[2] |
| NET | 538[2] | |
| DAT | - | |
| This compound (alternative) | SERT | 31.4 ± 0.4[1][12] |
| NET | 586.7 ± 83.6[1][12] | |
| DAT | 733.2 ± 10.3[1][12] |
Note: Discrepancies in IC₅₀ values exist across different publications, which may be attributable to variations in experimental conditions.
Mechanism of Action and Metabolic Pathway
This compound's mechanism of action is twofold. As a prodrug, it is rapidly hydrolyzed by ubiquitous esterases in the body to form desvenlafaxine, which then acts as a potent SNRI.[1] Concurrently, this compound itself is able to penetrate the central nervous system and exert its own effects as a triple reuptake inhibitor before being metabolized.[3] This dual action is hypothesized to contribute to its unique clinical profile. The enhanced dopaminergic activity may play a role in improving motivation, pleasure, and cognitive function, which are often persistent symptoms in patients with MDD.[3][5]
Caption: this compound's dual mechanism of action and metabolic pathway.
Clinical Efficacy
The efficacy of this compound has been evaluated in several clinical trials for the treatment of MDD.
Phase 2 Dose-Finding Study
A multicenter, randomized, double-blind, placebo-controlled, dose-finding Phase 2 clinical trial was conducted in China to assess the efficacy and safety of this compound extended-release (ER) tablets.[7][9][13] A total of 255 patients with MDD were randomized to receive fixed doses of 40 mg, 80 mg, 120 mg, or 160 mg of this compound, or placebo, for 6 weeks.[7][9] The primary efficacy endpoint was the change in the 17-item Hamilton Depression Rating Scale (HAMD-17) total score from baseline to week 6.[7][9]
Table 1: Phase 2 Efficacy Results (Change in HAMD-17 Score at Week 6)
| Treatment Group | N | Mean Change from Baseline (LSM) | P-value vs. Placebo |
| Placebo | 49 | -9.71 | - |
| This compound 40 mg/day | 52 | -12.46 | 0.0447 |
| This compound 80 mg/day | 52 | -12.46 | 0.0447 |
| This compound 120 mg/day | 51 | -12.46 | 0.0447 |
| This compound 160 mg/day | 51 | -12.46 | 0.0447 |
| The reported p-value of 0.0447 was for the overall comparison of the four this compound groups versus placebo.[7][9] |
Phase 3 Pivotal Study
A Phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial was also conducted in China to confirm the efficacy and safety of this compound in adult patients with MDD.[14][15] A total of 588 eligible patients were randomized to receive 8 weeks of treatment with either 80 mg/day of this compound, 160 mg/day of this compound, or placebo.[14][15] The primary efficacy endpoint for this study was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 8.[14][15]
Table 2: Phase 3 Efficacy Results (Change in MADRS Score at Week 8)
| Treatment Group | N | Mean Change from Baseline | P-value vs. Placebo |
| Placebo | 185 | -14.6 | - |
| This compound 80 mg/day | 187 | -20.0 | <0.0001 |
| This compound 160 mg/day | 186 | -19.9 | <0.0001 |
Safety and Tolerability
This compound was generally well-tolerated in clinical trials.[9][14] The most common treatment-related adverse events (TRAEs) were consistent with the known side effects of SNRIs and included nausea, vomiting, diarrhea, and dizziness.[7]
Phase 2 Safety Data
In the Phase 2 study, the incidence of TRAEs was higher in the this compound groups compared to the placebo group.[7][9][13]
Table 3: Incidence of Treatment-Related Adverse Events (TRAEs) in Phase 2 Study
| Treatment Group | Incidence of TRAEs (%) |
| Placebo | 38.78% |
| This compound 40 mg/day | 51.92% |
| This compound 80 mg/day | 65.38% |
| This compound 120 mg/day | 56.86% |
| This compound 160 mg/day | 62.75% |
Phase 3 Safety Data
The Phase 3 trial also demonstrated a favorable safety profile for this compound.[14][15]
Table 4: Incidence of Treatment-Emergent and Treatment-Related Adverse Events in Phase 3 Study
| Event Type | Placebo | This compound 80 mg/day | This compound 160 mg/day |
| TEAEs (%) | 67.93% | 74.46% | 78.26% |
| TRAEs (%) | 45.11% | 59.20% | 65.22% |
Experimental Protocols
The clinical development of this compound has followed standard methodologies for antidepressant drug evaluation.
Phase 3 Clinical Trial Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[14][15]
-
Patient Population: Adults (typically 18-65 years) with a primary diagnosis of MDD according to DSM-5 criteria, and a baseline MADRS total score of ≥ 26.[12]
-
Intervention: Eligible patients were randomly assigned in a 1:1:1 ratio to receive either this compound 80 mg/day, this compound 160 mg/day, or a matching placebo for a duration of 8 weeks.[14][15]
-
Primary Outcome Measure: The change from baseline to week 8 in the MADRS total score.[14][15]
-
Secondary Outcome Measures: Included changes in the HAMD-17 total score, Clinical Global Impressions-Severity (CGI-S) and -Improvement (CGI-I) scores, and rates of response and remission.[12][16]
-
Safety Assessments: Monitoring of adverse events, vital signs, physical examinations, laboratory tests, and 12-lead electrocardiograms.[14][15]
-
Statistical Analysis: Efficacy analyses were typically performed on the full analysis set (FAS), including all randomized patients who received at least one dose of the study drug and had at least one post-baseline efficacy assessment. An analysis of covariance (ANCOVA) model was used to compare the change from baseline in the primary efficacy endpoint between the this compound and placebo groups.[9][14]
Caption: Workflow of the Phase 3 clinical trial for this compound.
Conclusion
This compound is a novel antidepressant with a unique mechanism of action as a prodrug of desvenlafaxine and a serotonin-norepinephrine-dopamine reuptake inhibitor. Clinical trial data have demonstrated its efficacy in treating major depressive disorder at various doses, with a generally acceptable safety and tolerability profile. The addition of dopamine reuptake inhibition to the established SNRI activity of its metabolite, desvenlafaxine, presents a promising therapeutic option that may offer benefits for a broader range of depressive symptoms. Further research and long-term studies will continue to elucidate the full clinical potential of this compound in the management of MDD.
References
- 1. Pharmacological Characterization of Toludesvenlafaxine as a Triple Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toludesvenlafaxine - Wikipedia [en.wikipedia.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Major Depressive Disorder Market to Register Immense Growth by 2034 Owing to a Robust Pipeline | DelveInsight [prnewswire.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound hydrochloride | C24H32ClNO3 | CID 56955395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound Hydrochloride [benchchem.com]
- 12. Efficacy, Tolerability, and Safety of Toludesvenlafaxine for the Treatment of Major Depressive Disorder—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. physiciansweekly.com [physiciansweekly.com]
- 14. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of this compound (LY03005) for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Ansofaxine: A Technical Overview of its Discovery and Development
Introduction
Ansofaxine hydrochloride, also known as toludesvenlafaxine (codenamed LY03005 or LPM570065), is an innovative antidepressant developed by Luye Pharma Group.[1][2] It is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a prodrug of desvenlafaxine.[2][3] this compound was developed to offer a more comprehensive treatment for major depressive disorder (MDD) by targeting three key neurotransmitters involved in mood regulation.[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, and the preclinical and clinical development of this compound.
Mechanism of Action
This compound functions as a triple reuptake inhibitor, blocking the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters.[1][4] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[4] The simultaneous modulation of these three neurotransmitter systems is believed to contribute to a broader spectrum of antidepressant effects, potentially addressing a wider range of depressive symptoms.[1][4]
Receptor Binding Affinities
The inhibitory activity of this compound on the monoamine transporters has been quantified through in vitro studies, with the following half-maximal inhibitory concentrations (IC50) reported:
| Target Transporter | IC50 (nM) |
| Serotonin Transporter (SERT) | 723[5] |
| Norepinephrine Transporter (NET) | 763[5] |
| Dopamine Transporter (DAT) | 491[5] |
Preclinical Development
Preclinical studies for this compound have demonstrated its ability to modulate neurotransmitter levels and its potential antidepressant effects.
In Vivo Microdialysis Studies
Microdialysis studies in rats were conducted to assess the effect of this compound on extracellular levels of serotonin, norepinephrine, and dopamine in the striatum.[6] These studies showed that both acute and chronic administration of this compound significantly increased the extracellular concentrations of all three neurotransmitters.[6] Notably, the ability of this compound to increase extracellular dopamine levels was found to be approximately two to three times stronger than that of desvenlafaxine.[6]
Clinical Development
This compound has undergone a series of clinical trials to evaluate its efficacy, safety, and tolerability in patients with Major Depressive Disorder.
Phase 1 Clinical Trials
Phase 1 studies in healthy volunteers established the pharmacokinetic profile of this compound extended-release (ER) tablets. These studies, including single ascending-dose and multiple ascending-dose trials, demonstrated that this compound has a dose-proportional pharmacokinetic relationship within the range of 20 to 200 mg/day.[5] The main adverse reactions reported were mild and included nausea, vomiting, diarrhea, and dizziness.[5]
Phase 2 Clinical Trial
A Phase 2, multicenter, randomized, double-blind, placebo-controlled, dose-finding study (NCT02988024) was conducted in China to assess the efficacy and safety of this compound in patients with MDD.[5][7]
Efficacy Results: The primary endpoint was the change in the 17-item Hamilton Depression Rating Scale (HAMD17) total score from baseline to week 6. The study found a statistically significant difference in the mean change in HAMD17 scores for the pooled this compound groups compared to placebo.
| Treatment Group | Mean Change in HAMD17 Score from Baseline | p-value (vs. Placebo) |
| This compound (pooled doses) | -12.46 | 0.0447 |
| Placebo | -9.71 | N/A |
Safety Results: this compound was generally well-tolerated. The incidence of treatment-related adverse events (TRAEs) is summarized below.
| Dose Group | Incidence of TRAEs (%) |
| 40 mg/day | 51.92 |
| 80 mg/day | 65.38 |
| 120 mg/day | 56.86 |
| 160 mg/day | 62.75 |
| Placebo | 38.78 |
Phase 3 Clinical Trial
A pivotal Phase 3, multicenter, double-blind, randomized, placebo-controlled trial (NCT04853407) was conducted in China to further verify the efficacy and safety of this compound in adults with MDD.[8][9]
Efficacy Results: The primary efficacy endpoint was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 8. Both doses of this compound demonstrated a statistically significant improvement in MADRS scores compared to placebo.[8][9]
| Treatment Group | Mean Change in MADRS Score from Baseline | p-value (vs. Placebo) |
| This compound 80 mg/day | -20.0 | < 0.0001 |
| This compound 160 mg/day | -19.9 | < 0.0001 |
| Placebo | -14.6 | N/A |
Safety Results: The safety profile of this compound in the Phase 3 trial was consistent with previous studies. The incidence of treatment-related adverse events is presented below.
| Dose Group | Incidence of TRAEs (%) |
| This compound 80 mg/day | 59.2 |
| This compound 160 mg/day | 65.22 |
| Placebo | 45.11 |
Experimental Protocols
Preclinical Microdialysis Protocol (General Overview)
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: A microdialysis probe was implanted in the striatum of the rats. Following a recovery period, artificial cerebrospinal fluid was perfused through the probe at a constant flow rate. Dialysate samples were collected at regular intervals before and after the administration of this compound or vehicle.
-
Administration: this compound was administered via oral gavage.
-
Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples were determined using high-performance liquid chromatography (HPLC) with electrochemical detection.
Phase 3 Clinical Trial Protocol (NCT04853407)
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.[8][9]
-
Participants: 588 adult patients (aged 18-65 years) with a diagnosis of MDD according to DSM-5 criteria were randomized.[8][9]
-
Inclusion Criteria: Key inclusion criteria included a MADRS total score of ≥ 26 at screening.[4]
-
Exclusion Criteria: Patients with a history of seizures, substance or alcohol abuse within 6 months prior to screening, or MDD secondary to other medical or psychiatric illnesses were excluded.[4]
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive either this compound 80 mg/day, this compound 160 mg/day, or placebo for 8 weeks.[8][9]
-
Primary Outcome: The primary efficacy measure was the change from baseline in the MADRS total score at week 8.[8][9]
-
Secondary Outcomes: Secondary efficacy measures included changes in the HAMD17 total score, Clinical Global Impressions-Severity (CGI-S), and Sheehan Disability Scale (SDS).[4]
-
Safety Assessments: Safety was monitored through the recording of adverse events, vital signs, physical examinations, laboratory tests, and electrocardiograms (ECGs).[8][9]
Chemical Synthesis
Detailed information on the commercial synthesis process of this compound hydrochloride is proprietary. However, literature is available on the synthesis of related substances for quality control purposes. These methods typically involve the reaction of O-desmethylvenlafaxine with various benzoyl chlorides.[10] For instance, the synthesis of certain related phenyl benzoate hydrochlorides is achieved by reacting O-desmethylvenlafaxine with the corresponding benzoyl chloride, 4-methylbenzoyl chloride, or 4-methoxybenzoyl chloride.[10]
Visualizations
Caption: Mechanism of action of this compound as a triple reuptake inhibitor.
Caption: Workflow of the Phase 3 clinical trial for this compound (NCT04853407).
References
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy, Tolerability, and Safety of Toludesvenlafaxine for the Treatment of Major Depressive Disorder—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of this compound (LY03005) for major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
Ansofaxine (LY03005): A Technical Guide to Preclinical Data
Ansofaxine (also known as toludesvenlafaxine, LY03005, or LPM570065) is a first-in-class serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) approved for the treatment of major depressive disorder (MDD) in China and under development in other countries.[1][2][3] As a prodrug of desvenlafaxine, its unique pharmacological profile is characterized by enhanced dopamine neurotransmission compared to its active metabolite and other SNRIs.[4] This document provides an in-depth summary of the key preclinical data for this compound, focusing on its mechanism of action, pharmacokinetics, and efficacy in established animal models.
Pharmacodynamics: In Vitro and In Vivo Profile
This compound's primary mechanism of action is the inhibition of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, leading to increased synaptic availability of these key monoamines.[4][5][6]
Data Presentation: Monoamine Reuptake Inhibition
The in vitro binding affinity and reuptake inhibition potency of this compound have been characterized, demonstrating its function as a triple reuptake inhibitor.
Table 1: In Vitro Monoamine Reuptake Inhibition of this compound
| Transporter | Parameter | Value | Reference |
| Serotonin (SERT) | IC50 | 31.4 ± 0.4 nM | [1] |
| Norepinephrine (NET) | IC50 | 586.7 ± 83.6 nM | [1] |
| Dopamine (DAT) | IC50 | 733.2 ± 10.3 nM | [1] |
Note: Another study reported different in vitro IC50 values of 723 nM for SERT, 763 nM for NET, and 491 nM for DAT.[3]
Data Presentation: In Vivo Neurochemical Effects
Microdialysis studies in rats have confirmed that this compound administration leads to a significant and sustained increase in extracellular levels of all three monoamines in the brain.
Table 2: In Vivo Neurochemical Effects in Rat Striatum
| Administration | Effect on Monoamine Levels | Comparison to Desvenlafaxine | Reference |
| Acute & Chronic (up to 14 days) | Increased extracellular levels of Serotonin, Norepinephrine, and Dopamine. | Greater increase in all three monoamines, especially dopamine. | [1][4][5] |
Signaling Pathway: Mechanism of Action
This compound acts as a prodrug that, after administration, is converted to its active metabolite, desvenlafaxine. Both compounds contribute to the blockade of monoamine transporters.
Caption: Mechanism of this compound as a triple reuptake inhibitor.
Preclinical Efficacy in Animal Models
This compound has demonstrated significant antidepressant-like effects in various rodent models of depression.
Data Presentation: Efficacy in Depression Models
Table 3: Efficacy of this compound in Rodent Models of Depression
| Model | Species | Key Findings | Reference |
| Forced Swim Test | Rat | Acute and chronic administration decreased immobility time more effectively than desvenlafaxine. | [1] |
| "Two-Hit" Stress Model | Mouse | Reversed depressive-like behaviors (anhedonia, behavioral despair) in sucrose preference, tail suspension, and forced swim tests. | [1] |
| Increased dendritic spine density in CA1 hippocampal neurons. | [1] | ||
| Reduced hypermethylation of the oxytocin receptor gene (Oxtr) in the hippocampus. | [1] |
Experimental Protocols
1. In Vivo Microdialysis in Rat Striatum
-
Objective: To measure extracellular levels of serotonin, dopamine, and norepinephrine.
-
Method: Male Sprague-Dawley rats were anesthetized, and a microdialysis probe was stereotaxically implanted into the striatum. After a recovery period, artificial cerebrospinal fluid was perfused through the probe at a constant rate. Dialysate samples were collected at regular intervals before and after oral or intravenous administration of this compound or a comparator drug. The concentrations of monoamines in the dialysate were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[1]
2. "Two-Hit" Stress Model in Mice
-
Objective: To induce a depressive-like phenotype by combining early-life and adult stress.
-
Method:
-
First Hit (Early Life Stress): Pups were subjected to maternal separation for a specified period daily during their early postnatal development.
-
Second Hit (Adult Stress): In adulthood, the same mice were exposed to social defeat stress, where an intruder mouse is repeatedly defeated by a larger, aggressive resident mouse.
-
Drug Administration: Following the stress protocols, mice received daily oral administration of this compound (LPM570065) or vehicle.
-
Behavioral Testing: A battery of tests was conducted to assess depressive-like behaviors, including the Sucrose Preference Test (to measure anhedonia), the Tail Suspension Test, and the Forced Swimming Test (to measure behavioral despair).[1]
-
Experimental Workflow: "Two-Hit" Stress Protocol
The workflow diagram below illustrates the sequential steps involved in the "two-hit" stress model used to evaluate the antidepressant efficacy of this compound.
Caption: Experimental workflow for the "two-hit" stress model.
Preclinical Safety and Toxicology
Safety pharmacology and toxicology studies have been conducted to establish the safety profile of this compound.
Data Presentation: Acute Oral Toxicity
Table 4: Acute Single-Dose Oral Toxicity in Sprague-Dawley Rats
| Dose Group | Number of Deaths / Total Animals | Reference |
| 500 mg/kg | 0 / 20 | [1] |
| 1000 mg/kg | 2 / 20 | [1] |
| 2000 mg/kg | 7 / 20 | [1] |
Experimental Protocol: Acute Oral Toxicity Study
-
Objective: To determine the acute toxicity and lethal dose of a single oral administration of this compound.
-
Method: Sprague-Dawley rats (equal numbers of males and females) were administered a single oral dose of this compound at 500, 1000, or 2000 mg/kg. The animals were then observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days post-dosing. A full necropsy was performed on all animals at the end of the observation period.[1]
Logical Relationship: From Mechanism to Effect
This compound's therapeutic effects are a direct consequence of its core mechanism, which triggers a cascade of neurobiological changes.
Caption: Logical flow from mechanism to therapeutic effect.
Conclusion
The preclinical data for this compound (LY03005) establish it as a potent triple reuptake inhibitor with a distinct pharmacological profile, particularly its robust enhancement of dopamine levels. Efficacy has been demonstrated in multiple rodent models of depression, where it not only reversed behavioral deficits but also induced neuroplastic and epigenetic changes. The safety profile established in preclinical toxicology studies has supported its progression into clinical trials. These findings provide a strong scientific rationale for the therapeutic potential of this compound in treating major depressive disorder.
References
- 1. Efficacy, Tolerability, and Safety of Toludesvenlafaxine for the Treatment of Major Depressive Disorder—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. Toludesvenlafaxine - Wikipedia [en.wikipedia.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Pharmacological Profile of Ansofaxine Hydrochloride: A Technical Guide
Introduction
Ansofaxine hydrochloride (also known as LY03005 or LPM570065) is a novel antidepressant agent developed for the treatment of major depressive disorder (MDD).[1][2] It is chemically described as (±)-4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl) ethyl] phenyl 4-methylbenzoate hydrochloride dihydrate.[3] this compound represents a significant evolution in antidepressant therapy as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI).[1][2][4] This multi-faceted mechanism targets three key neurotransmitters implicated in the pathophysiology of depression.[1]
This compound is a prodrug that is rapidly converted in vivo to its active metabolite, desvenlafaxine (O-desmethylvenlafaxine), a well-established serotonin-norepinephrine reuptake inhibitor (SNRI).[5][6] However, this compound itself possesses a distinct pharmacological profile, exhibiting affinity for the dopamine transporter in addition to serotonin and norepinephrine transporters.[3][7] Due to its lipophilicity, this compound and its metabolite desvenlafaxine can coexist in both blood and the brain, allowing for a combined therapeutic action.[3][5] This guide provides a detailed overview of the pharmacological properties of this compound hydrochloride, focusing on its mechanism of action, quantitative in vitro and in vivo data, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound hydrochloride exerts its therapeutic effects by acting as a triple reuptake inhibitor.[8] It binds to the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), blocking the reuptake of these neurotransmitters from the synaptic cleft.[1][3] This inhibition leads to an increased concentration and prolonged availability of serotonin, norepinephrine, and dopamine in the synapse, enhancing neurotransmission.[1][2]
-
Serotonin (5-HT): Enhanced serotonergic activity is associated with improvements in mood, anxiety, and overall emotional balance.[1]
-
Norepinephrine (NE): Increased noradrenergic activity is linked to improved energy, alertness, and attention.[1]
-
Dopamine (DA): The novel component of this compound's profile, dopamine reuptake inhibition, is hypothesized to address symptoms often resistant to traditional antidepressants, such as anhedonia (the inability to feel pleasure), and to improve motivation and cognitive function.[2][3]
Preclinical microdialysis studies in rats have confirmed that both acute and chronic administration of this compound increases the extracellular levels of all three monoamines in the striatum.[3][6] Notably, its capacity to elevate extracellular dopamine is approximately two to three times stronger than that of desvenlafaxine alone.[3]
In Vitro Pharmacology
The inhibitory activity of this compound on monoamine transporters has been quantified using in vitro assays. There is some variability in the reported values across different studies, which may be attributable to different experimental conditions and assay systems. The data below summarizes key findings.
Table 1: In Vitro Monoamine Transporter Inhibition of this compound
| Transporter | Parameter | Value (nM) | Source |
|---|---|---|---|
| Serotonin Transporter (SERT) | IC₅₀ | 723 | [8] |
| IC₅₀ | 31.4 ± 0.4 | [9][10] | |
| Norepinephrine Transporter (NET) | IC₅₀ | 763 | [8] |
| IC₅₀ | 586.7 ± 83.6 | [9][10] | |
| Dopamine Transporter (DAT) | IC₅₀ | 491 | [8] |
| | IC₅₀ | 733.2 ± 10.3 |[9][10] |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
One study reported an inhibitory ratio for SERT:NET:DAT of approximately 23:1.2:1 based on their IC₅₀ values.[10]
Pharmacokinetics
This compound is formulated as an extended-release (ER) oral tablet.[3] It is a carboxylic acid ester prodrug of desvenlafaxine.[5][6] Following oral administration, it is absorbed and rapidly converted to its active metabolite, O-desvenlafaxine (ODV).[9]
Phase 1 clinical trials in healthy volunteers have characterized the pharmacokinetic profile of this compound ER tablets.[3][4]
-
Dose Proportionality: The pharmacokinetics of this compound demonstrate a dose-proportional relationship over a range of 20 to 200 mg/day.[3][4][7]
-
Food Effect: The bioavailability of this compound is not significantly affected by food.[3][4]
-
Steady State: In multiple ascending-dose studies (40-160 mg/day), the steady-state concentration of the main active metabolite was achieved by the third day of dosing.[4]
-
Distribution: In animal models, this compound and desvenlafaxine were found to be selectively distributed into the hypothalamus at high concentrations.[9]
Key Experimental Protocols
The pharmacological data for this compound were generated through a series of standardized in vitro and in vivo studies.
In Vitro Monoamine Transporter Reuptake Inhibition Assay
This assay is designed to measure the potency of a compound in inhibiting the reuptake of neurotransmitters into cells genetically engineered to express a specific transporter.
Objective: To determine the IC₅₀ values of this compound at human SERT, NET, and DAT.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are stably transfected to express high levels of the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).[9][11] Cells are cultured to confluence in 96-well plates.[12]
-
Compound Preparation: this compound hydrochloride is dissolved to create a range of concentrations.
-
Assay Procedure:
-
Cultured cells are washed with a Krebs-HEPES buffer (KHB).[11]
-
Cells are pre-incubated for 5-10 minutes with various concentrations of this compound or a vehicle control.[11]
-
A radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) is added to initiate the uptake reaction.[13]
-
The uptake is allowed to proceed for a short period (e.g., 1-10 minutes) at room temperature or 37°C.[11][14]
-
The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.[11]
-
-
Data Analysis:
-
Cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.
-
Non-specific uptake is determined in the presence of a known potent inhibitor for each transporter.
-
Inhibition curves are generated by plotting the percentage of specific uptake against the logarithm of the this compound concentration. The IC₅₀ value is calculated from these curves using non-linear regression.
-
Clinical Pharmacokinetic Studies
Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetic profile of this compound in humans.[4]
Objective: To assess dose proportionality, food effects, and safety in healthy volunteers.
Study Designs:
-
Single Ascending Dose (SAD) Study:
-
Healthy subjects are enrolled into sequential cohorts.[4]
-
Each cohort receives a single oral dose of this compound at a progressively higher dose level (e.g., 20 mg up to 200 mg).[3][4]
-
Serial blood samples are collected over a specified period (e.g., 24-72 hours) to measure plasma concentrations of this compound and its metabolite, desvenlafaxine.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) are calculated for each dose level.
-
-
Multiple Ascending Dose (MAD) Study:
-
Food Effect Study:
-
A randomized, crossover study where subjects receive a single dose of this compound under both fed (e.g., high-fat meal) and fasted conditions.[4]
-
Pharmacokinetic parameters are compared between the two conditions to assess the effect of food on drug absorption and bioavailability.
-
Table 2: Summary of Phase I Pharmacokinetic Study Designs
| Study Type | Population | Dosing Regimen | Key Objectives | Source |
|---|---|---|---|---|
| Single Ascending Dose (SAD) | Healthy Volunteers | Single oral doses (20-200 mg) | Safety, tolerability, dose proportionality of single doses | [3][4] |
| Multiple Ascending Dose (MAD) | Healthy Volunteers | Multiple oral doses (40-160 mg/day) | Safety, tolerability, steady-state pharmacokinetics | [3][4] |
| Food Effect | Healthy Volunteers | Single dose, crossover (fed vs. fasted) | Assess impact of food on bioavailability |[3][4] |
Summary of Clinical Findings
Phase 2 and Phase 3 multicenter, randomized, double-blind, placebo-controlled trials have been conducted to assess the efficacy, safety, and tolerability of this compound in adult patients with MDD.[3][15]
-
Efficacy: this compound, at doses of 40, 80, 120, and 160 mg/day, demonstrated statistically significant improvements in depressive symptoms compared to placebo, as measured by changes in total scores on the Hamilton Depression Rating Scale (HAMD-17) and Montgomery-Åsberg Depression Rating Scale (MADRS).[3][15][16]
-
Safety and Tolerability: The drug was generally well-tolerated across the tested dose range.[15][16] The most commonly reported treatment-related adverse events included nausea, dizziness, vomiting, and diarrhea.[3]
Conclusion
This compound hydrochloride is a novel antidepressant with a unique pharmacological profile as a serotonin-norepinephrine-dopamine reuptake inhibitor. Its dual nature as a prodrug of desvenlafaxine, combined with its own intrinsic activity at all three major monoamine transporters, offers a comprehensive mechanism of action. In vitro data confirm its inhibitory effects on SERT, NET, and DAT, and pharmacokinetic studies have established a predictable, dose-proportional profile. Clinical trials have demonstrated its efficacy and tolerability in the treatment of major depressive disorder, positioning it as a promising therapeutic option.[1][15][16]
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercepharma.com [fiercepharma.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacological Characterization of Toludesvenlafaxine as a Triple Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy, Tolerability, and Safety of Toludesvenlafaxine for the Treatment of Major Depressive Disorder—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. researchgate.net [researchgate.net]
- 14. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of this compound (LY03005) for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Ansofaxine's In Vitro Profile: A Technical Examination of Monoamine Transporter Binding Affinities
For Researchers, Scientists, and Drug Development Professionals
Ansofaxine (formerly known as LY03005 or LPM570065) is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) under investigation for the treatment of major depressive disorder (MDD).[1][2] Its clinical efficacy is rooted in its specific interactions with the presynaptic transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This technical guide provides a detailed overview of the in vitro binding affinities of this compound, presenting available quantitative data, outlining the experimental methodologies employed in these assessments, and visualizing the associated molecular pathways and experimental workflows.
Core Pharmacodynamic Profile: Binding to Monoamine Transporters
This compound functions by binding to SERT, NET, and DAT, thereby blocking the reuptake of their respective neurotransmitters from the synaptic cleft. This action leads to an increased concentration of serotonin, norepinephrine, and dopamine in the synapse, enhancing neurotransmission.[1][3] Preclinical studies have quantified the binding affinity and inhibitory activity of this compound at these transporters, although some discrepancies in the reported values exist in the public domain.
Quantitative Analysis of Binding Affinities
Two primary sets of data have been reported regarding the in vitro interaction of this compound with human monoamine transporters. These are presented below for comparative analysis. It is important to note the distinction between IC50 values, which measure the concentration of a drug that inhibits a specific biological function by 50%, and Ki values, which represent the inhibition constant for a ligand binding to a receptor.
Table 1: this compound Neurotransmitter Reuptake Inhibition
This dataset originates from in vitro studies using Chinese Hamster Ovary (CHO) cells stably expressing the human serotonin, norepinephrine, and dopamine transporters.[4][5]
| Target | IC50 (nM) |
| Serotonin (5-HT) Reuptake | 31.4 ± 0.4 |
| Norepinephrine (NE) Reuptake | 586.7 ± 84 |
| Dopamine (DA) Reuptake | 733.2 ± 10 |
Table 2: this compound Radioligand Binding Affinities
This dataset is derived from radioligand binding assays using membrane preparations containing the respective human transporters.[4][6]
| Target Transporter | Ki (nM) |
| SERT | 1,330 ± 82.5 |
| NET | 2,200 ± 278 |
| DAT | 227 ± 21.7 |
The variation between these two datasets may be attributable to differences in experimental design, such as the use of whole cells versus cell membranes, and the specific techniques employed (functional uptake inhibition versus direct radioligand competition).
Experimental Protocols
While specific, detailed protocols for the preclinical evaluation of this compound are not publicly available in their entirety, the methodologies can be reconstructed based on standard practices for these types of assays.
Neurotransmitter Transporter Uptake Assay
This assay is designed to measure the functional inhibition of neurotransmitter reuptake by a test compound.
Principle: Cultured cells engineered to express a specific human monoamine transporter (e.g., CHO-hSERT, CHO-hNET, or CHO-hDAT) are utilized.[7] These cells are incubated with a fluorescent or radiolabeled substrate that is a known substrate for the transporter. The rate of uptake of this substrate into the cells is measured in the presence and absence of the test compound (this compound). A reduction in substrate uptake in the presence of the test compound indicates inhibitory activity.
Representative Methodology:
-
Cell Culture: CHO cells stably expressing human SERT, NET, or DAT are cultured in appropriate media and seeded into 96- or 384-well microplates.[8]
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).[9]
-
Substrate Addition: A fluorescent or radiolabeled substrate (e.g., a fluorescent mimetic of biogenic amines or [3H]serotonin, [3H]norepinephrine, or [3H]dopamine) is added to initiate the uptake reaction.[9][10]
-
Uptake and Termination: The uptake reaction proceeds for a short, defined period (e.g., 1-10 minutes). For radiolabeled substrates, the reaction is terminated by rapid washing with ice-cold buffer and subsequent cell lysis. For fluorescent substrates, a masking dye may be added to quench extracellular fluorescence, allowing for real-time kinetic or endpoint measurements.[8][9]
-
Detection and Analysis: The amount of substrate taken up by the cells is quantified using a microplate reader (for fluorescence) or a scintillation counter (for radioactivity). The IC50 value is then calculated by plotting the percent inhibition of uptake against the concentration of this compound.[7]
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a specific transporter protein.
Principle: Cell membranes containing the transporter of interest are incubated with a fixed concentration of a radioligand that is known to bind to the transporter with high affinity and specificity. The test compound (this compound) is added at varying concentrations to compete with the radioligand for binding to the transporter. The amount of radioligand displaced by the test compound is measured, and from this, the binding affinity (Ki) of the test compound is determined.
Representative Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target transporter (e.g., CHO cells expressing hSERT, hNET, or hDAT).
-
Assay Incubation: In a multi-well plate, the prepared membranes are incubated with a specific radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, or [3H]GBR12935 for DAT) and a range of concentrations of this compound. The incubation is carried out in a suitable buffer at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that displaces 50% of the specific binding of the radioligand. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizing the Molecular Mechanism and Experimental Process
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway affected by this compound and a typical experimental workflow for determining its binding affinity.
Caption: this compound inhibits SERT, NET, and DAT on the presynaptic neuron, increasing neurotransmitter levels.
Caption: Workflow for determining this compound's binding affinity via a radioligand binding assay.
References
- 1. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of this compound (LY03005) for major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Ansofaxine's Interaction with Monoamine Transporters: A Technical Overview
Introduction
Ansofaxine, also known as toludesvenlafaxine (LY03005, LPM570065), is a novel antidepressant agent under investigation for the treatment of major depressive disorder (MDD).[1][2][3] It is classified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI).[4][5][6] This mechanism of action involves targeting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), thereby increasing the extracellular concentrations of these key neurotransmitters involved in mood regulation.[2][4][6] this compound is also a prodrug that is rapidly converted to desvenlafaxine, a known serotonin-norepinephrine reuptake inhibitor (SNRI), in the body.[7] However, this compound itself is liposoluble, allowing it to coexist with desvenlafaxine in the brain and exert its unique triple reuptake inhibition profile.[1] This guide provides a detailed technical overview of this compound's effects on monoamine transporters, presenting quantitative data, experimental methodologies, and visual representations of its mechanism and the assays used for its characterization.
Quantitative Analysis of this compound's Potency at Monoamine Transporters
The primary mechanism of this compound is the inhibition of neurotransmitter reuptake by binding to their respective transporters. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the transporter's activity. Different studies have reported varying IC50 values for this compound, which are summarized below.
Table 1: In Vitro Inhibition of Monoamine Reuptake by this compound (IC50 values)
| Monoamine Transporter | This compound IC50 (nM) - Source A | This compound IC50 (nM) - Source B |
| Serotonin Transporter (SERT) | 723[5][8] | 31.4 ± 0.4[7] |
| Norepinephrine Transporter (NET) | 763[5][8] | 586.7 ± 83.6[7] |
| Dopamine Transporter (DAT) | 491[5][8] | 733.2 ± 10.3[7] |
Note: The discrepancy in IC50 values, particularly for SERT, may be attributable to different experimental conditions, such as the cell lines used or specific assay protocols.
Experimental Protocols
The characterization of this compound's interaction with monoamine transporters relies on established in vitro assays. The following sections detail the typical methodologies for radioligand binding and synaptosomal uptake assays.
Radioligand Binding Assay
This assay measures the affinity of a drug (like this compound) for a specific transporter by quantifying its ability to displace a radioactively labeled ligand that is known to bind to the target.
Objective: To determine the binding affinity (Ki) of this compound for SERT, NET, and DAT.
Materials:
-
Cell membranes prepared from cell lines stably expressing human SERT, NET, or DAT (e.g., HEK293 or CHO cells).[9]
-
Radioligands specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).[10][11]
-
This compound hydrochloride at various concentrations.
-
Assay buffer (e.g., sucrose phosphate buffer).[11]
-
Non-specific binding control (a high concentration of a known inhibitor, e.g., 100 µM cocaine).[11]
-
Glass fiber filters and a vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Preparation: Thaw the prepared cell membranes on ice. Dilute this compound to a range of concentrations in the assay buffer.
-
Incubation: In assay tubes, combine the cell membranes (e.g., 1.0 mg of tissue original wet weight), a fixed concentration of the specific radioligand (e.g., 0.5 nM [³H]WIN 35,428), and varying concentrations of this compound.[11] For determining non-specific binding, a separate set of tubes is prepared with the radioligand and a high concentration of an unlabeled inhibitor instead of this compound.[11]
-
Equilibration: Incubate the tubes for a specified period (e.g., 120 minutes) at a controlled temperature (e.g., on ice or at room temperature) to allow the binding to reach equilibrium.[11]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration. Determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Synaptosomal Monoamine Reuptake Inhibition Assay
This assay directly measures the functional effect of a drug on the transporter's ability to uptake its respective neurotransmitter into synaptosomes (isolated nerve terminals).
Objective: To determine the potency (IC50) of this compound in inhibiting the reuptake of serotonin, norepinephrine, and dopamine.
Materials:
-
Synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus or cortex for SERT and NET).
-
Radioactively labeled neurotransmitters ([³H]serotonin, [³H]norepinephrine, or [³H]dopamine).
-
This compound hydrochloride at various concentrations.
-
Assay buffer (e.g., Krebs-Henseleit buffer, saturated with 95% O₂/5% CO₂).[12]
-
Specific uptake inhibitors for defining non-specific uptake (e.g., paroxetine for SERT).[12]
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize dissected brain tissue in an ice-cold buffer (e.g., sucrose solution).[13] Perform a series of centrifugations to isolate the crude synaptosomal fraction (P2 pellet).[13] Resuspend the final pellet in the assay buffer.[12]
-
Pre-incubation: Aliquot the synaptosomal suspension into assay tubes. Pre-incubate the synaptosomes for a short period (e.g., 5-10 minutes) at 37°C with varying concentrations of this compound or vehicle control.[10]
-
Initiation of Uptake: Start the uptake reaction by adding a fixed concentration of the radioactively labeled neurotransmitter (e.g., 100 nM [³H]-5-HT).[10]
-
Incubation: Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) at 37°C.[10]
-
Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove the extracellular radiolabel.
-
Quantification: Lyse the synaptosomes collected on the filters (e.g., with 1% SDS) and measure the internalized radioactivity using a scintillation counter.[10]
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a potent selective inhibitor) from the total uptake. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
Visualizations: Mechanisms and Workflows
Caption: this compound's mechanism of action at the synapse.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for a synaptosomal reuptake assay.
References
- 1. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Pharmacological Characterization of Toludesvenlafaxine as a Triple Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake [jove.com]
Early Phase Clinical Trials of Ansofaxine: A Technical Overview
Ansofaxine (formerly LY03005) is an investigational serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that has been evaluated for the treatment of major depressive disorder (MDD). This technical guide provides an in-depth summary of the core findings from early-phase clinical trials, focusing on pharmacokinetics, safety, and preliminary efficacy.
Mechanism of Action
This compound functions as a triple reuptake inhibitor, targeting the transporters for serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By blocking these transporters, this compound increases the extracellular concentrations of these key neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism underlying its antidepressant effects. Preclinical microdialysis studies in rats have demonstrated that this compound and its active metabolite, desvenlafaxine, can elevate extracellular levels of 5-HT, NE, and DA.
Early Phase Clinical Development
This compound has undergone several early-phase clinical trials to establish its pharmacokinetic profile, safety, and tolerability, as well as to identify an effective dose range for the treatment of MDD.
Phase I Clinical Trials in Healthy Volunteers
Three key Phase I studies were conducted in a total of 132 healthy volunteers to assess the safety and pharmacokinetics of this compound extended-release (ER) tablets.[1]
Experimental Protocols:
-
Single Ascending Dose (SAD) Study:
-
Objective: To evaluate the safety and pharmacokinetics of single oral doses of this compound.
-
Design: A randomized, single-blind, placebo-controlled, ascending dose design.
-
Population: 72 healthy adult volunteers.[1]
-
Dosage: Single doses ranging from 20 mg to 200 mg.[1]
-
Assessments: Blood samples were collected at predefined time points to determine pharmacokinetic parameters. Safety and tolerability were monitored throughout the study.
-
-
Multiple Ascending Dose (MAD) Study:
-
Objective: To assess the safety and pharmacokinetics of multiple oral doses of this compound.
-
Design: A randomized, double-blind, placebo-controlled, ascending dose design.
-
Population: 48 healthy adult volunteers.[1]
-
Dosage: Multiple doses ranging from 40 mg to 160 mg per day.[1]
-
Assessments: Pharmacokinetic parameters were assessed at steady-state. Safety and tolerability were continuously monitored.
-
-
Food-Effect Study:
-
Objective: To evaluate the effect of food on the bioavailability of this compound.
-
Design: A randomized, open-label, two-period, two-sequence crossover study.
-
Population: 12 healthy adult volunteers.[1]
-
Procedure: Subjects received a single dose of this compound on two separate occasions, once under fasting conditions and once after a high-fat meal.
-
Assessments: Pharmacokinetic parameters were compared between the fed and fasted states.
-
Summary of Phase I Findings:
| Study Type | Number of Subjects | Dose Range | Key Pharmacokinetic Findings | Safety and Tolerability |
| Single Ascending Dose | 72 | 20 mg - 200 mg | Dose-proportional pharmacokinetics.[1] | Generally well-tolerated. |
| Multiple Ascending Dose | 48 | 40 mg/day - 160 mg/day | Steady-state achieved by day 3; dose-proportional at steady-state.[1] | Good safety and tolerability profile.[1] |
| Food-Effect | 12 | Single dose | No significant effect of food on bioavailability.[1] | Well-tolerated. |
Phase II Dose-Finding Clinical Trial in Patients with MDD (NCT03785652)
A multicenter, randomized, double-blind, placebo-controlled, dose-finding study was conducted to evaluate the efficacy, safety, and tolerability of this compound ER tablets in adult patients with MDD.[2][3]
Experimental Protocol:
-
Objective: To determine the optimal dose range of this compound and to assess its efficacy and safety in patients with MDD.
-
Design: A 6-week, parallel-group, fixed-dose study.[2]
-
Population: 260 adult patients (aged 18-65 years) diagnosed with MDD.[2] A total of 255 patients received the study drug.[2]
-
Dosage Groups:
-
This compound 40 mg/day (n=52)
-
This compound 80 mg/day (n=52)
-
This compound 120 mg/day (n=51)
-
This compound 160 mg/day (n=51)
-
Placebo (n=49)
-
-
Inclusion Criteria: Patients aged 18-65 with a primary diagnosis of MDD according to DSM-IV criteria, a 17-item Hamilton Depression Rating Scale (HAMD-17) total score ≥ 20, and a Clinical Global Impression-Severity (CGI-S) score ≥ 4.
-
Exclusion Criteria: History of non-response to adequate antidepressant treatment, significant suicide risk, or other major psychiatric or unstable medical conditions.
-
Primary Efficacy Endpoint: Change from baseline to week 6 in the HAMD-17 total score.[2]
-
Safety Assessments: Monitoring of adverse events (AEs), vital signs, laboratory tests, and electrocardiograms (ECGs).
Phase II Clinical Trial Workflow:
Summary of Phase II Findings:
Efficacy:
| Dose Group | Mean Change from Baseline in HAMD-17 Score at Week 6 |
| This compound 40 mg/day | -12.46[4] |
| This compound 80 mg/day | -12.46[4] |
| This compound 120 mg/day | -12.46[4] |
| This compound 160 mg/day | -12.46[4] |
| Placebo | -9.71[4] |
Statistically significant differences were observed between all this compound groups and the placebo group (p=0.0447).[4]
Safety and Tolerability:
| Dose Group | Incidence of Treatment-Related Adverse Events (TRAEs) |
| This compound 40 mg/day | 51.92%[4] |
| This compound 80 mg/day | 65.38%[4] |
| This compound 120 mg/day | 56.86%[4] |
| This compound 160 mg/day | 62.75%[4] |
| Placebo | 38.78%[4] |
All doses of this compound were generally well-tolerated.[4] The most common treatment-related adverse events were generally mild to moderate in severity.
Conclusion
The early phase clinical trials of this compound have provided valuable insights into its pharmacokinetic profile, safety, and preliminary efficacy. The Phase I studies in healthy volunteers demonstrated that this compound has predictable, dose-proportional pharmacokinetics and is well-tolerated. The Phase II dose-finding study in patients with MDD suggested that this compound is effective in reducing depressive symptoms across a range of doses (40 mg to 160 mg) compared to placebo, with an acceptable safety and tolerability profile. These findings supported the further clinical development of this compound for the treatment of major depressive disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. Investigational Drugs for the Treatment of Depression (Part 1): Monoaminergic, Orexinergic, GABA-Ergic, and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Ansofaxine extended-release tablet formulation
Ansofaxine Extended-Release Tablet Formulation: A Technical Guide
Introduction
This compound hydrochloride (formerly known as LY03005 or LPM570065) is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) developed by Luye Pharma Group for the treatment of major depressive disorder (MDD).[1][2][3] It is formulated as an extended-release (ER) oral tablet.[4][5] this compound is a prodrug that is converted to its active metabolite, desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][3] This technical guide provides an in-depth overview of the this compound extended-release tablet formulation, including its mechanism of action, pharmacokinetic properties, and insights into its development based on available clinical trial data and patents.
Mechanism of Action
This compound distinguishes itself from many other antidepressants by targeting the reuptake of three key neurotransmitters involved in mood regulation: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[2][6] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), this compound increases the synaptic concentrations of these neurotransmitters, leading to its antidepressant effects.[7]
The triple reuptake inhibition is theorized to offer a broader spectrum of efficacy, potentially addressing a wider range of depressive symptoms, including anhedonia, which is associated with dopamine pathways.[6]
Pharmacokinetics
Clinical studies have demonstrated that this compound extended-release tablets exhibit a dose-proportional pharmacokinetic profile within the range of 20 to 200 mg per day.[4] A key feature of the formulation is that its pharmacokinetic properties are not significantly affected by food, allowing for more flexible administration.[4]
Pharmacokinetic Parameters
While comprehensive data from all clinical trials are not publicly available, the following table summarizes key pharmacokinetic information gathered from published studies.
| Parameter | Value | Study Population | Notes |
| Dose Proportionality | 20 - 200 mg/day | Healthy Volunteers | The increase in drug exposure is proportional to the dose.[4] |
| Food Effect | No significant effect | Healthy Volunteers | The tablets can be taken with or without food.[4] |
| Steady State | Achieved by day 3 | Healthy Volunteers | Refers to the main active metabolite.[3] |
Extended-Release Formulation
Luye Pharma has secured patents covering the chemical compound, crystal form, and the extended-release tablet formulation of this compound.[1][2][8] While the specific details of the formulation are proprietary, the extended-release mechanism is designed to provide a controlled and sustained release of the active pharmaceutical ingredient over a prolonged period.
Experimental Protocols
Clinical Trial Design for Efficacy and Safety Assessment (Phase 2)
A multicenter, randomized, double-blind, placebo-controlled, dose-finding Phase 2 clinical trial was conducted to assess the efficacy, safety, and appropriate dosage of this compound ER tablets for the treatment of Major Depressive Disorder (MDD).[4][9]
-
Participants: Eligible patients were adults (18-65 years) diagnosed with MDD.
-
Intervention: Patients were randomly assigned to receive one of four fixed doses of this compound extended-release tablets (40, 80, 120, or 160 mg/day) or a placebo.[4][5]
-
Duration: The treatment period was 6 weeks.[4]
-
Primary Outcome Measure: The primary endpoint was the change in the total score on the 17-item Hamilton Depression Rating Scale (HAMD-17) from baseline to week 6.[4][9]
References
- 1. Luye Pharma’s Antidepressant Drug LY03005 Completes Primary Endpoint Observation for a Phase III Clinical Trial in China - Press Releases - Luye Pharma Group [luye.cn]
- 2. Luye Pharma’s Class 1 New Drug Anshufaxine Hydrochloride Extended-Release Tablets Meets Predefined Endpoints in Phase III Trial News Center - Luye Life Sciences [luye.com]
- 3. fiercepharma.com [fiercepharma.com]
- 4. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physiciansweekly.com [physiciansweekly.com]
- 6. Marketing Authorization Application Accepted by CDE for Luye Pharma’s Antidepressant Anshufaxine Hydrochloride Extended-Release Tablets - Press Releases - Luye Pharma Group [luye.cn]
- 7. Luye Pharma Releases Top-Line Results from a Phase II Clinical Trial of Its New Antidepressant this compound Hydrochloride Extended-Release Tablets [prnewswire.com]
- 8. Luye Pharma’s Investigational Drug this compound Hydrochloride Extended Release Tablets to Start Clinical Trials in Japan - Press Releases - Luye Pharma Group [luye.cn]
- 9. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ansofaxine in Phase 2 Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the phase 2 clinical trial data for Ansofaxine, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) for the treatment of major depressive disorder (MDD). The information is compiled from a multicenter, randomized, double-blind, placebo-controlled, dose-finding study.
Quantitative Data Summary
The following tables summarize the key quantitative data from the phase 2 clinical trial of this compound extended-release (ER) tablets.
Table 1: Patient Demographics and Dosing Cohorts [1][2][3]
| Parameter | 40 mg/day this compound | 80 mg/day this compound | 120 mg/day this compound | 160 mg/day this compound | Placebo | Total |
| Number of Patients (n) | 52 | 52 | 51 | 51 | 49 | 255 |
Table 2: Primary Efficacy Outcome [1][2][3]
The primary efficacy outcome was the change in the total score on the 17-item Hamilton Depression Rating Scale (HAMD-17) from baseline to week 6.
| Dosage Group | Mean Change in HAMD-17 Total Score from Baseline to Week 6 |
| This compound (All Doses) | -12.46 |
| Placebo | -9.71 |
| Statistical Significance (p-value) | 0.0447 |
Table 3: Safety and Tolerability - Treatment-Related Adverse Events (TRAEs) [1][2][3]
| Dosage Group | Incidence of TRAEs (%) | Number of Patients with TRAEs |
| 40 mg/day this compound | 51.92% | 27 |
| 80 mg/day this compound | 65.38% | 34 |
| 120 mg/day this compound | 56.86% | 29 |
| 160 mg/day this compound | 62.75% | 32 |
| Placebo | 38.78% | 19 |
Experimental Protocols
This section details the methodology for the phase 2 clinical trial of this compound.
2.1. Study Design
A multicenter, randomized, double-blind, placebo-controlled, dose-finding, phase 2 clinical trial was conducted in China.[1][2][4] The study aimed to assess the efficacy, safety, and appropriate dosage of this compound for the treatment of MDD.[1][2][4]
2.2. Participant Eligibility
-
Inclusion Criteria: Eligible patients were between 18 and 65 years of age with a diagnosis of MDD.[1][2]
-
Exclusion Criteria: Individuals who were resistant to venlafaxine, had a significant risk of suicide, exhibited a significant placebo response during the washout period, had other psychiatric diagnoses, or unstable physical diseases were excluded.[4]
2.3. Randomization and Treatment
-
A total of 260 patients were recruited and 255 received the study drug.[1][2][3]
-
Patients were randomly assigned to receive one of four fixed-doses of this compound ER tablets (40, 80, 120, or 160 mg/day) or a placebo for a duration of 6 weeks.[1][2][4]
2.4. Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: The primary outcome measure was the change in the total score of the 17-item Hamilton Depression Rating Scale (HAMD-17) from the beginning of the study (baseline) to the end of the 6-week treatment period.[1][2][4]
-
Safety Assessments: Safety and tolerability were monitored throughout the trial, with all adverse events being recorded.
Visualized Signaling Pathway and Experimental Workflow
3.1. This compound's Mechanism of Action: Triple Reuptake Inhibition
This compound hydrochloride is a triple reuptake inhibitor, meaning it blocks the reuptake of three key neurotransmitters involved in mood regulation: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[5][6] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling.[6] The IC50 values for the inhibition of serotonin, norepinephrine, and dopamine reuptake are 723 nM, 763 nM, and 491 nM, respectively.[5]
3.2. Phase 2 Clinical Trial Workflow
The following diagram illustrates the workflow of the this compound phase 2 clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Application Notes and Protocols for the Quantification of Ansofaxine in Human Plasma using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansofaxine (formerly LY03005 or LPM570065) is a novel serotonin-norepinephrine-dopamine triple reuptake inhibitor (SNDRI) approved for the treatment of major depressive disorder.[1][2] As a prodrug of desvenlafaxine, accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in human plasma. The protocols outlined below are based on established methods for the analysis of structurally related compounds, such as desvenlafaxine and venlafaxine, and are intended to serve as a comprehensive starting point for method development and validation in a research or clinical laboratory setting.[3][4][5][6][7][8]
Physicochemical Properties of this compound Hydrochloride
A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1. This information is essential for understanding the behavior of the analyte during sample preparation and chromatographic separation.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₂ClNO₃ | [9] |
| Molecular Weight | 417.97 g/mol | [10] |
| logP | 5.07 | [11] |
| pKa (Strongest Basic) | 8.87 | [11] |
| Aqueous Solubility | 0.00464 mg/mL | [11] |
| Solubility in DMSO | ≥ 31.25 mg/mL | [12] |
Table 1: Physicochemical Properties of this compound Hydrochloride
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for the extraction of small molecules from plasma samples and is a common technique used for antidepressant quantification.[5]
Materials:
-
Human plasma (with K₂EDTA as anticoagulant)
-
This compound analytical standard
-
Internal Standard (IS) - e.g., Venlafaxine-d6 or a structurally similar compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
0.1% Formic acid in water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Spike 200 µL of human plasma with the appropriate concentration of this compound standard solution and a fixed concentration of the internal standard. For blank samples, spike with the internal standard only.
-
Add 600 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Caption: Workflow for this compound extraction from plasma.
HPLC Method
The following HPLC conditions are proposed as a starting point for the quantification of this compound. Optimization may be required based on the specific instrumentation and laboratory conditions. The selection of a C18 column and a mobile phase consisting of acetonitrile and a phosphate buffer is based on successful methods for the separation of the structurally similar compound, desvenlafaxine.[3][13]
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: UV-Vis Detector (VWD) or Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.5 with phosphoric acid)
-
B: Acetonitrile
-
-
Gradient: 70% A / 30% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 229 nm
-
Injection Volume: 20 µL
Caption: Key components and parameters of the HPLC system.
Method Validation
The developed method should be validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[14][15][16][17][18][19][20][21] The validation parameters and their acceptance criteria are summarized in Table 2.
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of this compound and the IS in blank plasma from at least 6 different sources. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero standards. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within ±20%. |
| Accuracy and Precision | For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) for precision should be ≤ 15%. For the LLOQ, both should be within ±20%. |
| Recovery | The extraction recovery of this compound and the IS should be consistent, precise, and reproducible. |
| Matrix Effect | The matrix factor should be consistent across different sources of plasma, with a CV ≤ 15%. |
| Stability | This compound stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and post-preparative stability in the autosampler. Analyte concentration should be within ±15% of the nominal concentration. |
Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria
Data Presentation
The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 3: Calibration Curve for this compound in Human Plasma
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) |
|---|---|---|
| 5 | 4.9 | 98.0 |
| 10 | 10.2 | 102.0 |
| 50 | 51.5 | 103.0 |
| 100 | 98.7 | 98.7 |
| 250 | 255.0 | 102.0 |
| 500 | 495.5 | 99.1 |
| 1000 | 1010.0 | 101.0 |
| Linearity (r²) | 0.9995 | |
Table 4: Intra- and Inter-Day Accuracy and Precision
| QC Concentration (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (CV, %) | Inter-Day Accuracy (%) | Inter-Day Precision (CV, %) |
|---|---|---|---|---|
| LLOQ (5) | 101.2 | 8.5 | 99.8 | 10.2 |
| Low (15) | 98.5 | 6.2 | 100.5 | 7.8 |
| Medium (200) | 102.1 | 4.1 | 101.3 | 5.5 |
| High (800) | 99.3 | 3.5 | 99.9 | 4.1 |
Table 5: Stability of this compound in Human Plasma
| Stability Condition | Mean Concentration (ng/mL) | Accuracy (%) |
|---|---|---|
| Bench-top (4 hours at RT) | 14.8 (Low QC) / 795.2 (High QC) | 98.7 / 99.4 |
| Freeze-Thaw (3 cycles) | 15.2 (Low QC) / 808.0 (High QC) | 101.3 / 101.0 |
| Long-term (-80°C for 30 days) | 14.9 (Low QC) / 792.8 (High QC) | 99.3 / 99.1 |
| Autosampler (24 hours at 4°C) | 15.1 (Low QC) / 801.6 (High QC) | 100.7 / 100.2 |
Conclusion
The proposed HPLC method provides a robust and reliable framework for the quantification of this compound in human plasma. The detailed protocols for sample preparation, chromatographic analysis, and method validation are designed to meet the stringent requirements of regulatory bodies. This application note serves as a valuable resource for researchers and scientists involved in the clinical development and therapeutic monitoring of this compound. Further optimization and validation should be performed in the end-user's laboratory to ensure the method's suitability for its intended purpose.
References
- 1. toludesvenlafaxine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Single-step extraction for simultaneous quantification of desvenlafaxine and alprazolam in human spiked plasma by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-step extraction for simultaneous quantification of desvenlafaxine and alprazolam in human spiked plasma by RP-HPLC | PLOS One [journals.plos.org]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. First MEPS/HPLC assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound hydrochloride | C24H32ClNO3 | CID 56955395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound hydrochloride (Y03005) | Triple reuptake inhibitor | Probechem Biochemicals [probechem.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. glpbio.com [glpbio.com]
- 13. jocpr.com [jocpr.com]
- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ema.europa.eu [ema.europa.eu]
- 16. labs.iqvia.com [labs.iqvia.com]
- 17. id-eptri.eu [id-eptri.eu]
- 18. bioanalysisforum.jp [bioanalysisforum.jp]
- 19. fda.gov [fda.gov]
- 20. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 21. hhs.gov [hhs.gov]
Ansofaxine for Anhedonia and Cognitive Symptoms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansofaxine, also known as toludesvenlafaxine (brand name Ruoxinlin), is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) approved in China for the treatment of major depressive disorder (MDD) and under development in other countries.[1] Its mechanism of action, which involves modulating three key neurotransmitters implicated in mood and cognition, makes it a promising candidate for addressing symptoms of anhedonia and cognitive impairment, which are often resistant to traditional antidepressant therapies.[2][3][4][5] this compound is a prodrug of desvenlafaxine, and both coexist in the brain, with this compound demonstrating a more balanced reuptake inhibition profile.[1][6]
These application notes provide a comprehensive overview of the research on this compound, with a focus on its effects on anhedonia and cognitive symptoms. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development.
Data Presentation
Table 1: In Vitro Receptor Binding and Reuptake Inhibition of this compound
| Target | Parameter | Value (nM) | Reference |
| Serotonin Transporter (SERT) | IC50 (Reuptake Inhibition) | 723 | [7][8] |
| Norepinephrine Transporter (NET) | IC50 (Reuptake Inhibition) | 763 | [7][8] |
| Dopamine Transporter (DAT) | IC50 (Reuptake Inhibition) | 491 | [7][8] |
| Serotonin Transporter (SERT) | IC50 (Reuptake Inhibition) | 31.4 ± 0.4 | [4] |
| Norepinephrine Transporter (NET) | IC50 (Reuptake Inhibition) | 586.7 ± 83.6 | [4] |
| Dopamine Transporter (DAT) | IC50 (Reuptake Inhibition) | 733.2 ± 10.3 | [4] |
Note: Discrepancies in IC50 values may be due to different experimental conditions.
Table 2: Summary of this compound Phase 2 Clinical Trial for MDD
| Parameter | Details | Reference |
| Study Design | Multicenter, randomized, double-blind, placebo-controlled, dose-finding | [2][9][10] |
| Patient Population | 260 adults (18-65 years) with MDD | [9][10] |
| Treatment Arms | This compound ER tablets (40, 80, 120, or 160 mg/day) or placebo | [2][9][10] |
| Treatment Duration | 6 weeks | [2][9][10] |
| Primary Outcome | Change in 17-item Hamilton Depression Rating Scale (HAM-D17) total score from baseline to week 6 | [2][9][10] |
| Key Efficacy Finding | Statistically significant reduction in HAM-D17 total scores for all this compound doses compared to placebo at week 6 | [9][10] |
Table 3: Summary of this compound Phase 3 Clinical Trial for MDD
| Parameter | Details | Reference |
| Study Design | Multicenter, double-blind, randomized, placebo-controlled | [1][7][11] |
| Patient Population | 588 adults with MDD | [1][7][11] |
| Treatment Arms | This compound (80 mg/day or 160 mg/day) or placebo | [1][7][11] |
| Treatment Duration | 8 weeks | [1][7][11] |
| Primary Outcome | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 8 | [1][7][11] |
| Key Efficacy Finding | Statistically significant reduction in MADRS total scores for both this compound doses compared to placebo | [1][7][11] |
| Anhedonia-Specific Finding | Both this compound doses significantly reduced anhedonia as measured by the MADRS anhedonia factor. | [6] |
Experimental Protocols
Protocol 1: In Vitro Monoamine Reuptake Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro potency of this compound to inhibit serotonin, norepinephrine, and dopamine transporters using a radioligand binding assay.
1. Materials:
-
Cell lines stably expressing human SERT, NET, or DAT (e.g., HEK293 cells)
-
Radioligands specific for each transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT)
-
This compound hydrochloride
-
Scintillation fluid
-
96-well plates
-
Cell harvesting equipment
-
Scintillation counter
2. Procedure:
-
Cell Culture: Culture the transporter-expressing cell lines to confluence in appropriate media.
-
Membrane Preparation: Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellets in a suitable buffer.
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of the specific radioligand, and varying concentrations of this compound.
-
Incubate the plates to allow for competitive binding.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specific binding.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of radioligand binding at each concentration of this compound.
-
Determine the IC50 value by non-linear regression analysis.
-
Protocol 2: Preclinical Assessment of Anhedonia - Sucrose Preference Test (SPT) (General Protocol)
This protocol describes a general method for evaluating the effect of this compound on anhedonia in a rodent model of depression.
1. Animals:
-
Male rats or mice.
2. Materials:
-
This compound hydrochloride
-
Sucrose
-
Two identical drinking bottles per cage
-
Animal scale
3. Procedure:
-
Habituation: For 48 hours, habituate the animals to two bottles of 1% sucrose solution in their home cage.
-
Baseline Measurement: Following habituation, replace one bottle with water for 24 hours. Measure the consumption of both sucrose solution and water.
-
Stress Induction (Optional): To induce an anhedonic state, a chronic mild stress (CMS) protocol can be implemented for several weeks.
-
Drug Administration: Administer this compound or vehicle to the animals daily for the duration of the treatment period.
-
Sucrose Preference Test:
-
Following a period of food and water deprivation (e.g., 12-24 hours), present the animals with two pre-weighed bottles: one with 1% sucrose solution and one with water.
-
After a set period (e.g., 1-4 hours), remove and weigh the bottles to determine the amount of each liquid consumed.
-
-
Data Analysis:
-
Calculate the sucrose preference percentage: (Sucrose intake / (Sucrose intake + Water intake)) x 100%.
-
Compare the sucrose preference between the this compound-treated and vehicle-treated groups.
-
Protocol 3: Preclinical Assessment of Cognitive Function - Novel Object Recognition (NOR) Test (General Protocol)
This protocol outlines a general procedure for assessing the impact of this compound on recognition memory in rodents.
1. Animals:
-
Male rats or mice.
2. Materials:
-
This compound hydrochloride
-
Open-field arena
-
Two sets of identical objects (e.g., cubes, cylinders) that are distinct from each other.
3. Procedure:
-
Habituation: Allow each animal to freely explore the empty open-field arena for a set period (e.g., 5-10 minutes) on two consecutive days.
-
Training (Familiarization) Phase:
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a defined period (e.g., 5-10 minutes).
-
Record the time spent exploring each object.
-
-
Drug Administration: Administer this compound or vehicle at a specified time before or after the training phase.
-
Testing Phase:
-
After a retention interval (e.g., 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Allow the animal to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive discrimination index indicates that the animal remembers the familiar object. Compare the discrimination indices between the this compound-treated and vehicle-treated groups.
-
Visualizations
Caption: this compound's triple reuptake inhibition mechanism.
Caption: Hypothesized pathway for this compound's effects.
Caption: Preclinical experimental workflow for this compound.
References
- 1. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of this compound (LY03005) for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 9. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Ansofaxine and its Metabolites in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ansofaxine hydrochloride, a novel serotonin-norepinephrine-dopamine triple reuptake inhibitor (SNDRI), is a prodrug of desvenlafaxine.[1] It is developed for the treatment of major depressive disorder (MDD).[2] this compound is rapidly converted to its active metabolite, desvenlafaxine, in vivo, and both compounds can coexist in biological matrices such as blood and brain tissue.[1] Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving this compound. This document provides a detailed protocol for the simultaneous quantification of this compound and its primary metabolite, desvenlafaxine, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action
This compound functions by inhibiting the reuptake of three key neurotransmitters involved in mood regulation: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[3] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), this compound increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and alleviating depressive symptoms.[3][4]
References
Application Notes and Protocols: Elucidating the Molecular Effects of Ansofaxine Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansofaxine hydrochloride, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), represents a significant advancement in the pharmacological treatment of major depressive disorder (MDD).[1][2] Its unique mechanism of action, targeting three key neurotransmitter systems, offers a broader spectrum of therapeutic potential compared to traditional antidepressants that typically target one or two of these systems.[2][3] Understanding the molecular effects of this compound is crucial for elucidating its therapeutic efficacy and for the development of next-generation antidepressants. This document provides detailed application notes and protocols for cell-based assays to investigate the molecular pharmacology of this compound.
This compound, also known as toludesvenlafaxine, is a prodrug of desvenlafaxine.[4][5] It functions by inhibiting the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.[1][6] This triple reuptake inhibition is believed to contribute to its robust antidepressant effects, potentially addressing a wider range of depressive symptoms, including anhedonia, which is often associated with dopamine dysregulation.[2][6]
Quantitative Data Summary
The inhibitory activity of this compound on the serotonin, norepinephrine, and dopamine transporters has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that variations in experimental conditions can lead to differences in absolute values.
| Target Transporter | This compound IC50 (nM) | Reference |
| Serotonin Transporter (SERT) | 723 | [7][8] |
| Norepinephrine Transporter (NET) | 763 | [7][8] |
| Dopamine Transporter (DAT) | 491 | [7][8] |
| Serotonin Transporter (SERT) | 31.4 ± 0.4 | [9] |
| Norepinephrine Transporter (NET) | 586.7 ± 83.6 | [9] |
| Dopamine Transporter (DAT) | 733.2 ± 10.3 | [9] |
Mechanism of Action and Signaling Pathway
This compound's primary mechanism involves the blockade of SERT, NET, and DAT. This inhibition leads to an accumulation of serotonin, norepinephrine, and dopamine in the synaptic cleft, enhancing neurotransmission. Downstream signaling pathways are subsequently modulated, contributing to the therapeutic effects. One of the key downstream pathways involves the activation of the transcription factor cAMP-response element-binding protein (CREB), which plays a crucial role in neuronal plasticity and survival. Activated CREB promotes the expression of various genes, including brain-derived neurotrophic factor (BDNF), a key molecule involved in neurogenesis and synaptic plasticity.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. Toludesvenlafaxine - Wikipedia [en.wikipedia.org]
- 6. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound free base - Ace Therapeutics [acetherapeutics.com]
Ansofaxine's Potential Impact on Hippocampal Dendritic Spine Density: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansofaxine hydrochloride is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) developed for the treatment of major depressive disorder (MDD).[1][2][3] Its mechanism of action, which involves increasing the synaptic availability of these three key neurotransmitters, suggests a potential role in modulating neuroplasticity.[1][2][4] Neurobiological studies have linked depression to reductions in neuronal volume and dendritic branches in brain regions such as the hippocampus.[5] Antidepressant treatments are thought to exert their therapeutic effects in part by reversing these structural deficits, including changes in dendritic spine density.[5][6][7]
Dendritic spines are small membranous protrusions from a neuron's dendrite that typically receive input from a single axon at the synapse. Changes in their density and morphology are considered a key cellular correlate of learning, memory, and synaptic plasticity. Chronic stress, a major contributor to depression, has been shown to cause a loss of dendritic spines in the hippocampus.[8] Conversely, some antidepressant treatments have been demonstrated to increase dendritic spine density in this brain region.[5][9]
While clinical trials have established the efficacy and safety of this compound in treating MDD[10][11][12][13][14], to date, there is a lack of published preclinical studies specifically investigating its direct effects on dendritic spine density in the hippocampus. These application notes and protocols are designed to provide a framework for researchers to investigate this potential neuroplastic effect of this compound. The following sections outline a hypothetical preclinical study design, detailed experimental protocols, and potential signaling pathways that may be involved.
Hypothetical Data Presentation
The following tables represent hypothetical quantitative data from a preclinical study investigating the effect of chronic this compound administration on dendritic spine density in the CA1 region of the hippocampus in a rodent model of chronic stress.
Table 1: Effect of this compound on Dendritic Spine Density in the Hippocampal CA1 Region
| Treatment Group | Dose (mg/kg) | Mean Spine Density (spines/10 µm) | Standard Deviation | p-value (vs. Stress + Vehicle) |
| Non-Stress + Vehicle | 0 | 15.2 | ± 1.8 | < 0.01 |
| Stress + Vehicle | 0 | 9.8 | ± 1.5 | - |
| Stress + this compound | 10 | 12.1 | ± 1.7 | < 0.05 |
| Stress + this compound | 20 | 14.5 | ± 1.9 | < 0.01 |
Table 2: Analysis of Dendritic Spine Morphology in the Hippocampal CA1 Region
| Treatment Group | Dose (mg/kg) | Mushroom Spines (%) | Thin Spines (%) | Stubby Spines (%) |
| Non-Stress + Vehicle | 0 | 65 | 25 | 10 |
| Stress + Vehicle | 0 | 45 | 40 | 15 |
| Stress + this compound | 10 | 55 | 35 | 10 |
| Stress + this compound | 20 | 62 | 28 | 10 |
Proposed Experimental Protocols
I. Animal Model and Chronic Stress Paradigm
A widely used and validated animal model for studying the effects of antidepressants is the chronic unpredictable stress (CUS) model in rodents.
-
Animals: Male Sprague-Dawley rats (8 weeks old) are individually housed.
-
Acclimation: Animals are acclimated to the housing conditions for one week prior to the start of the experiment.
-
CUS Protocol: The stress group is subjected to a varying sequence of mild stressors daily for 28 consecutive days. Stressors include:
-
Stroboscopic illumination (30 min)
-
Tilted cage (45°) (1 hr)
-
Food and water deprivation (24 hr)
-
Overnight illumination
-
Forced swim in cold water (4°C, 5 min)
-
White noise (100 dB, 1 hr)
-
-
Control Group: The non-stressed control group is housed in a separate room and handled daily.
II. This compound Administration
-
Drug Preparation: this compound hydrochloride is dissolved in a vehicle of 0.9% saline.
-
Treatment Groups:
-
Group 1: Non-Stress + Vehicle
-
Group 2: Stress + Vehicle
-
Group 3: Stress + this compound (10 mg/kg)
-
Group 4: Stress + this compound (20 mg/kg)
-
-
Administration: this compound or vehicle is administered daily via oral gavage for the final 14 days of the 28-day stress protocol.
III. Tissue Preparation and Golgi-Cox Staining
Golgi-Cox staining is a classic and reliable method for visualizing neuronal morphology, including dendritic spines.
-
Perfusion: 24 hours after the final dose, animals are deeply anesthetized and transcardially perfused with 0.9% saline followed by 4% paraformaldehyde.
-
Brain Extraction: Brains are carefully removed and post-fixed in 4% paraformaldehyde overnight.
-
Golgi-Cox Impregnation:
-
Brains are immersed in a Golgi-Cox solution (potassium dichromate, mercuric chloride, potassium chromate) and stored in the dark for 14 days.
-
The solution is replaced after the first 24 hours.
-
-
Sectioning: Brains are sectioned coronally at 100 µm thickness using a vibratome.
-
Staining Development: Sections are developed in ammonium hydroxide, followed by fixation in a photographic fixer solution.
-
Mounting: Sections are dehydrated through a series of ethanol concentrations, cleared with xylene, and coverslipped.
IV. Microscopy and Dendritic Spine Analysis
-
Imaging: Pyramidal neurons in the CA1 region of the hippocampus are identified under a bright-field microscope. High-magnification images of secondary and tertiary dendritic segments are captured using a 100x oil-immersion objective.
-
Spine Quantification:
-
Dendritic segments of at least 50 µm in length are randomly selected for analysis.
-
The number of spines along each segment is manually counted.
-
Spine density is calculated as the number of spines per 10 µm of dendrite length.
-
-
Morphological Classification: Spines are categorized based on their morphology as "mushroom," "thin," or "stubby."
Visualizations
Signaling Pathways
Caption: Hypothetical signaling pathway of this compound's effect on synaptic plasticity.
Experimental Workflow
Caption: Proposed experimental workflow for studying this compound's effects.
Discussion and Future Directions
The protocols outlined above provide a robust framework for a preclinical investigation into the effects of this compound on hippocampal dendritic spine density. Based on its mechanism as an SNDRI, it is hypothesized that this compound will ameliorate the stress-induced loss of dendritic spines. An increase in the proportion of mature "mushroom" spines would further suggest a positive effect on synaptic stability and function.
Future studies could expand upon this research by:
-
Utilizing electron microscopy for higher-resolution analysis of synaptic structures.
-
Employing two-photon in vivo imaging to track changes in dendritic spines in real-time.
-
Investigating the molecular mechanisms by measuring changes in the expression of proteins related to synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF), postsynaptic density protein 95 (PSD-95), and components of the mTOR signaling pathway.[15]
-
Correlating structural changes in dendritic spines with behavioral outcomes in tests of learning, memory, and antidepressant-like activity.
By elucidating the effects of this compound on the structural plasticity of the hippocampus, researchers can gain a deeper understanding of its therapeutic mechanisms and further validate its potential as a novel treatment for MDD.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Neuroplasticity and Mechanisms of Action of Acute and Chronic Treatment with Antidepressants in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synaptic plasticity and depression: New insights from stress and rapid-acting antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New perspective on sustained antidepressant effect: focus on neurexins regulating synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Fluoxetine induces input-specific hippocampal dendritic spine remodeling along the septo-temporal axis in adulthood and middle age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of this compound (LY03005) for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. physiciansweekly.com [physiciansweekly.com]
- 14. researchgate.net [researchgate.net]
- 15. Regulatory Molecules of Synaptic Plasticity in Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Management of Ansofaxine-Induced Nausea and Dizziness in Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing nausea and dizziness observed during clinical trials of Ansofaxine.
I. Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism behind this compound-induced nausea and dizziness?
A1: this compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] The modulation of these neurotransmitter systems, particularly the serotonergic system, is a likely contributor to treatment-emergent nausea and dizziness. Stimulation of serotonin receptors in both the central nervous system and the gastrointestinal tract can trigger nausea.[2] Dizziness may be associated with changes in blood pressure or direct effects on the central nervous system mediated by the altered neurotransmitter levels.[3]
Q2: What is the reported incidence of nausea and dizziness in this compound clinical trials?
A2: Nausea and dizziness are among the most commonly reported treatment-related adverse events (TRAEs) in this compound clinical trials. The incidence varies by dose and trial phase. For a detailed breakdown, please refer to the data tables in Section II.
Q3: How soon after initiating this compound can participants experience nausea and dizziness?
A3: Nausea and dizziness are often early-onset side effects, typically appearing within the first few weeks of treatment. These symptoms may diminish over time as the participant's body adapts to the medication.
Q4: When should a dose adjustment or discontinuation be considered for a participant experiencing nausea or dizziness?
A4: Dose adjustment or discontinuation should be considered if the nausea or dizziness is severe, persistent, or significantly impacts the participant's daily functioning and ability to comply with the trial protocol. Any such decision must be made by the qualified investigator based on a thorough clinical assessment. In a Phase 2 trial, TEAEs leading to withdrawal included nausea and dizziness.[4] In a Phase 3 trial, nausea was a leading cause of withdrawal in the 160 mg group.[1]
II. Data Presentation: Incidence of Nausea and Dizziness
The following tables summarize the incidence of treatment-related nausea and dizziness in key clinical trials of this compound.
Table 1: Incidence of Treatment-Related Adverse Events (TRAEs) in a Phase 2, Randomized, Double-Blind, Placebo-Controlled, Dose-Finding Clinical Trial [5][6]
| Adverse Event | Placebo (n=49) | This compound 40 mg/d (n=52) | This compound 80 mg/d (n=52) | This compound 120 mg/d (n=51) | This compound 160 mg/d (n=51) |
| Nausea | 6.12% | 11.54% | 17.31% | 11.76% | 19.61% |
| Dizziness | 4.08% | 5.77% | 7.69% | 7.84% | 9.80% |
Table 2: Incidence of Treatment-Related Adverse Events (TRAEs) in a Phase 3, Multicenter, Double-Blind, Randomized, Placebo-Controlled Clinical Trial [1][7]
| Adverse Event | Placebo (n=185) | This compound 80 mg/day (n=187) | This compound 160 mg/day (n=186) |
| Nausea | 4.86% | 16.04% | 25.81% |
| Dizziness | 4.32% | 10.16% | 8.06% |
III. Troubleshooting Guides
Initial Assessment and Grading of Nausea and Dizziness
Upon a participant's report of nausea or dizziness, a thorough assessment should be conducted to grade the severity and determine the potential relationship to the investigational product.
Experimental Protocol: Adverse Event Assessment
-
Symptom Characterization:
-
Onset and Duration: When did the symptom start? Is it constant or intermittent?
-
Severity: Use a standardized rating scale to assess severity (see Section IV).
-
Triggers and Relieving Factors: Are there any specific activities or times of day when the symptom is better or worse?
-
Associated Symptoms: Are there any other concurrent symptoms (e.g., vomiting, headache, changes in blood pressure)?
-
-
Causality Assessment:
-
Evaluate the temporal relationship between the onset of the symptom and the administration of this compound.
-
Consider other potential causes, including concomitant medications, underlying medical conditions, and lifestyle factors.
-
The investigator should use their clinical judgment to determine the likelihood of the adverse event being related to the study drug (e.g., definitely, probably, possibly, unlikely, or unrelated).
-
-
Documentation:
-
Record all details of the adverse event in the participant's source documents and the electronic case report form (eCRF).
-
Include the severity grade, causality assessment, and any actions taken.
-
Management Strategies for Mild to Moderate Nausea
For participants experiencing mild to moderate nausea that does not significantly interfere with daily activities, the following strategies can be recommended.
dot
Caption: Workflow for managing mild-to-moderate nausea.
Management Strategies for Mild to Moderate Dizziness
For participants experiencing mild to moderate dizziness, the following guidance should be provided.
dot
Caption: Workflow for managing mild-to-moderate dizziness.
Escalation Pathway for Severe or Persistent Symptoms
If nausea or dizziness is severe, persistent, or worsens, an escalation of management is necessary.
dot
Caption: Escalation pathway for severe nausea or dizziness.
IV. Experimental Protocols: Symptom Assessment Scales
Standardized rating scales should be used to ensure consistent and objective assessment of nausea and dizziness across all study sites.
Nausea Assessment
Protocol: Administration of a Nausea Rating Scale
-
Instrument: A 5-point Likert scale is recommended for its simplicity and ease of use.
-
0 - None: No nausea.
-
1 - Mild: Slight nausea, not bothersome.
-
2 - Moderate: Nausea is present and bothersome but does not interfere with daily activities.
-
3 - Severe: Nausea significantly interferes with daily activities.
-
4 - Very Severe: Nausea is incapacitating; unable to perform daily activities.
-
-
Frequency: Administer the scale at each study visit and whenever a participant spontaneously reports nausea.
-
Instructions to Investigator: Ask the participant to rate the severity of their nausea over a specified period (e.g., the past 24 hours or the past week). Record the score in the eCRF.
Dizziness Assessment
Protocol: Administration of a Dizziness Rating Scale
-
Instrument: A similar 5-point Likert scale can be adapted for dizziness.
-
0 - None: No dizziness.
-
1 - Mild: Slight feeling of unsteadiness, not bothersome.
-
2 - Moderate: Dizziness is present and bothersome but does not cause difficulty with balance or walking.
-
3 - Severe: Dizziness significantly interferes with balance and walking.
-
4 - Very Severe: Dizziness is incapacitating; unable to stand or walk without assistance.
-
-
Frequency: Administer at each study visit and upon spontaneous report of dizziness.
-
Instructions to Investigator: Inquire about the nature of the dizziness (e.g., lightheadedness, vertigo) and ask the participant to rate its severity over a defined period. Record the score in the eCRF.
By implementing these standardized assessment and management protocols, researchers can ensure the safety of trial participants and collect high-quality data on the tolerability profile of this compound.
References
- 1. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of this compound (LY03005) for major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. List of diagnostic classification and rating scales used in psychiatry - Wikipedia [en.wikipedia.org]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physiciansweekly.com [physiciansweekly.com]
- 6. researchgate.net [researchgate.net]
- 7. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of this compound (LY03005) for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Ansofaxine Dosage Optimization: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing ansofaxine dosage to minimize side effects during preclinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound hydrochloride is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][2][3][4] It functions by blocking the reuptake of these three key neurotransmitters in the synaptic cleft, which increases their availability and enhances their mood-regulating effects.[1][4] This triple reuptake inhibition mechanism is believed to contribute to its antidepressant effects.[1][2] this compound is a prodrug of desvenlafaxine.[3][5]
Q2: What are the most commonly reported side effects of this compound in clinical trials?
A2: Common side effects reported in clinical trials include nausea, vomiting, diarrhea, dizziness, insomnia, dry mouth, and increased sweating.[2][6][7] These side effects are generally reported as mild to moderate and may decrease as the body adapts to the medication.[2] More severe, but rarer, side effects can include increased heart rate, hypertension, and serotonin syndrome.[2]
Q3: How does this compound dosage correlate with the incidence of side effects?
A3: Clinical trial data indicates a dose-dependent relationship for some adverse events. The incidence of treatment-related adverse events (TRAEs) has been observed to increase with higher doses of this compound. For a detailed breakdown, please refer to the data presented in Table 1.
Q4: Are there established protocols for assessing the antidepressant efficacy and motor side effects of this compound in preclinical models?
A4: Yes, standard behavioral tests in rodents are used to evaluate the efficacy and potential side effects of antidepressant compounds like this compound. The Forced Swim Test is a common model for assessing antidepressant efficacy, while the Rotarod test is used to evaluate motor coordination and potential impairments. Detailed protocols for these experiments are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
Issue: High incidence of nausea and vomiting in animal models at the desired therapeutic dose.
Troubleshooting Steps:
-
Dosage Adjustment: Consider a dose de-escalation study to identify the minimum effective dose with a lower incidence of gastrointestinal side effects.
-
Formulation: Investigate alternative formulations. An extended-release formulation has been used in clinical trials and may help mitigate acute side effects by ensuring a slower, more controlled release of the active compound.[7]
-
Dietary Considerations: For preclinical studies, ensure that the timing of drug administration relative to feeding is consistent, as this can sometimes influence gastrointestinal tolerance.[2]
Issue: Observed motor coordination deficits in rodents at higher doses.
Troubleshooting Steps:
-
Quantitative Assessment: Utilize the Rotarod test to quantify the extent of motor impairment at different dose levels. This will help establish a therapeutic window where efficacy is maintained without significant motor side effects.
-
Comparative Analysis: Compare the motor coordination effects of this compound with other antidepressants (e.g., SSRIs, SNRIs) to contextualize the findings.
-
Neurochemical Analysis: Investigate potential off-target effects at higher concentrations that might contribute to motor deficits.
Data Presentation
Table 1: Incidence of Treatment-Related Adverse Events (TRAEs) in a Phase 2 Clinical Trial of this compound [7][8][9]
| Dosage Group | Incidence of TRAEs (%) | Number of Patients with TRAEs |
| Placebo | 38.78% | Not specified |
| 40 mg/day | 51.92% | Not specified |
| 80 mg/day | 65.38% | 109 |
| 120 mg/day | 56.86% | Not specified |
| 160 mg/day | 62.75% | 120 |
Table 2: Incidence of Treatment-Emergent Adverse Events (TEAEs) in a Phase 3 Clinical Trial of this compound [10][11][12]
| Dosage Group | Incidence of TEAEs (%) | Number of Patients with TEAEs |
| Placebo | 67.93% | 125 |
| 80 mg/day | 74.46% | 137 |
| 160 mg/day | 78.26% | 144 |
Experimental Protocols
Forced Swim Test (FST) for Antidepressant Efficacy
Objective: To assess the potential antidepressant efficacy of this compound by measuring the immobility time of rodents in an inescapable water tank.
Methodology:
-
Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-20 cm.
-
Acclimation: Allow animals to acclimate to the testing room for at least one hour before the experiment.
-
Procedure:
-
Gently place the animal into the water-filled cylinder.
-
The total test duration is typically 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
-
Data Analysis: Compare the mean immobility time between the vehicle-treated control group and the this compound-treated groups. A significant reduction in immobility time is indicative of antidepressant-like activity.
Rotarod Test for Motor Coordination
Objective: To evaluate the effect of this compound on motor coordination and balance.
Methodology:
-
Apparatus: A rotating rod apparatus with adjustable speed (e.g., from 4 to 40 rpm).
-
Training:
-
Acclimate the animals to the testing room.
-
Place the animals on the stationary rod for a brief period.
-
Conduct training trials at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes). Repeat this for 2-3 consecutive days.
-
-
Testing:
-
On the test day, place the animal on the rod and begin rotation, typically with an accelerating speed protocol (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
-
Data Analysis: Compare the mean latency to fall between the control and this compound-treated groups. A significant decrease in the latency to fall suggests potential motor impairment.
Visualizations
Caption: Mechanism of this compound as a Triple Reuptake Inhibitor.
Caption: Preclinical Workflow for this compound Dosage Optimization.
References
- 1. animal.research.wvu.edu [animal.research.wvu.edu]
- 2. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 3. Statement on the forced swim test in rodent models | NHMRC [nhmrc.gov.au]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. biomed-easy.com [biomed-easy.com]
- 8. Preclinical models of treatment-resistant depression: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 11. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Addressing placebo response in Ansofaxine clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Ansofaxine clinical trials, with a specific focus on addressing the placebo response.
Troubleshooting Guide: Managing Placebo Response
Question: We are observing a higher-than-expected placebo response in our this compound clinical trial. What immediate steps can we take to troubleshoot this issue?
Answer: A high placebo response can obscure the true efficacy of this compound. Consider the following troubleshooting steps:
-
Review Site and Rater Variability: Analyze data across different trial sites and raters. Discrepancies may indicate inconsistencies in patient evaluation or protocol adherence.
-
Assess Patient Population: Re-evaluate patient inclusion criteria. Higher placebo responses are sometimes seen in patients with less severe depression. One of the most replicated findings in recent years has been that placebo response decreases with increasing severity of baseline depression scores.[1][2]
-
Evaluate Therapeutic Milieu: Ensure that interactions between clinical staff and participants are standardized and do not create an overly supportive environment that could inflate placebo effects. Investigative sites should employ clearly defined and easily monitored conventions that specify the duration, intensity, and type of interactions that might be permitted at all visits.[3]
-
Check for Unblinding: Investigate any potential for unblinding of investigators or participants. Even subtle cues can influence expectations and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound Hydrochloride is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[4][5] It works by blocking the reuptake of these three neurotransmitters, which increases their availability in the synaptic cleft and enhances their mood-regulating effects.[4][5] This triple reuptake inhibition is distinct from many other antidepressants that may only target one or two neurotransmitters.[4]
Q2: What are some established strategies to mitigate placebo response in antidepressant clinical trials?
A2: Several strategies can be employed to minimize the impact of the placebo effect:
-
Study Design Modifications:
-
Placebo Lead-in Phase: A single-blind or double-blind placebo lead-in period can help identify and exclude placebo responders before randomization.[3] Double-blind placebo lead-ins have shown better sensitivity in detecting and reducing placebo response.[3]
-
Reduce Number of Treatment Arms: Research suggests that fewer treatment arms may lead to more successful trials, potentially by decreasing participant expectation of receiving an active drug.[3]
-
-
Patient and Rater Training:
-
Managing Patient Expectations: The design of a clinical trial can shape patients' expectations of improvement, which in turn influences their response to both the antidepressant and the placebo.[2]
Q3: What efficacy and safety data are available from this compound's clinical trials?
A3: Data from Phase 2 and Phase 3 clinical trials have demonstrated the efficacy and safety of this compound for the treatment of Major Depressive Disorder (MDD).
Efficacy Data
Phase 3 Study A multicenter, double-blind, randomized, placebo-controlled Phase 3 trial in China evaluated the efficacy and safety of this compound in 588 patients with MDD.[7][8][9] The primary endpoint was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 8.[7][8][9]
| Treatment Group | Mean Change in MADRS Total Score at Week 8 | p-value vs. Placebo |
| This compound 80 mg/day | -20.0 | <0.0001 |
| This compound 160 mg/day | -19.9 | <0.0001 |
| Placebo | -14.6 | N/A |
| Source:[7][8] |
Phase 2 Study A randomized, double-blind, placebo-controlled, dose-finding Phase 2 trial assessed various doses of this compound over 6 weeks.[10][11] The primary outcome was the change in the 17-item Hamilton Depression Rating Scale (HAMD-17) total score from baseline to week 6.[11]
| Treatment Group | Mean Change in HAMD-17 Total Score at Week 6 |
| This compound 40 mg/day | -12.46 (pooled with other this compound groups) |
| This compound 80 mg/day | -12.46 (pooled with other this compound groups) |
| This compound 120 mg/day | -12.46 (pooled with other this compound groups) |
| This compound 160 mg/day | -12.46 (pooled with other this compound groups) |
| Placebo | -9.71 |
| Source:[11] |
Safety and Tolerability Data
Phase 3 Study Treatment-emergent adverse events (TEAEs) and treatment-related adverse events (TRAEs) were monitored.
| Treatment Group | Incidence of TEAEs | Incidence of TRAEs |
| This compound 80 mg/day | 74.46% | 59.2% |
| This compound 160 mg/day | 78.26% | 65.22% |
| Placebo | 67.93% | 45.11% |
| Source:[7][8] |
Phase 2 Study The incidence of treatment-related adverse events (TRAEs) was recorded for each dosage group.
| Treatment Group | Incidence of TRAEs |
| This compound 40 mg/day | 51.92% |
| This compound 80 mg/day | 65.38% |
| This compound 120 mg/day | 56.86% |
| This compound 160 mg/day | 62.75% |
| Placebo | 38.78% |
| Source:[10][11][12] |
Experimental Protocols
Protocol: Placebo Lead-in Phase
Objective: To identify and exclude potential placebo responders prior to randomization to minimize the placebo effect in the main trial.
Methodology:
-
Screening: All potential participants undergo an initial screening to determine eligibility based on the study's inclusion and exclusion criteria.
-
Single-Blind Placebo Administration: Eligible participants enter a single-blind phase where they all receive a placebo for a predefined period (e.g., 1-2 weeks).
-
Symptom Assessment: Depression symptoms are assessed at the beginning and end of the lead-in phase using a standardized scale (e.g., HAMD-17 or MADRS).
-
Exclusion Criteria: Participants who show a significant improvement in symptoms (e.g., >25% reduction on the rating scale) during the placebo lead-in phase are excluded from the subsequent randomized phase of the trial.
-
Randomization: Participants who did not respond to the placebo are then randomized to receive either this compound or a placebo in the double-blind phase of the trial.
References
- 1. A Model of Placebo Response in Antidepressant Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. worldwide.com [worldwide.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 6. psychiatrist.com [psychiatrist.com]
- 7. researchgate.net [researchgate.net]
- 8. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of this compound (LY03005) for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. physiciansweekly.com [physiciansweekly.com]
Technical Support Center: Synthesis of Ansofaxine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ansofaxine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its derivatives?
A1: this compound is a carboxylic acid ester prodrug of O-desmethylvenlafaxine (ODV). The general synthesis strategy involves the multi-step synthesis of the key intermediate, ODV, followed by esterification with a suitable carboxylic acid derivative (e.g., an acyl chloride or anhydride) to yield the desired this compound derivative.
Q2: What is a common precursor for the synthesis of this compound derivatives?
A2: The primary precursor is O-desmethylvenlafaxine (ODV). A common route to ODV starts from p-hydroxyphenylacetonitrile, which undergoes a series of reactions including protection of the phenolic hydroxyl group, nucleophilic addition to cyclohexanone, reduction of the nitrile group, and N,N-dimethylation.[1][2]
Q3: Are there alternative routes to O-desmethylvenlafaxine (ODV)?
A3: Yes, alternative synthetic routes for ODV have been reported. One common method involves the demethylation of venlafaxine. However, this method often employs harsh and hazardous reagents such as mercaptans or diphenylphosphine, making it less suitable for large-scale production.[1][3] Other routes may start from p-hydroxyacetophenone or p-hydroxyphenylacetic acid, but these can involve more steps and potentially lower overall yields.[1]
Q4: How are this compound derivatives, other than the parent compound, synthesized?
A4: Derivatives of this compound can be synthesized by reacting O-desmethylvenlafaxine (ODV) with various substituted benzoyl chlorides or other acylating agents.[4] This allows for the introduction of different functional groups on the ester moiety to explore structure-activity relationships.
Troubleshooting Guides
Problem 1: Low yield during the synthesis of O-desmethylvenlafaxine (ODV).
-
Possible Cause A: Inefficient N,N-dimethylation.
-
Possible Cause B: Use of hazardous and inefficient reagents in alternative routes.
-
Troubleshooting: Avoid synthetic routes that rely on dangerous reagents like n-butyllithium or lithium aluminum hydride for amide reduction, as these are not ideal for industrial-scale synthesis.[5] The optimized 5-step synthesis starting from p-hydroxyphenylacetonitrile generally provides a higher overall yield.[1][2]
-
Problem 2: Formation of impurities during the synthesis.
-
Possible Cause A: By-products in the nucleophilic addition step.
-
Troubleshooting: In the addition of the protected p-hydroxyphenylacetonitrile to cyclohexanone, using a strong base like sodium hydroxide requires careful control of reaction conditions to minimize side reactions. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can improve the reaction's efficiency and reduce impurities.[1][2]
-
-
Possible Cause B: Residual genotoxic impurities (GIs).
Problem 3: Difficulties in purification of the final this compound derivative.
-
Possible Cause A: Co-elution of starting materials and product.
-
Troubleshooting: For the final esterification step, if the starting ODV and the product have similar polarities, column chromatography can be challenging. It is important to drive the reaction to completion to minimize the amount of unreacted ODV. Monitoring the reaction by TLC or LC-MS is recommended.
-
-
Possible Cause B: Formation of ester hydrolysis byproducts.
-
Troubleshooting: this compound and its derivatives are esters and can be susceptible to hydrolysis, especially under acidic or basic conditions during workup and purification. Use neutral or mildly acidic conditions for extraction and purification, and avoid prolonged exposure to strong acids or bases.
-
Data Presentation
Table 1: Summary of an Optimized 5-Step Synthesis of O-desmethylvenlafaxine (ODV) Succinate [1][2]
| Step | Starting Material | Key Reagents | Product | Purity (%) | Yield (%) |
| 1. Benzyl Protection | p-hydroxyphenylacetonitrile | Benzyl bromide, K₂CO₃ | 4-Benzyloxyphenylacetonitrile | 99.83 | 98.92 |
| 2. Nucleophilic Addition | 4-Benzyloxyphenylacetonitrile | Cyclohexanone, NaOH, (n-Bu)₄N⁺Br⁻ | 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol | 99.13 | 99.71 |
| 3. Deprotection & Nitrile Reduction | 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol | H₂, 10% Pd/C | 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol HCl | 98.32 | 94.20 |
| 4. N,N-Dimethylation | 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol HCl | HCHO, HCOOH | O-desmethylvenlafaxine (ODV) | 99.20 | 84.77 |
| 5. Salt Formation | O-desmethylvenlafaxine (ODV) | Succinic acid, Acetone/Water | O-desmethylvenlafaxine Succinate Monohydrate | 99.92 | 90.27 |
Experimental Protocols
Protocol 1: Synthesis of O-desmethylvenlafaxine (ODV) via a 5-Step Optimized Route [1][2]
-
Step 1: Benzyl Protection of p-hydroxyphenylacetonitrile
-
p-hydroxyphenylacetonitrile is reacted with benzyl bromide in the presence of potassium carbonate as a base to yield 4-benzyloxyphenylacetonitrile.
-
-
Step 2: Nucleophilic Addition to Cyclohexanone
-
4-Benzyloxyphenylacetonitrile undergoes a 1,2-nucleophilic addition to cyclohexanone. This reaction is promoted by sodium hydroxide with tetrabutylammonium bromide as a homogeneous catalyst to produce 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol.
-
-
Step 3: Catalytic Hydrogenation for Deprotection and Nitrile Reduction
-
The intermediate from Step 2 is subjected to catalytic hydrogenation using 10% palladium on carbon (Pd/C) at a pressure of 2.0 MPa. This step simultaneously removes the benzyl protecting group and reduces the nitrile to a primary amine, yielding 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride.
-
-
Step 4: N,N-Dimethylation (Eschweiler-Clarke Reaction)
-
The primary amine is dimethylated using a mixture of 37% formaldehyde solution and 85% formic acid solution to synthesize O-desmethylvenlafaxine (ODV).
-
-
Step 5: Succinate Salt Formation and Crystallization
-
The resulting ODV free base is treated with succinic acid and crystallized from a mixed solvent system of acetone and water (3:1) to obtain O-desmethylvenlafaxine succinate monohydrate.
-
Protocol 2: General Procedure for the Synthesis of this compound Derivatives [4]
-
O-desmethylvenlafaxine (ODV) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).
-
A base (e.g., triethylamine, pyridine) is added to the solution.
-
The desired substituted benzoyl chloride is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is stirred until completion, as monitored by TLC or LC-MS.
-
The reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.
-
The organic layer is dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the final this compound derivative.
Mandatory Visualization
References
- 1. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US7605290B2 - Processes for the synthesis of O-desmethylvenlafaxine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. newdrugapprovals.org [newdrugapprovals.org]
Overcoming poor solubility of Ansofaxine in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the poor solubility of Ansofaxine hydrochloride in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound hydrochloride is a novel triple reuptake inhibitor (TRI) that blocks the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2][3] It is a prodrug of desvenlafaxine.[3][4] By inhibiting the reuptake of these three key neurotransmitters, this compound increases their availability in the synaptic cleft, which is believed to be the primary mechanism for its therapeutic effects.[2]
Q2: What are the key physicochemical properties of this compound hydrochloride?
The table below summarizes the key physicochemical properties of this compound hydrochloride.
| Property | Value | Source(s) |
| Molecular Formula | C24H32ClNO3 | [5][6] |
| Molecular Weight | 417.97 g/mol | [5] |
| Predicted Water Solubility | 0.00464 mg/mL | [7] |
| Predicted logP | 4.22 | [7] |
| pKa (Strongest Basic) | 8.87 | [7] |
Q3: What is the solubility of this compound hydrochloride in common laboratory solvents?
This compound hydrochloride exhibits poor solubility in aqueous solutions but is soluble in organic solvents like DMSO.[1][5][7][8][9] The reported solubility in DMSO can vary, potentially due to differences in purity, temperature, and the hydration state of the DMSO.[1]
| Solvent | Reported Solubility | Special Conditions | Source(s) |
| DMSO | 84 mg/mL (~201 mM) | Use fresh, anhydrous DMSO.[1] | [1] |
| 31.25 mg/mL (~75 mM) | May require sonication.[9] | [8][9] | |
| 10 mM | [5] | ||
| Water | 6.67 mg/mL (~16 mM) | Requires sonication and heating to 60°C.[9] | [9] |
Q4: I am observing precipitation of this compound when I add my DMSO stock to aqueous cell culture media. What can I do?
This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous medium. The final concentration of DMSO in your culture medium should ideally be kept below 0.5% to minimize solvent-induced artifacts. To avoid precipitation, try serial dilutions, vortexing the aqueous solution while adding the this compound stock, or slightly warming the medium. For persistent issues, consider the use of co-solvents or solubilizing agents as detailed in the troubleshooting guide below.
Q5: What are some general strategies to improve the solubility of poorly soluble compounds for in vitro assays?
Several techniques can be employed to enhance the solubility of compounds like this compound for in vitro experiments.[10][11] These include:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.
-
Co-solvents: Using a mixture of solvents (e.g., DMSO, ethanol, PEG300) can improve solubility.[11]
-
Surfactants/Detergents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) can help maintain solubility in enzyme assays.[12]
-
Complexation: Using agents like cyclodextrins can encapsulate the drug and increase its aqueous solubility.
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides a systematic approach to resolving solubility issues with this compound in your in vitro experiments.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Hydrochloride Stock Solution in DMSO
-
Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE).
-
Weighing: Accurately weigh out 41.8 mg of this compound hydrochloride powder.
-
Solvent Addition: Add 1 mL of fresh, anhydrous DMSO to the powder.[1]
-
Dissolution: Vortex the solution vigorously. If needed, briefly sonicate the vial in a water bath until all solid is dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[5]
Caption: Workflow for preparing an this compound stock solution.
Protocol 2: Preparation of a 10 µM this compound Working Solution for In Vitro Assays
-
Thaw Stock: Thaw one aliquot of the 100 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare a 1:100 intermediate dilution by adding 10 µL of the 100 mM stock to 990 µL of sterile cell culture medium or assay buffer. This results in a 1 mM solution. Vortex gently to mix.
-
Final Dilution: Prepare the final 10 µM working solution by adding 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium or assay buffer.
-
Mixing: Mix thoroughly by gentle inversion or pipetting. Ensure the final DMSO concentration is at a non-toxic level (e.g., <0.1%).
-
Application: Use the freshly prepared working solution for your experiment immediately. Do not store diluted aqueous solutions of this compound.
Signaling Pathways
This compound's primary mechanism involves the inhibition of serotonin, norepinephrine, and dopamine transporters.[2] Recent research also suggests a potential role in inhibiting the EGFR/MAPK signaling pathway, which may contribute to its anti-tumor effects in hepatocellular carcinoma.[13]
Caption: this compound's signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Toludesvenlafaxine - Wikipedia [en.wikipedia.org]
- 5. This compound hydrochloride (Y03005) | Triple reuptake inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound hydrochloride | C24H32ClNO3 | CID 56955395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. glpbio.com [glpbio.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | this compound Hydrochloride inhibits hepatocellular carcinoma growth and enhances targeted therapy through the EGFR/MAPK pathway [frontiersin.org]
Technical Support Center: Improving the Bioavailability of Ansofaxine Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ansofaxine formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental studies aimed at improving the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound hydrochloride is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a carboxylic acid ester prodrug of desvenlafaxine.[1][2] It is formulated as an extended-release (ER) oral tablet for the treatment of major depressive disorder (MDD).[3][4][5][6][7][8] As a prodrug, this compound is designed to have enhanced lipophilicity compared to its active metabolite, desvenlafaxine, which may facilitate its passage across biological membranes.[1][2] Its therapeutic effect is believed to be mediated by the inhibition of the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft.[2][9]
Q2: What are the known physicochemical properties of this compound Hydrochloride?
This compound hydrochloride has demonstrated slight solubility in water and enhanced lipophilicity compared to desvenlafaxine.[1] This property is intended to help overcome obstacles in drug delivery in vivo.[1] Some key physicochemical properties are summarized in the table below.
Q3: Are there any known effects of food on the bioavailability of this compound ER tablets?
Phase 1 clinical studies have indicated that diet does not have a significant effect on the pharmacokinetics of this compound extended-release tablets.[5][6] This suggests that the formulation is robust and its absorption is not significantly influenced by food intake.
Q4: What are the reported pharmacokinetic parameters for this compound?
Phase 1 studies in healthy adults have shown that this compound exhibits dose-proportional pharmacokinetic characteristics within the dose range of 20-200 mg.[3][4][5] After repeated daily doses of 40-160 mg, the plasma concentration of this compound reaches a steady state.[4]
Q5: What general strategies can be employed to improve the oral bioavailability of a drug like this compound?
Several strategies can be used to enhance the oral bioavailability of pharmaceutical compounds. These can be broadly categorized as:
-
Formulation-based strategies:
-
Lipid-based delivery systems: These can improve the solubility and absorption of lipophilic drugs.[10]
-
Amorphous solid dispersions: This technique can enhance the dissolution rate and solubility of poorly soluble drugs.[10]
-
Nanoparticle systems: Reducing particle size to the nanoscale increases the surface area for dissolution and can improve absorption.[10]
-
-
Chemical modification:
-
Use of excipients:
-
Solubilizers and absorption enhancers: These can be incorporated into the formulation to improve the drug's solubility and permeability.
-
Troubleshooting Guide
This guide addresses common issues that may arise during the development and testing of this compound formulations.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low in vitro drug release | 1. Inappropriate polymer viscosity in a hydrophilic matrix tablet. 2. High compression force during tableting, leading to low porosity. 3. Drug-excipient interaction. 4. Incorrect dissolution medium pH or composition. | 1. Test polymers with different viscosity grades. Lower viscosity grades of polymers like HPMC generally result in faster drug release. 2. Optimize the compression force. Lowering the force can increase tablet porosity and facilitate faster dissolution. 3. Conduct compatibility studies with different excipients. 4. Ensure the dissolution medium is appropriate for the pH-solubility profile of this compound hydrochloride. Test a range of pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal tract. |
| High variability in dissolution profiles | 1. Inconsistent manufacturing process (e.g., mixing, compression). 2. Segregation of the powder blend. 3. Inconsistent swelling or erosion of the matrix tablet. | 1. Validate and standardize the manufacturing process. Ensure uniform mixing and consistent compression parameters. 2. Evaluate the flow properties of the powder blend and consider using a granulation step. 3. Optimize the polymer concentration and type to ensure a robust and reproducible matrix formation. |
| Dose dumping in the presence of alcohol | The excipients used in the extended-release formulation may be soluble in ethanol, leading to a rapid release of the drug. | 1. Test the dissolution of the formulation in media containing various concentrations of alcohol (e.g., 5%, 20%, 40%) to assess the risk of dose dumping. 2. Select excipients that are insoluble in ethanol to create a more robust formulation. |
| Poor in vivo bioavailability despite good in vitro release | 1. First-pass metabolism. 2. P-glycoprotein (P-gp) efflux. 3. Poor permeability across the intestinal membrane. 4. Degradation in the gastrointestinal tract. | 1. This compound is a prodrug, which is a strategy to bypass first-pass metabolism of the parent drug. However, the prodrug itself could be subject to metabolism. Investigate the metabolic stability of this compound in liver microsomes. 2. Conduct in vitro studies (e.g., using Caco-2 cells) to determine if this compound is a substrate for P-gp. 3. Use in vitro models like PAMPA or Caco-2 permeability assays to assess its intrinsic permeability. 4. Evaluate the stability of this compound at different pH values simulating the stomach and intestinal fluids. |
Data Presentation
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₁NO₃·HCl | [2] |
| Molecular Weight | 417.97 g/mol | [2] |
| Appearance | Powder | [2] |
| Solubility | Slightly soluble in water | [1] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Source |
| Serotonin Reuptake | 723 | [9] |
| Norepinephrine Reuptake | 763 | [9] |
| Dopamine Reuptake | 491 | [9] |
Experimental Protocols
Detailed Methodology for In Vitro Dissolution Testing of this compound Extended-Release Tablets
This protocol is a starting point and should be optimized and validated for your specific formulation.
Objective: To determine the in vitro drug release profile of this compound from an extended-release tablet formulation.
Apparatus: USP Apparatus 2 (Paddle Apparatus)
Dissolution Media:
-
900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours.
-
900 mL of pH 6.8 phosphate buffer for the remaining time points. (Consider also testing in pH 4.5 acetate buffer to simulate the fed state)
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5 °C.
-
Set the paddle speed to 50 rpm.
-
Place one this compound ER tablet in each dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
Immediately replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
HPLC Method:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (adjust ratio for optimal separation).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength for this compound.
-
Injection Volume: 20 µL
Detailed Methodology for In Vivo Bioavailability Study of this compound Formulations in Rats
Objective: To determine the pharmacokinetic parameters and bioavailability of an this compound formulation after oral administration in rats.
Animals: Male Sprague-Dawley rats (200-250 g)
Groups:
-
Group 1 (Oral): Receive the this compound formulation orally via gavage.
-
Group 2 (Intravenous): Receive a solution of this compound intravenously to determine the absolute bioavailability.
Procedure:
-
Fast the rats overnight (with access to water) before dosing.
-
Administer the this compound formulation (e.g., suspended in 0.5% methylcellulose) to the oral group at a specific dose.
-
Administer the this compound solution (e.g., dissolved in a suitable vehicle like saline with a co-solvent) to the IV group at a specific dose.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Analyze the concentration of this compound and its active metabolite, desvenlafaxine, in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Calculate the absolute bioavailability using the formula: F (%) = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Visualizations
Caption: Mechanism of action of this compound as a prodrug.
Caption: Workflow for improving this compound bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. upm-inc.com [upm-inc.com]
- 11. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
Ansofaxine Stability in Solution: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ansofaxine in solution. The following information is designed to help you anticipate and address common stability challenges during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution has become cloudy or has formed a precipitate. What should I do?
A1: Cloudiness or precipitation can occur for several reasons, including solubility limits being exceeded, temperature fluctuations, or pH shifts.
Troubleshooting Steps:
-
Verify Concentration: Ensure the concentration of this compound does not exceed its solubility in the chosen solvent system. Refer to the solubility data in Table 1.
-
Gentle Warming and Sonication: For recently prepared solutions, gentle warming and/or sonication can help redissolve the compound.[1] Be cautious with heat, as it can accelerate degradation.
-
pH Adjustment: If the solvent system contains aqueous components, check the pH. This compound's solubility can be pH-dependent. Adjusting the pH slightly may improve solubility, but be aware this can also impact stability.
-
Solvent System Re-evaluation: If precipitation persists, consider modifying your solvent system. For in vitro studies, using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2] For in vivo formulations, co-solvents like PEG300 and surfactants like Tween-80 can improve solubility.[3]
-
Filtration: If you suspect the precipitate is due to impurities or a small amount of undissolved material, you may filter the solution through a 0.22 μm filter, but this may lead to a loss of active compound if the issue is widespread precipitation.[1]
Q2: I am concerned about the chemical stability of my this compound stock solution. How should I store it and for how long?
A2: Proper storage is critical to prevent degradation. This compound, being an ester prodrug, is susceptible to hydrolysis.[4]
Storage Recommendations:
-
Short-Term Storage (1 month): For stock solutions prepared in solvents like DMSO, storage at -20°C is recommended.[1][2]
-
Long-Term Storage (up to 6-12 months): For longer-term storage, aliquoting the stock solution into smaller, single-use vials and storing at -80°C is the best practice to avoid repeated freeze-thaw cycles.[1][2]
-
Protection from Moisture: Always use sealed containers to protect from moisture, which can contribute to hydrolysis.[1]
| Storage Condition | Recommended Duration | Solvent |
| -20°C | up to 1 month | DMSO |
| -80°C | up to 6-12 months | DMSO |
Q3: What are the likely degradation pathways for this compound in solution?
A3: The chemical structure of this compound, which includes an ester linkage, a tertiary amine, and a hydroxyl group, suggests several potential degradation pathways.
-
Hydrolysis: The ester bond is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield desvenlafaxine and 4-methylbenzoic acid.[4] This is a primary concern for aqueous solutions.
-
Oxidation: The tertiary amine group can be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can lead to degradation of the molecule.
Below is a diagram illustrating the potential hydrolytic degradation of this compound.
Caption: Potential hydrolytic degradation pathway of this compound.
Q4: How can I perform a quick assessment of my this compound solution's stability for a short-term experiment?
A4: For a preliminary stability check, you can perform a forced degradation study. This involves exposing your this compound solution to various stress conditions to accelerate any potential degradation.
Simplified Forced Degradation Protocol:
-
Prepare Samples: Prepare identical samples of your this compound solution.
-
Expose to Stress Conditions:
-
Acidic: Add a small amount of dilute HCl (e.g., to reach 0.1 M).
-
Basic: Add a small amount of dilute NaOH (e.g., to reach 0.1 M).
-
Oxidative: Add a small amount of hydrogen peroxide (e.g., 3%).
-
Thermal: Heat a sample at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose a sample to UV light.
-
-
Analyze: After a set period (e.g., 24 hours), analyze the stressed samples against a control sample (stored under ideal conditions) using a suitable analytical method like HPLC. A significant decrease in the this compound peak or the appearance of new peaks indicates degradation.
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol is for preparing a concentrated stock solution, typically for in vitro experiments.
Materials:
-
This compound Hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, amber vials
Procedure:
-
Weigh the desired amount of this compound Hydrochloride powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. If needed, use an ultrasonic bath to aid dissolution.[1]
-
Aliquot the stock solution into single-use amber vials to protect from light and prevent contamination.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1][2]
Protocol 2: Stability-Indicating HPLC Method Development
This protocol outlines the general steps for developing an HPLC method to separate this compound from its potential degradation products.
Objective: To develop a reversed-phase HPLC (RP-HPLC) method that can resolve the parent this compound peak from peaks of any degradation products generated during forced degradation studies.
Typical Starting Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
Method Development Steps:
-
Analyze this compound Standard: Inject a standard solution of this compound to determine its retention time.
-
Analyze Stressed Samples: Inject samples from the forced degradation study (see FAQ 4).
-
Optimize Separation:
-
If degradation peaks co-elute with the this compound peak, adjust the mobile phase gradient (the rate of change of the organic solvent percentage).
-
Varying the pH of the aqueous buffer can also significantly alter the retention times of this compound and its degradation products, aiding in separation.
-
If necessary, try a different column chemistry (e.g., C8 or phenyl-hexyl).
-
-
Method Validation: Once adequate separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5]
Data Summary Tables
Table 1: Solubility of this compound Hydrochloride in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 31.25 mg/mL[6] | Use of ultrasonic may be needed.[6] Hygroscopic DMSO can reduce solubility.[1] |
| Water | ~6.67 mg/mL[6] | May require sonication and warming.[6] |
| Ethanol | Soluble | Specific solubility data not readily available. |
| 10% DMSO in Saline | Soluble | Used for in vivo formulations.[1] |
| 10% DMSO in Corn Oil | Soluble | Used for in vivo formulations.[1] |
Table 2: General Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | To assess stability in alkaline environments. |
| Oxidation | 3-30% H₂O₂ | To evaluate susceptibility to oxidation. |
| Thermal Degradation | 40°C - 80°C | To determine the effect of heat on stability. |
| Photodegradation | Exposure to UV light (e.g., ICH Q1B guidelines) | To assess light sensitivity. |
Disclaimer: This guide is intended for informational purposes for research use only. The stability of this compound can be highly dependent on the specific experimental conditions, including the purity of the compound, solvents, and storage containers. It is recommended to perform stability studies specific to your experimental setup.
References
Technical Support Center: Mitigating Cardiovascular Side Effects of Ansofaxine in Research
This technical support center is designed for researchers, scientists, and drug development professionals investigating the novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), ansofaxine. It provides troubleshooting guidance and frequently asked questions (FAQs) to anticipate and mitigate potential cardiovascular side effects during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical cardiovascular risks associated with this compound based on its mechanism of action?
A1: this compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Based on its pharmacological class, particularly its norepinephrine reuptake inhibition, potential cardiovascular side effects could include:
-
Hypertension and Tachycardia: Increased levels of norepinephrine can stimulate the sympathetic nervous system, potentially leading to elevations in blood pressure and heart rate.[2]
-
Arrhythmias: Alterations in cardiac ion channel function are a known risk with some psychotropic medications, potentially leading to arrhythmias. While newer antidepressants generally have a better safety profile than older tricyclic antidepressants (TCAs), monitoring is still prudent.[3][4]
-
QTc Interval Prolongation: Some antidepressants have been associated with prolongation of the QTc interval, a marker for increased risk of a specific type of ventricular tachycardia called Torsades de Pointes.[5][6]
Q2: What cardiovascular adverse events have been observed in clinical trials of this compound?
A2: Clinical trials for this compound have generally reported it to be safe and well-tolerated. In a Phase 3 clinical trial, cardiovascular treatment-emergent adverse events (TEAEs) were infrequent but included palpitations. Safety assessments in these trials included monitoring vital signs, physical examinations, and 12-lead electrocardiograms (ECG).
Q3: What are the initial steps to take if I observe unexpected cardiovascular effects in my preclinical model?
A3: If you observe unexpected cardiovascular effects such as a significant change in blood pressure, heart rate, or ECG parameters in your animal models, consider the following:
-
Verify the Finding: Repeat the measurement under controlled conditions to confirm the observation.
-
Dose-Response Relationship: Determine if the effect is dose-dependent by testing a range of this compound concentrations.
-
Control for Confounding Factors: Ensure that experimental conditions (e.g., animal stress, anesthesia) are not contributing to the observed effects.
-
Consult Literature for Similar Compounds: Review cardiovascular data for other SNRIs and triple reuptake inhibitors to see if similar effects have been reported.
-
Implement More Detailed Monitoring: Consider continuous telemetry for a more thorough assessment of cardiovascular parameters over time.
Q4: Are there any known drug interactions with this compound that could exacerbate cardiovascular risk?
A4: While specific drug interaction studies for this compound are ongoing, it is prudent to be cautious when co-administering with other drugs that have known cardiovascular effects. Potential interactions to consider include:
-
Other QT-prolonging drugs: Co-administration could increase the risk of significant QTc prolongation.
-
Antihypertensive agents: this compound's potential to increase blood pressure may counteract the effects of these medications.
-
CYP450 inhibitors/inducers: As many psychotropic drugs are metabolized by the cytochrome P450 system, inhibitors could increase this compound plasma levels and potential side effects, while inducers could decrease its efficacy.[7]
Troubleshooting Guides
Issue 1: Increased Blood Pressure or Heart Rate in In Vivo Models
| Potential Cause | Troubleshooting Steps |
| Norepinephrine Reuptake Inhibition | 1. Establish a clear dose-response relationship. 2. Consider co-administration with a beta-blocker (e.g., propranolol) in a separate experimental arm to investigate the role of beta-adrenergic stimulation. 3. Utilize telemetry for continuous monitoring to assess the time course and duration of the effect. |
| Experimental Stress | 1. Acclimatize animals to the experimental procedures and environment. 2. Ensure proper handling and dosing techniques to minimize stress. 3. Use appropriate control groups to differentiate between drug-induced and stress-induced effects. |
| Vehicle Effects | 1. Conduct a vehicle-only control study to rule out any cardiovascular effects of the vehicle. |
Issue 2: QTc Interval Prolongation in Preclinical Assays
| Potential Cause | Troubleshooting Steps |
| hERG Channel Inhibition | 1. Perform a direct hERG inhibition assay using patch-clamp electrophysiology to determine the IC50 of this compound on the hERG channel. 2. Conduct a Comprehensive in vitro Proarrhythmia Assay (CiPA) to assess effects on multiple cardiac ion channels for a more complete risk profile.[8][9] |
| Off-Target Effects | 1. Screen this compound against a panel of other cardiac ion channels (e.g., sodium, calcium channels) to identify any additional off-target activities. |
| Species-Specific Effects | 1. Compare results across different preclinical species (e.g., rodent vs. non-rodent) to assess for species-specific differences in cardiac ion channel pharmacology. |
Data Presentation
Table 1: Incidence of Treatment-Related Adverse Events (TRAEs) in this compound Phase 2 Clinical Trial
| Dose Group | Incidence of TRAEs (%) |
| Placebo | 38.78% |
| This compound 40 mg/day | 51.92% |
| This compound 80 mg/day | 65.38% |
| This compound 120 mg/day | 56.86% |
| This compound 160 mg/day | 62.75% |
Table 2: Incidence of Treatment-Emergent Adverse Events (TEAEs) in this compound Phase 3 Clinical Trial
| Dose Group | Incidence of TEAEs (%) |
| Placebo | 67.93% |
| This compound 80 mg/day | 74.46% |
| This compound 160 mg/day | 78.26% |
Experimental Protocols
Protocol 1: In Vitro hERG Inhibition Assay using Automated Patch-Clamp
Objective: To determine the inhibitory potential of this compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel.
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Culture cells to 70-90% confluency.
-
Cell Preparation: Detach cells using a non-enzymatic solution and resuspend in an appropriate external buffer solution.
-
Automated Patch-Clamp:
-
Load the cell suspension and test compound dilutions onto the automated patch-clamp system (e.g., QPatch, Patchliner).
-
Establish whole-cell patch-clamp configuration.
-
Apply a voltage protocol to elicit hERG tail currents. A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV to measure the peak tail current.
-
-
Compound Application: Apply a range of this compound concentrations (e.g., 0.01 µM to 100 µM) and a vehicle control.
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Calculate the percentage of hERG current inhibition for each concentration relative to the vehicle control.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Protocol 2: In Vivo Cardiovascular Telemetry in Conscious, Unrestrained Canines
Objective: To continuously monitor the effects of this compound on hemodynamic and electrocardiographic parameters in a non-rodent species.
Methodology:
-
Animal Model: Use purpose-bred male and female Beagle dogs.
-
Telemetry Implantation:
-
Surgically implant a telemetry transmitter capable of measuring ECG, blood pressure, and core body temperature.
-
Allow for a sufficient post-operative recovery period (e.g., 2-4 weeks).
-
-
Dosing:
-
Administer this compound orally at three dose levels and a vehicle control in a crossover design, with an adequate washout period between doses.
-
-
Data Acquisition:
-
Record data continuously from at least 24 hours pre-dose to 48 hours post-dose.
-
Parameters to be measured include: heart rate, systolic and diastolic blood pressure, mean arterial pressure, and ECG intervals (PR, QRS, QT, QTc).
-
-
Data Analysis:
-
Calculate time-averaged data for each parameter at specified intervals post-dose.
-
Compare the effects of each this compound dose to the vehicle control using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
-
Analyze ECG waveforms for any morphological changes or arrhythmias.
-
Visualizations
References
- 1. A novel cardiovascular systems model to quantify drugs effects on the inter‐relationship between contractility and other hemodynamic variables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antidepressant Use and the Risk of Major Adverse Cardiovascular Events in Patients Without Known Cardiovascular Disease: A Retrospective Cohort Study [frontiersin.org]
- 3. Cardiovascular Side Effects of New Antidepressants and Antipsychotics: New Drugs, old Concerns? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cardiovascular Considerations in Antidepressant Therapy: An Evidence-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidepressants and Risk of Sudden Cardiac Death: A Network Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
Ansofaxine Pharmacokinetics: A Technical Support Guide to Food Effect Adjustments
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the impact of food on the pharmacokinetics of ansofaxine. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the known effect of food on the bioavailability of this compound extended-release (ER) tablets?
A1: Phase 1 clinical studies have demonstrated that diet has no significant effect on the pharmacokinetics of this compound ER tablets[1][2][3]. This suggests that the bioavailability of this compound is not meaningfully altered when administered with food.
Q2: What is the regulatory definition of "no significant food effect"?
A2: According to the U.S. Food and Drug Administration (FDA), an absence of a food effect is generally concluded when the 90% confidence interval (CI) for the ratio of the geometric means of the pharmacokinetic parameters, Area Under the Curve (AUC) and Maximum Concentration (Cmax), between the fed and fasted states falls within the equivalence limits of 80-125%[4][5].
Q3: What are the implications of "no significant food effect" for clinical trial design?
A3: The absence of a food effect simplifies clinical trial protocols, as this compound ER tablets can be administered to participants without regard to meals. This eliminates the need for strict dietary controls, such as fasting, which can improve patient compliance and recruitment.
Q4: If there is no significant food effect, do I still need to consider it in my pre-clinical or clinical studies?
A4: While early clinical data for this compound ER tablets indicate no significant food effect, it is crucial to adhere to the specific protocols of your study. For pivotal bioequivalence or pharmacokinetic studies, regulatory guidelines should always be consulted to determine the necessity of a formal food-effect study[4][6].
Troubleshooting Guide
Issue: I am observing unexpected variability in my pharmacokinetic data for this compound that I suspect is related to food.
Troubleshooting Steps:
-
Verify Formulation: Confirm that the this compound formulation being used is the extended-release (ER) version, as the food effect information pertains specifically to this formulation.
-
Review Study Protocol: Ensure that the study protocol regarding food and beverage consumption prior to and during the study is being consistently followed by all participants.
-
Assess Concomitant Medications: Investigate if any concomitant medications that could affect gastrointestinal physiology or drug metabolism are being administered.
-
Standardize Meal Composition: If a food-effect study is being conducted, verify that the composition of the test meal (e.g., high-fat, high-calorie) is standardized across all subjects as per FDA guidelines[4].
-
Evaluate Bioanalytical Method: Rule out any issues with the bioanalytical method used to measure this compound concentrations in plasma or other matrices.
Data Presentation
| Pharmacokinetic Parameter | Fasted State (Reference) | Fed State (Test) | Geometric Mean Ratio (Fed/Fasted) (90% CI) | Regulatory Equivalence Limits |
| AUC (Area Under the Curve) | Normalized to 100% | Expected to be within 80-125% of Fasted | Within 80-125% | 80-125% |
| Cmax (Maximum Concentration) | Normalized to 100% | Expected to be within 80-125% of Fasted | Within 80-125% | 80-125% |
| Tmax (Time to Maximum Concentration) | Varies | May be slightly delayed | Not typically subject to 90% CI limits | N/A |
Experimental Protocols
Methodology for a Standard Food-Effect Bioavailability Study
The following is a generalized protocol for a food-effect bioavailability study, based on FDA guidelines, which would be used to determine the impact of food on a drug like this compound.
Study Design:
-
Type: Randomized, open-label, single-dose, two-period, two-sequence crossover study[4].
-
Population: Healthy adult volunteers.
-
Treatments:
-
Treatment A (Fasted): Administration of a single dose of this compound ER tablet after an overnight fast of at least 10 hours.
-
Treatment B (Fed): Administration of a single dose of this compound ER tablet shortly after consuming a standardized high-fat, high-calorie meal.
-
-
Washout Period: A sufficient time between the two treatment periods to ensure complete elimination of the drug from the body.
Procedure:
-
Screening: Potential subjects undergo a thorough medical screening to ensure they meet the inclusion and exclusion criteria.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (A then B, or B then A).
-
Treatment Period 1:
-
Fasted Arm: Subjects fast overnight for at least 10 hours before receiving the this compound tablet with water. No food is allowed for at least 4 hours post-dose.
-
Fed Arm: Subjects consume a standardized high-fat, high-calorie meal within 30 minutes prior to receiving the this compound tablet with water.
-
-
Pharmacokinetic Sampling: Blood samples are collected at pre-defined time points before and after drug administration to determine the plasma concentration of this compound over time.
-
Washout: Subjects undergo a washout period.
-
Treatment Period 2: Subjects cross over to the alternate treatment arm and the procedures are repeated.
-
Data Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated for each subject in each treatment period. Statistical analysis is performed to determine the 90% confidence intervals for the geometric mean ratios of AUC and Cmax between the fed and fasted states.
Visualizations
Caption: Mechanism of action of this compound as a triple reuptake inhibitor.
Caption: Workflow for a two-period crossover food-effect study.
Caption: Logic for determining the presence of a food effect.
References
- 1. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessing the Effects of Food on Drugs in INDs and NDAs – Clinical Pharmacology Considerations | FDA [fda.gov]
Technical Support Center: Refining Animal Models for Ansofaxine Efficacy Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to predict the efficacy of Ansofaxine, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound (formerly known as LPM570065) is a triple reuptake inhibitor. It functions by blocking the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, which leads to an increase in the extracellular concentrations of these neurotransmitters in the brain.[1][2] This multi-target approach is hypothesized to offer a broader spectrum of antidepressant effects.
Q2: Which animal models are most relevant for assessing the antidepressant-like effects of this compound?
A2: The most commonly used and relevant models for screening antidepressant efficacy, including that of this compound, are the Forced Swim Test (FST) and the Tail Suspension Test (TST).[1][3] To model chronic depression and the effects of long-term treatment, the Chronic Unpredictable Mild Stress (CUMS) model is highly valuable.[4][5]
Q3: What are the expected outcomes when testing this compound in these models?
A3: In the FST and TST, acute and chronic administration of this compound is expected to reduce the immobility time of the animals, which is indicative of an antidepressant-like effect.[1] In the CUMS model, chronic this compound treatment should reverse stress-induced behaviors such as anhedonia (reduced sucrose preference) and increased immobility in the FST or TST.[4]
Q4: How does this compound's triple reuptake inhibition translate to neurochemical changes in animal models?
A4: In vivo microdialysis studies in rats have shown that both acute and chronic administration of this compound significantly increases the extracellular levels of serotonin, dopamine, and norepinephrine in the striatum.[1][2][6]
Troubleshooting Guides
Forced Swim Test (FST) & Tail Suspension Test (TST)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in immobility times between subjects in the same group. | - Inconsistent handling of animals. - Variations in the experimental environment (e.g., lighting, noise). - Strain, age, or sex differences in the animals. | - Handle all animals consistently and gently to minimize stress. - Ensure the testing room is quiet and has consistent lighting. - Use animals of the same strain, sex, and a narrow age range. |
| No significant difference between this compound-treated and control groups. | - Inappropriate dosage of this compound. - Insufficient statistical power (small sample size). - "Ceiling" or "floor" effects where immobility is already very low or high in control animals. | - Perform a dose-response study to identify the optimal effective dose. - Increase the number of animals per group to enhance statistical power. - Ensure baseline immobility is in a range that allows for the detection of a drug effect. |
| Hyperactivity in this compound-treated animals, confounding immobility scores. | - As a triple reuptake inhibitor affecting dopamine and norepinephrine, this compound may have psychostimulant effects at higher doses. | - Conduct an open-field test to assess locomotor activity independently. If hyperactivity is observed, consider testing a lower dose of this compound. |
| Animals climb their tails in the TST, invalidating the immobility measurement. | - This is a known issue, particularly with certain mouse strains like C57BL/6. | - A small cylinder can be placed around the tail to prevent climbing. |
Chronic Unpredictable Mild Stress (CUMS) Model
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Failure to induce a consistent depressive-like phenotype (e.g., no significant decrease in sucrose preference). | - Stressors are not sufficiently varied or unpredictable. - The duration of the CUMS protocol is too short. - The strain of animal is resilient to stress. | - Ensure a wide variety of mild stressors are applied randomly. - A typical CUMS protocol lasts for at least 4-6 weeks. - Consider using a different, more stress-susceptible strain of rodent. |
| High mortality rate or excessive weight loss in the CUMS group. | - Stressors are too severe. | - Reduce the intensity or duration of individual stressors. Ensure adequate access to food and water is maintained, except during specific deprivation stressors. |
| This compound treatment does not reverse CUMS-induced deficits. | - The timing or duration of this compound treatment is not optimal. - The chosen dose is ineffective in a chronic stress model. | - Start this compound treatment after the establishment of the depressive-like phenotype and continue for several weeks. - A higher dose may be required in chronically stressed animals compared to acute models. |
In Vivo Microdialysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or undetectable basal levels of neurotransmitters. | - Incorrect probe placement. - Poor probe recovery. - Issues with the analytical method (e.g., HPLC). | - Verify probe placement histologically after the experiment. - Check probe recovery in vitro before implantation. - Optimize the sensitivity of the HPLC system. |
| High variability in neurotransmitter levels. | - Animal stress during sample collection. - Inconsistent perfusion flow rate. | - Allow animals to habituate to the microdialysis setup. - Use a high-quality, calibrated syringe pump for consistent flow. |
| Unexpected decrease in serotonin levels after acute administration of a reuptake inhibitor. | - This can be due to the activation of 5-HT1A autoreceptors, which reduces the firing rate of serotonergic neurons. | - This is a known phenomenon. This compound has been shown to not induce this undesirable decrease, potentially due to its concomitant effects on dopamine.[1] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound (LPM570065)
| Transporter | IC50 (nM) |
| Serotonin (5-HT) | 723 |
| Dopamine (DA) | 491 |
| Norepinephrine (NE) | 763 |
| (Data from Zhang et al., 2014)[1] |
Table 2: Effects of this compound on Extracellular Neurotransmitter Levels in Rat Striatum (Microdialysis)
| Treatment | % Increase in 5-HT | % Increase in DA | % Increase in NE |
| Acute this compound | ~250% | ~200% | ~250% |
| Chronic this compound | ~300% | ~250% | ~300% |
| (Approximate values based on graphical data from Zhang et al., 2014)[1] |
Table 3: Effect of this compound on Immobility Time in the Rat Forced Swim Test
| Treatment | % Decrease in Immobility Time |
| Acute this compound | Significant reduction |
| Chronic this compound | Significant reduction |
| (Qualitative summary from Zhang et al., 2014)[1] |
Experimental Protocols
Forced Swim Test (FST) Protocol (Mouse)
-
Apparatus: A transparent cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Individually place each mouse into the cylinder for a 6-minute session.
-
Record the entire session on video for later analysis.
-
After 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage.
-
-
Data Analysis:
-
Score the last 4 minutes of the test.
-
Measure the total time the mouse remains immobile (making only small movements to keep its head above water).
-
A decrease in immobility time is indicative of an antidepressant-like effect.[7]
-
Tail Suspension Test (TST) Protocol (Mouse)
-
Apparatus: A suspension box that allows the mouse to hang by its tail without being able to touch any surfaces.
-
Procedure:
-
Secure the tip of the mouse's tail to the suspension bar using adhesive tape.
-
The test duration is 6 minutes.
-
Record the entire session on video.
-
-
Data Analysis:
Chronic Unpredictable Mild Stress (CUMS) Protocol (Rat/Mouse)
-
Housing: Single-house the animals throughout the protocol.
-
Procedure:
-
For 4-8 weeks, expose the animals to a variety of mild, unpredictable stressors.
-
Examples of stressors include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Damp bedding
-
Reversal of light/dark cycle
-
Food or water deprivation (for a defined period)
-
White noise
-
-
Apply one stressor per day in a random order.
-
-
Assessment:
In Vivo Microdialysis for Neurotransmitter Measurement (Rat)
-
Surgery: Under anesthesia, stereotaxically implant a guide cannula into the brain region of interest (e.g., striatum, prefrontal cortex).
-
Probe Insertion: After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Analysis: Analyze the concentration of serotonin, dopamine, and norepinephrine in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[9]
Visualizations
Caption: this compound blocks the reuptake of serotonin, norepinephrine, and dopamine.
Caption: Workflow for assessing this compound efficacy in animal models.
References
- 1. The Effects of LPM570065, a Novel Triple Reuptake Inhibitor, on Extracellular Serotonin, Dopamine and Norepinephrine Levels in Rats | PLOS One [journals.plos.org]
- 2. journals.plos.org [journals.plos.org]
- 3. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Utility of the chronic unpredictable mild stress model in research on new antidepressants | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 6. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce treatment-emergent adverse events with Ansofaxine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on strategies to reduce treatment-emergent adverse events (TEAEs) associated with Ansofaxine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] It functions by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), which increases the extracellular concentrations of these neurotransmitters in the synaptic cleft and enhances serotonergic, adrenergic, and dopaminergic neurotransmission.[1] This triple reuptake inhibition mechanism is believed to contribute to its antidepressant effects.
Q2: What are the most common treatment-emergent adverse events (TEAEs) observed with this compound in clinical trials?
Based on Phase 2 and Phase 3 clinical trials, the most frequently reported treatment-related adverse events (TRAEs) are nausea, dizziness, and dry mouth.[2][3] Other reported adverse events include headache and vomiting.[4]
Q3: How does the incidence of TEAEs and TRAEs vary with different doses of this compound?
Data from clinical trials indicate a dose-related trend in the incidence of adverse events. The tables below summarize the incidence of TEAEs and TRAEs at different dosages of this compound.
Data Presentation: Adverse Events in this compound Clinical Trials
Table 1: Incidence of Treatment-Emergent Adverse Events (TEAEs) in the Phase 3 Clinical Trial (NCT04853407) [2][5]
| Adverse Event Category | Placebo (n=185) | This compound 80 mg (n=187) | This compound 160 mg (n=186) |
| Any TEAE | 125 (67.93%) | 137 (74.46%) | 144 (78.26%) |
Table 2: Incidence of Treatment-Related Adverse Events (TRAEs) in the Phase 3 Clinical Trial (NCT04853407) [2][5]
| Adverse Event Category | Placebo (n=185) | This compound 80 mg (n=187) | This compound 160 mg (n=186) |
| Any TRAE | 83 (45.11%) | 109 (59.2%) | 120 (65.22%) |
Table 3: Incidence of Treatment-Related Adverse Events (TRAEs) in the Phase 2 Dose-Finding Trial [3][4][6]
| Adverse Event Category | Placebo (n=49) | This compound 40 mg (n=52) | This compound 80 mg (n=52) | This compound 120 mg (n=51) | This compound 160 mg (n=51) |
| Any TRAE | 19 (38.78%) | 27 (51.92%) | 34 (65.38%) | 29 (56.86%) | 32 (62.75%) |
Troubleshooting Guide: Managing Common Adverse Events
This section provides strategies to mitigate the most common adverse events associated with this compound during research studies.
Issue 1: Nausea
-
Potential Cause: A common side effect of many antidepressants, including those affecting serotonin levels.
-
Mitigation Strategies:
-
Administer this compound with food to reduce gastrointestinal upset.
-
Consider starting with a lower dose and titrating upwards gradually.
-
Ensure subjects stay hydrated.
-
Issue 2: Dizziness
-
Potential Cause: Can be related to the effects on norepinephrine and blood pressure.
-
Mitigation Strategies:
-
Advise subjects to rise slowly from a sitting or lying position.
-
Monitor blood pressure, especially during the initial phase of treatment.
-
Ensure adequate fluid intake.
-
Issue 3: Dry Mouth
-
Potential Cause: Anticholinergic effects are common with many antidepressants.
-
Mitigation Strategies:
-
Encourage subjects to sip water regularly, chew sugar-free gum, or suck on ice chips.
-
Advise limiting caffeine and alcohol intake, which can exacerbate dry mouth.
-
Experimental Protocols
This section outlines the methodologies of key clinical trials for this compound, providing a reference for researchers designing their own studies.
Phase 3 Clinical Trial (NCT04853407) Methodology [2][5][7][8]
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, fixed-dose study.
-
Participants: 588 adult patients (aged 18-65) with a diagnosis of Major Depressive Disorder (MDD).
-
Intervention: Participants were randomized in a 1:1:1 ratio to receive either this compound 80 mg/day, this compound 160 mg/day, or a placebo for 8 weeks.
-
Primary Outcome Measure: The primary efficacy endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at the end of the 8-week treatment period.
-
Safety Assessments: Safety was evaluated through the monitoring of adverse events, vital signs, physical examinations, laboratory tests, and 12-lead electrocardiograms (ECG).
Phase 2 Dose-Finding Clinical Trial Methodology [4][6][9][10]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-finding study.
-
Participants: 260 adult patients (aged 18–65 years) with a diagnosis of MDD.
-
Intervention: Participants were randomly assigned to receive one of four fixed doses of this compound extended-release tablets (40, 80, 120, or 160 mg/day) or a placebo for 6 weeks.
-
Primary Outcome Measure: The primary outcome was the change in the total score on the 17-item Hamilton Depression Rating Scale (HAMD-17) from baseline to week 6.
-
Safety Assessments: Safety and tolerability were assessed by monitoring adverse events, vital signs, laboratory tests, and ECGs.
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits the reuptake of serotonin, norepinephrine, and dopamine.
Experimental Workflow for this compound Clinical Trials
Caption: General workflow of this compound randomized controlled clinical trials.
Logical Relationship for Adverse Event Mitigation
Caption: A logical approach to managing treatment-emergent adverse events.
References
- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of this compound (LY03005) for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Study to Evaluate the Efficacy and Safety of this compound Hydrochloride Extended-release Tablets in the Treatment of Major Depressive Disorder (MDD) | Clinical Research Trial Listing [centerwatch.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. physiciansweekly.com [physiciansweekly.com]
Validation & Comparative
Ansofaxine in Venlafaxine-Unresponsive Major Depressive Disorder: A Comparative Analysis
This guide provides a comparative overview of ansofaxine and venlafaxine, drawing on available clinical trial data for each compound in their respective study populations. The information presented herein is intended for researchers, scientists, and drug development professionals to highlight the distinct pharmacological profiles and summarize the current efficacy data, while underscoring the existing data gap for the venlafaxine-unresponsive subgroup.
Comparative Efficacy Data
The following tables summarize the efficacy data from key clinical trials of this compound in MDD and studies of venlafaxine in treatment-resistant depression (TRD). It is crucial to note that these are not head-to-head comparisons and the patient populations differ significantly.
Table 1: Efficacy of this compound in Major Depressive Disorder (MDD)
| Clinical Trial | Primary Endpoint | This compound Dose | Placebo | Outcome (Change from Baseline) |
| Phase 3 (NCT04853407) [1][2] | MADRS Total Score Change at Week 8 | 80 mg/day | -14.6 | -20.0 (p < 0.0001) |
| 160 mg/day | -19.9 (p < 0.0001) | |||
| Phase 2 (NCT03785652) [3][4] | HAM-D17 Total Score Change at Week 6 | 40 mg/day | -9.71 | -12.46 (p = 0.0447 for all doses vs placebo) |
| 80 mg/day | ||||
| 120 mg/day | ||||
| 160 mg/day |
Table 2: Efficacy of Venlafaxine in Treatment-Resistant Depression (TRD)
| Study Population | Primary Endpoint | Venlafaxine Dose | Response Rate | Remission Rate |
| SSRI Non-responders | HAM-D25 ≤ 10 or PGI-21 ≥ 5 | 50-400 mg/day | 94.2% | 87% (HAM-D25 ≤ 8) |
| TRD (unspecified prior treatment) | ≥50% decrease in HAM-D21 | Mean 260 mg/day | 58% | 28% (≥75% improvement) |
| TRD (≥3 prior failed treatments) | HAM-D21 ≤ 8 | Not specified | ~33% (full or partial responders) | Not specified |
Mechanisms of Action: A Key Differentiator
This compound and venlafaxine, while structurally related, exhibit distinct pharmacological profiles that may have implications for their efficacy in different patient populations.
Venlafaxine is a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).[5][6] Its mechanism of action is dose-dependent, primarily inhibiting serotonin reuptake at lower doses, with additional norepinephrine reuptake inhibition at higher doses.[6][7] It has a weak affinity for the dopamine transporter.[5]
This compound is a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) or a triple reuptake inhibitor.[8][9][10] It is a prodrug of desvenlafaxine, the active metabolite of venlafaxine.[10] this compound itself has a distinct pharmacological profile, inhibiting the reuptake of serotonin, norepinephrine, and, notably, dopamine.[8][11] This additional dopaminergic activity is hypothesized to contribute to its effects on anhedonia and motivation, which are often challenging to treat with traditional antidepressants.[9][10]
Signaling Pathway Diagram
Experimental Protocols
This compound Phase 3 Clinical Trial (NCT04853407)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][2][12]
-
Participants: 588 adult patients with a diagnosis of MDD according to DSM-5 criteria.[1][12]
-
Inclusion Criteria: Patients aged 18-65 years with a Montgomery-Åsberg Depression Rating Scale (MADRS) total score ≥ 26 at screening and baseline.
-
Exclusion Criteria: History of non-response to two or more adequate antidepressant treatments in the current major depressive episode.
-
Intervention: Patients were randomized (1:1:1) to receive this compound 80 mg/day, this compound 160 mg/day, or placebo for 8 weeks.[1][12]
-
Primary Outcome Measure: The change from baseline in MADRS total score at week 8.[1][2][12]
Hypothetical Experimental Workflow for a Future Study
A clinical trial designed to assess the efficacy of this compound in venlafaxine-unresponsive patients would be crucial to address the current knowledge gap. The following diagram illustrates a potential study design.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Venlafaxine Hydrochloride? [synapse.patsnap.com]
- 7. Evidence of the dual mechanisms of action of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. selleckchem.com [selleckchem.com]
- 12. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of this compound (LY03005) for major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
Ansofaxine Demonstrates a Favorable Profile in Sexual Function Compared to SSRIs
For Immediate Release
A comprehensive review of clinical trial data suggests that ansofaxine, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), may offer a significant advantage over selective serotonin reuptake inhibitors (SSRIs) concerning treatment-emergent sexual dysfunction (TESD). This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways.
Lower Incidence of Sexual Dysfunction with this compound
Clinical trial data for this compound indicates a notably low incidence of sexual dysfunction. In a Phase 2, multicenter, randomized, double-blind, placebo-controlled study, the incidence of sexual dysfunction was reported to be very low, with only one case reported in the 80-mg this compound group[1]. A press release regarding the Phase 2 trial further highlighted that there was no significant difference between this compound and placebo in terms of the Arizona Sexual Experiences Scale (ASEX) score, and no sexual dysfunction as an adverse event was found in the study[2][3].
While specific quantitative data on sexual dysfunction from the Phase 3 trials of this compound are not detailed in the primary publications, the safety assessments in these trials did include the evaluation of sexual function[4][5][6][7]. The consistently low rates reported in the development program to date stand in contrast to the well-documented and often high incidence of sexual side effects associated with SSRIs.
High Rates of Sexual Dysfunction with SSRIs
In contrast to this compound, SSRIs are known to have a significant impact on sexual function. The incidence of TESD with SSRIs can range from 25% to as high as 80% in some studies[8][9][10]. A meta-analysis of antidepressants found that sertraline, citalopram, paroxetine, and fluoxetine were associated with a significantly higher rate of sexual dysfunction compared to placebo[11].
Specific SSRIs have been associated with varying rates of sexual side effects. For instance, one study reported the highest incidence of sexual side effects with paroxetine, followed by fluvoxamine, sertraline, and fluoxetine[10]. Another multicenter study found the incidence of sexual dysfunction to be 70.7% for paroxetine, 62.9% for sertraline, 62.3% for fluvoxamine, and 57.7% for fluoxetine[8][12][13].
Data Comparison: this compound vs. SSRIs in Treatment-Emergent Sexual Dysfunction
| Antidepressant Class | Compound | Incidence of Treatment-Emergent Sexual Dysfunction (%) | Study Population/Notes |
| SNDRI | This compound | Very Low (one case in 80mg group) | Phase 2 Clinical Trial[1] |
| No significant difference from placebo (ASEX score) | Phase 2 Clinical Trial Press Release[2][3] | ||
| SSRI | Paroxetine | 70.7% | Multicenter Study[8][12][13] |
| Highest among SSRIs | Prospective, Descriptive Clinical Study[10] | ||
| Sertraline | 62.9% | Multicenter Study[8][12][13] | |
| High incidence | Comparative studies[8] | ||
| Fluvoxamine | 62.3% | Multicenter Study[8][12][13] | |
| Citalopram | 72.7% | Multicenter Study[8][13] | |
| Fluoxetine | 57.7% | Multicenter Study[8][12][13] | |
| Escitalopram | 33.9% (in women) | Compared to Fluoxetine (55.4%)[14] |
Experimental Protocols
Assessment of Sexual Dysfunction in this compound Clinical Trials
In the Phase 2 clinical trial of this compound, sexual dysfunction was assessed using the Arizona Sexual Experiences Scale (ASEX) [2][3]. The ASEX is a brief, 5-item rating scale that quantifies sex drive, arousal, penile erection/vaginal lubrication, ability to reach orgasm, and satisfaction from orgasm.
The safety assessments in the Phase 3 clinical trial of this compound (NCT04853407) included an evaluation of sexual function, although the specific instrument used is not detailed in the primary publications[4][5][6][7].
Assessment of Sexual Dysfunction in SSRI Clinical Trials
The methodology for assessing sexual dysfunction in SSRI trials varies. Many studies have utilized specific questionnaires to directly inquire about sexual side effects. Commonly used instruments include the ASEX, the Changes in Sexual Functioning Questionnaire (CSFQ), and the Female Sexual Function Index (FSFI)[14].
Signaling Pathways and Experimental Workflow
Mechanism of Action: this compound vs. SSRIs
The differential impact on sexual function between this compound and SSRIs is likely attributable to their distinct mechanisms of action. SSRIs primarily increase synaptic levels of serotonin. In contrast, this compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which leads to a broader neurochemical profile. The enhancement of dopamine neurotransmission by this compound is hypothesized to mitigate the sexual side effects commonly associated with potent serotonergic agents.
Clinical Trial Workflow for Antidepressant-Induced Sexual Dysfunction Assessment
The typical workflow for assessing TESD in clinical trials involves screening, a baseline evaluation of sexual function, regular on-treatment assessments, and a final evaluation at the end of the study.
Conclusion
The available evidence strongly suggests that this compound's unique mechanism of action as an SNDRI may translate into a clinically significant lower burden of sexual dysfunction compared to SSRIs. The low incidence of TESD reported in the this compound clinical development program presents a promising therapeutic advantage for patients with major depressive disorder, for whom sexual side effects are a common and often distressing consequence of treatment, frequently leading to non-adherence. Further head-to-head comparative studies are warranted to definitively establish the relative risk of sexual dysfunction between this compound and various SSRIs.
References
- 1. researchgate.net [researchgate.net]
- 2. Luye Pharma Releases Top-Line Results from a Phase II Clinical Trial of Its New Antidepressant this compound Hydrochloride Extended-Release Tablets News Center - Luye Life Sciences [luye.com]
- 3. Luye Pharma Releases Top-Line Results from a Phase II Clinical Trial of Its New Antidepressant this compound Hydrochloride Extended-Release Tablets [prnewswire.com]
- 4. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of this compound (LY03005) for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of this compound (LY03005) for major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antidepressant-associated sexual dysfunction: impact, effects, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antidepressant-associated sexual dysfunction in outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sexual dysfunction in selective serotonin reuptake inhibitors (SSRIs) and potential solutions: A narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Antidepressant-induced sexual dysfunction during treatment with fluoxetine, sertraline and trazodone; a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sexual dysfunction associated with the treatment of depression: a placebo-controlled comparison of bupropion sustained release and sertraline treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Female sexual dysfunction in patients treated with antidepressant-comparison between escitalopram and fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
Ansofaxine's Dopamine Reuptake Inhibition: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Ansofaxine (formerly known as toludesvenlafaxine) is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) approved for the treatment of major depressive disorder in China and under development in other countries.[1] Its distinct pharmacological profile, characterized by the inhibition of dopamine reuptake in addition to serotonin and norepinephrine, differentiates it from many existing antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[2][3] This guide provides a comparative analysis of this compound's effect on dopamine reuptake, with supporting experimental data and detailed methodologies, to offer an objective performance comparison with other relevant antidepressants.
Quantitative Comparison of Monoamine Reuptake Inhibition
The following table summarizes the in vitro inhibitory activities of this compound and other selected antidepressants on the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The data are presented as IC50 values (the concentration of a drug that inhibits 50% of the transporter's activity) and Ki values (the inhibition constant, indicating the binding affinity of the inhibitor to the transporter). Lower values indicate greater potency.
| Drug | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| This compound | 723 | 763 | 491 | - | - | - |
| Desvenlafaxine | 47.3 | 531.3 | >10,000 | 40.2 | 558.4 | Weak Affinity |
| Bupropion | >10,000 | 3715 | 305 | - | - | - |
| Venlafaxine | - | - | - | 82 | 2480 | 7647 |
| Duloxetine | Potent | Potent | Weak Inhibition | 0.53 | 2.1 | - |
| Milnacipran | 420 | 77 | No Effect | - | - | - |
Experimental Protocols
The following are detailed methodologies representative of the key experiments cited for determining monoamine reuptake inhibition.
In Vitro Monoamine Reuptake Inhibition Assay (Radioligand Uptake Assay)
This protocol describes a common method for determining the IC50 values of a test compound for the inhibition of serotonin, norepinephrine, and dopamine transporters.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are transiently or stably transfected with plasmids containing the cDNA for the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT) using a suitable transfection reagent.
2. Radioligand Uptake Assay:
-
Transfected cells are seeded in 96-well plates and grown to approximately 80-90% confluency.
-
On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-HEPES buffer (KHB).
-
Cells are then pre-incubated for 5-15 minutes at room temperature with varying concentrations of the test compound (e.g., this compound) or a reference inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT) diluted in KHB.
-
To initiate the uptake reaction, a solution containing a fixed concentration of a radiolabeled substrate is added to each well. Commonly used radiolabeled substrates include [³H]serotonin for SERT, [³H]norepinephrine for NET, and [³H]dopamine for DAT.
-
The incubation is carried out for a short period (typically 1-10 minutes) at 37°C.
-
The uptake is terminated by rapidly washing the cells with ice-cold KHB to remove the extracellular radiolabeled substrate.
-
The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
3. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor for each transporter.
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control (vehicle-treated) wells.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
In Vivo Microdialysis
This protocol outlines a typical in vivo microdialysis experiment in rats to measure extracellular levels of monoamines following drug administration.[4]
1. Animal Preparation and Surgery:
-
Male Sprague-Dawley rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into a specific brain region of interest, such as the striatum or prefrontal cortex.
-
The cannula is secured to the skull with dental cement. The animals are allowed to recover from surgery for a period of 24-48 hours.
2. Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
After a stabilization period of at least 60-120 minutes to obtain a stable baseline, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent monoamine degradation.
-
The test compound (e.g., this compound) or vehicle is administered to the animal (e.g., via oral gavage or intraperitoneal injection).
-
Dialysate collection continues for a specified period after drug administration to monitor changes in extracellular monoamine concentrations.
3. Sample Analysis:
-
The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
The baseline monoamine concentration is determined by averaging the concentrations from the samples collected before drug administration.
-
The post-administration monoamine concentrations are expressed as a percentage of the baseline.
-
Statistical analysis is performed to compare the changes in extracellular monoamine levels between the drug-treated and vehicle-treated groups.
Visualizations
Dopamine Reuptake Inhibition by this compound
Caption: Dopamine signaling and reuptake inhibition by this compound.
Experimental Workflow for In Vitro Monoamine Reuptake Inhibition Assay
Caption: Workflow of an in vitro monoamine reuptake inhibition assay.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow of an in vivo microdialysis experiment.
References
- 1. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Ansofaxine: A Comparative Analysis of Long-Term Safety and Tolerability in the Treatment of Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term safety and tolerability profile of Ansofaxine, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), with established antidepressant classes, namely Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). This analysis is based on available data from clinical trials and is intended to inform research and development in the field of neuropsychopharmacology.
Executive Summary
This compound has demonstrated a generally safe and well-tolerated profile in short-term clinical trials of up to 8 weeks.[1][2] As a triple reuptake inhibitor, its mechanism of action offers a broader neurochemical spectrum compared to traditional antidepressants.[3] While dedicated long-term, open-label extension studies on this compound are not yet widely published, this guide synthesizes the available short-term data for this compound and compares it with the established long-term safety profiles of other commonly prescribed antidepressants, such as Desvenlafaxine and Vortioxetine. The data presented herein is intended to provide a preliminary validation of this compound's long-term safety and tolerability, pending the availability of more extensive long-term clinical trial results.
Comparative Safety and Tolerability Data
The following tables summarize the incidence of treatment-related adverse events (TRAEs) from Phase 2 and Phase 3 clinical trials of this compound, alongside long-term data from open-label extension studies of Desvenlafaxine and Vortioxetine for context.
Table 1: Incidence of Treatment-Related Adverse Events (TRAEs) in a 6-Week Phase 2 Study of this compound [4][5][6][7]
| Adverse Event | Placebo (n=49) | This compound 40 mg (n=52) | This compound 80 mg (n=52) | This compound 120 mg (n=51) | This compound 160 mg (n=51) |
| Overall TRAE Incidence | 38.78% | 51.92% | 65.38% | 56.86% | 62.75% |
| Nausea | 4.1% | 15.4% | 25.0% | 21.6% | 27.5% |
| Dizziness | 6.1% | 7.7% | 13.5% | 9.8% | 11.8% |
| Headache | 8.2% | 9.6% | 7.7% | 7.8% | 9.8% |
| Somnolence | 2.0% | 5.8% | 7.7% | 5.9% | 7.8% |
| Dry Mouth | 2.0% | 3.8% | 9.6% | 7.8% | 9.8% |
| Vomiting | 0.0% | 1.9% | 5.8% | 3.9% | 5.9% |
Table 2: Incidence of Treatment-Related Adverse Events (TRAEs) in an 8-Week Phase 3 Study of this compound [1][2][8]
| Adverse Event Category | Placebo (n=185) | This compound 80 mg (n=187) | This compound 160 mg (n=186) |
| Overall TRAE Incidence | 45.11% | 59.20% | 65.22% |
| Nausea | 5.4% | 18.2% | 23.7% |
| Dizziness | 4.9% | 10.2% | 11.3% |
| Dry Mouth | 2.7% | 6.4% | 10.2% |
| Somnolence | 3.2% | 5.3% | 6.5% |
| Vomiting | 1.1% | 4.3% | 5.9% |
| Headache | 4.3% | 5.9% | 5.4% |
Table 3: Long-Term Tolerability of Desvenlafaxine (SNRI) - 6-Month Open-Label Extension Studies in Children and Adolescents
| Adverse Event Metric | Study 1 | Study 2 |
| Overall AE Incidence | 79.4% | 79.1% |
| Discontinuation due to AEs | 8.9% | 5.2% |
| Treatment-Emergent Suicidal Ideation/Behavior | 16.6% | 14.1% |
Table 4: Long-Term Tolerability of Vortioxetine (SSRI) - 52-Week Open-Label Extension Study
| Adverse Event | Incidence |
| Overall TEAE Incidence | 70.6% |
| Nausea | 15.2% |
| Headache | 12.4% |
| Nasopharyngitis | 9.8% |
| Diarrhea | 7.2% |
| Dizziness | 6.8% |
Experimental Protocols
The safety and tolerability of this compound were assessed in multicenter, randomized, double-blind, placebo-controlled clinical trials.
This compound Phase 3 Clinical Trial (NCT04853407) Methodology[2][8][9][10]
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, fixed-dose study.
-
Participants: Male and female outpatients aged 18 to 65 years meeting the DSM-5 criteria for Major Depressive Disorder (MDD), with a Montgomery-Åsberg Depression Rating Scale (MADRS) total score ≥26 and a Clinical Global Impression - Severity of Illness (CGI-S) score ≥4 at screening.
-
Treatment: Eligible patients were randomized (1:1:1) to receive 8 weeks of treatment with this compound 80 mg/day, this compound 160 mg/day, or a placebo.
-
Safety Assessments: Safety and tolerability were monitored through the systematic collection of adverse events (AEs), vital signs, physical examinations, laboratory tests (hematology, clinical chemistry, and urinalysis), and 12-lead electrocardiograms (ECG). Suicidal ideation and behavior were evaluated using the Columbia-Suicide Severity Rating Scale (C-SSRS), and sexual function was assessed with the Arizona Sexual Experience Scale (ASEX).
-
Adverse Event Recording: All observed or spontaneously reported adverse events were recorded, regardless of their perceived relationship to the study drug. AEs were coded using the Medical Dictionary for Regulatory Activities (MedDRA). Treatment-emergent adverse events (TEAEs) were defined as any AE that occurred or worsened after the first dose of the study drug. Treatment-related adverse events (TRAEs) were determined by the investigator as being causally related to the study medication.
General Methodology for Assessing Adverse Events in Antidepressant Trials[11][12]
The assessment of adverse events in antidepressant clinical trials is a critical component of evaluating a drug's safety profile. Standard methodologies often include:
-
Spontaneous Reporting: Clinicians document any adverse events reported by the patient during study visits.
-
Systematic Inquiry: Standardized checklists or questionnaires are used to systematically ask patients about a predefined list of common side effects associated with antidepressants. This method can yield a higher and more reliable reporting of symptoms compared to open-ended questions.[9]
-
Baseline Assessment: It is crucial to assess for the presence of symptoms at baseline, before the initiation of the study drug, to differentiate pre-existing conditions from treatment-emergent adverse events.[9]
-
Placebo Control: A placebo group is essential to control for adverse events that may be due to the underlying illness, patient expectations, or other factors not related to the pharmacological action of the drug.[9]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: A Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI)
This compound functions by inhibiting the reuptake of three key neurotransmitters involved in mood regulation: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[3] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), this compound increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling.[3]
Caption: this compound's mechanism of action as an SNDRI.
Clinical Trial Workflow for Assessing Safety and Tolerability
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial designed to assess the safety and tolerability of a new antidepressant like this compound.
Caption: Workflow of a randomized controlled trial for this compound.
Conclusion
Based on the available short-term clinical trial data, this compound appears to have a manageable safety and tolerability profile, with the most common treatment-related adverse events being nausea, dizziness, and dry mouth.[1][8] The incidence of these events appears to be dose-dependent. While direct long-term safety data for this compound is not yet extensively published, comparisons with the established long-term profiles of other modern antidepressants like Desvenlafaxine and Vortioxetine suggest that the types of adverse events observed with this compound are in line with those of other serotonergic and noradrenergic medications.
For a definitive validation of this compound's long-term safety and tolerability, the results of ongoing or future open-label extension studies of at least 52 weeks are necessary. These studies will provide crucial insights into the incidence of less frequent adverse events, the potential for weight changes, and any effects on sexual function over extended periods of treatment. Researchers and drug development professionals should continue to monitor for these forthcoming data to make fully informed decisions regarding the clinical application and further development of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of this compound (LY03005) for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. physiciansweekly.com [physiciansweekly.com]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
Ansofaxine Efficacy in Major Depressive Disorder: A Comparative Analysis of Placebo-Controlled, Double-Blind Trials
Ansofaxine, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), has demonstrated significant efficacy in the treatment of major depressive disorder (MDD) in recent placebo-controlled, double-blind clinical trials. This guide provides a comprehensive comparison of this compound's performance against established antidepressant alternatives, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
This compound's unique mechanism of action, which involves inhibiting the reuptake of three key neurotransmitters implicated in mood regulation—serotonin, norepinephrine, and dopamine—positions it as a potentially valuable addition to the therapeutic arsenal for MDD.[1][2] Clinical trial data indicates that this triple-action approach may offer robust antidepressant effects.
Comparative Efficacy of this compound and Other Antidepressants
The following tables summarize the efficacy data from placebo-controlled, double-blind trials of this compound and other commonly prescribed antidepressants for MDD. The primary efficacy endpoints are typically the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) or the 17-item Hamilton Depression Rating Scale (HAM-D17) total scores.
Table 1: Efficacy of this compound in Placebo-Controlled, Double-Blind Trials for MDD
| Trial Phase | Treatment Group (daily dose) | Number of Patients (n) | Trial Duration | Primary Efficacy Endpoint | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | p-value vs. Placebo |
| Phase 3 | This compound (80 mg) | 187 | 8 weeks | MADRS Total Score | -20.0 | -14.6 | <0.0001 |
| Phase 3 | This compound (160 mg) | 186 | 8 weeks | MADRS Total Score | -19.9 | -14.6 | <0.0001 |
| Phase 2 | This compound (40 mg) | 52 | 6 weeks | HAM-D17 Total Score | -12.46 (pooled this compound groups) | -9.71 | 0.0447 |
| Phase 2 | This compound (80 mg) | 52 | 6 weeks | HAM-D17 Total Score | -12.46 (pooled this compound groups) | -9.71 | 0.0447 |
| Phase 2 | This compound (120 mg) | 51 | 6 weeks | HAM-D17 Total Score | -12.46 (pooled this compound groups) | -9.71 | 0.0447 |
| Phase 2 | This compound (160 mg) | 51 | 6 weeks | HAM-D17 Total Score | -12.46 (pooled this compound groups) | -9.71 | 0.0447 |
Table 2: Efficacy of Selected Alternative Antidepressants in Placebo-Controlled, Double-Blind Trials for MDD
| Drug Class | Drug (daily dose) | Number of Patients (n) | Trial Duration | Primary Efficacy Endpoint | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | p-value vs. Placebo |
| SSRI | Sertraline (50-200 mg) | 39 | 10 weeks | HAM-D17 Total Score | Significant Improvement | Less Improvement | <0.0001 (response rate) |
| SSRI | Escitalopram (10 mg) | (Not specified) | 8 weeks | MADRS Total Score | -16.3 | -13.6 | Significant |
| SNRI | Venlafaxine XR (75-225 mg) | 100 | 8 weeks | HAM-D21 Total Score | Significant Improvement | Less Improvement | <0.05 (remission rate) |
| SNRI | Duloxetine (60 mg) | 261 | 8 weeks | MADRS Total Score | Significant Improvement | Less Improvement | <0.01 |
Experimental Protocols
The methodologies for the key clinical trials cited are crucial for interpreting the efficacy data. Below are summaries of the experimental protocols for the this compound Phase 3 and Phase 2 trials.
This compound Phase 3 Trial (NCT04853407)
-
Study Design: A multicenter, randomized, double-blind, fixed-dose, placebo-controlled clinical trial conducted in China.
-
Participants: 588 outpatients aged 18 to 65 years with a diagnosis of MDD according to DSM-5 criteria. Key inclusion criteria included a MADRS total score of ≥ 26 at screening.
-
Intervention: Patients were randomly assigned in a 1:1:1 ratio to receive either this compound 80 mg/day, this compound 160 mg/day, or a placebo for 8 weeks.
-
Primary Efficacy Endpoint: The change in MADRS total score from baseline to the end of the 8-week treatment period.
-
Safety Assessments: Included monitoring of adverse events, vital signs, physical examinations, laboratory tests, and 12-lead electrocardiograms (ECG).
This compound Phase 2 Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-finding clinical trial.
-
Participants: Eligible patients with MDD.
-
Intervention: Patients were randomly assigned to receive one of four fixed doses of this compound (40, 80, 120, or 160 mg/day) or a placebo for 6 weeks.
-
Primary Outcome Measure: The change in the total score on the 17-item Hamilton Depression Rating Scale (HAM-D17) from baseline to week 6.
-
Safety Assessments: Monitoring of treatment-related adverse events.
Visualizing the Path to Discovery
To better understand the processes behind generating this clinical evidence, the following diagrams illustrate a typical experimental workflow for a placebo-controlled, double-blind trial and the proposed signaling pathway of this compound.
References
Ansofaxine Phase 3 Clinical Trial Meta-Analysis: A Comparative Guide for Researchers
Ansofaxine, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), has emerged as a promising therapeutic agent for major depressive disorder (MDD). This guide provides a meta-analysis of its phase 3 clinical trial data, offering an objective comparison with established antidepressant alternatives, Desvenlafaxine and Vortioxetine. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and processes.
Comparative Efficacy of this compound and Alternatives
The efficacy of this compound in treating MDD has been demonstrated in a pivotal phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial (NCT04853407).[1][2] The primary measure of efficacy was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline.
Table 1: Comparison of Efficacy in Phase 3 Clinical Trials
| Drug | Dosage(s) | Mean Change in MADRS Total Score from Baseline | Response Rate (≥50% reduction in MADRS) | Remission Rate (MADRS score ≤10) |
| This compound | 80 mg/day | -20.0[1][2] | 79.89%[3] | 51.63%[3] |
| 160 mg/day | -19.9[1][2] | 73.91%[3] | 52.17%[3] | |
| Placebo | -14.6[1][2] | 42.39%[3] | 30.98%[3] | |
| Desvenlafaxine | 50 mg/day | Significantly greater improvement vs. placebo (P = .018) | 39% - 65% | 20% - 37% |
| 100 mg/day | Significantly greater improvement vs. placebo (P = .028) | 49% - 63% | 28% - 45% | |
| Placebo | - | 38% - 50% | 21% - 29% | |
| Vortioxetine | 10 mg/day | -13.0 (vs. -10.8 for placebo)[4] | 33.8% (vs. 28.4% for placebo)[4] | 21.4% (vs. 14.2% for placebo)[4] |
| 20 mg/day | -14.4 (vs. -10.8 for placebo, P=.002)[4] | 39.2% (vs. 28.4% for placebo, P=.044)[4] | 22.3% (vs. 14.2% for placebo)[4] | |
| Placebo | -10.8[4] | 28.4%[4] | 14.2%[4] |
Comparative Safety and Tolerability
The safety and tolerability of a new antidepressant are critical for its clinical utility. The following table summarizes the key safety findings from the respective phase 3 trials.
Table 2: Comparison of Safety and Tolerability
| Drug | Incidence of Treatment-Emergent Adverse Events (TEAEs) | Incidence of Treatment-Related Adverse Events (TRAEs) | Most Common Adverse Events (Incidence >5% and at least twice the rate of placebo) |
| This compound | 80 mg: 74.46%, 160 mg: 78.26%, Placebo: 67.93%[1][2] | 80 mg: 59.2%, 160 mg: 65.22%, Placebo: 45.11%[1][2] | Nausea, Dizziness, Dry Mouth, Somnolence |
| Desvenlafaxine | - | - | Nausea (22%), Dizziness (13%), Hyperhidrosis (10%), Constipation (9%), Decreased appetite (5%)[5] |
| Vortioxetine | 62.3% (5-20 mg) vs. 61.5% (placebo) | - | Nausea (20.9-31.2%), Vomiting (2.9-6.5%)[6] |
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting clinical trial data. Below are the key aspects of the this compound phase 3 trial protocol, with a comparative overview of typical inclusion and exclusion criteria for MDD trials.
This compound Phase 3 Trial (NCT04853407) Methodology
This was a multicenter, double-blind, randomized, placebo-controlled study.[1][2]
-
Participants: 588 outpatients aged 18 to 65 years with a DSM-5 diagnosis of MDD (single or recurrent episodes, without psychotic features).[3][7]
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Non-response to a previous adequate trial of venlafaxine or at least two other antidepressants with different mechanisms of action.[7][8]
-
Diagnosis of other major psychiatric disorders, or MDD secondary to another medical or mental illness.[7][8]
-
Substance or alcohol abuse within 6 months prior to screening.[7][8]
-
Intervention: Patients were randomized (1:1:1) to receive this compound 80 mg/day, this compound 160 mg/day, or a matching placebo for 8 weeks.[1]
-
Primary Endpoint: Change from baseline in MADRS total score at the end of the 8-week treatment period.[1][2]
-
Safety Assessments: Included monitoring of adverse events, vital signs, physical examinations, laboratory tests, 12-lead electrocardiograms (ECG), and assessments of suicidality and sexual function.[1]
General Comparator Trial Protocols (Desvenlafaxine and Vortioxetine)
Phase 3 trials for Desvenlafaxine and Vortioxetine generally followed a similar randomized, double-blind, placebo-controlled design with an 8-week treatment duration.
-
Inclusion Criteria: Typically included adult outpatients with a primary diagnosis of MDD according to DSM-IV or DSM-5 criteria and a minimum baseline score on a standardized depression rating scale (e.g., HAM-D17 ≥ 20).
-
Exclusion Criteria: Commonly excluded patients with a history of bipolar disorder, psychosis, recent substance abuse, and those who were at high risk for suicide. Patients who had failed to respond to multiple previous antidepressant treatments were also often excluded.
Visualizing Mechanisms and Processes
To further elucidate the scientific context of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate its proposed signaling pathway and a typical clinical trial workflow.
Caption: Proposed mechanism of action for this compound.
Caption: Workflow of the this compound phase 3 clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of this compound (LY03005) for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 5. Pfizer Reports Top Line Results from a Phase 3 Study Evaluating Desvenlafaxine Succinate Sustained-Release Formulation in Pediatric Patients with Major Depressive Disorder | Pfizer [pfizer.com]
- 6. The safety and tolerability of vortioxetine: Analysis of data from randomized placebo-controlled trials and open-label extension studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Study to Evaluate the Efficacy and Safety of this compound Hydrochloride Extended-release Tablets in the Treatment of Major Depressive Disorder (MDD) | Clinical Research Trial Listing [centerwatch.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Ansofaxine Demonstrates Superiority Over Placebo in Reducing Depressive Symptoms as Measured by HAMD-17 Scores
Key Findings:
-
Multiple clinical trials have shown that ansofaxine is significantly more effective than placebo in reducing the total scores on the 17-item Hamilton Depression Rating Scale (HAMD-17) in patients with major depressive disorder (MDD).
-
Statistically significant improvements with this compound treatment have been observed as early as one week and sustained over the course of the studies.
-
This compound has been generally well-tolerated in clinical trial settings.
This compound, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), has shown considerable promise in the treatment of major depressive disorder.[1][2][3] Clinical studies consistently demonstrate its efficacy in alleviating depressive symptoms, with the reduction in HAMD-17 scores being a key metric of its therapeutic effect.
Efficacy Data from Clinical Trials
A pivotal Phase 2, multicenter, randomized, double-blind, placebo-controlled, dose-finding study provided robust evidence of this compound's superiority over placebo.[4][5] The trial evaluated four different daily doses of this compound (40 mg, 80 mg, 120 mg, and 160 mg) against a placebo over a six-week period. The primary measure of efficacy was the change in the total HAMD-17 score from baseline to the end of the study.[4][5]
The results indicated a statistically significant greater reduction in HAMD-17 scores for all this compound dose groups compared to the placebo group at week 6.[4][5] The mean change from baseline in the HAMD-17 total score was -12.46 for the combined this compound groups, compared to -9.71 for the placebo group.[4]
A subsequent Phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial further substantiated these findings. This study assessed the efficacy and safety of 80 mg and 160 mg daily doses of this compound compared to a placebo over an eight-week treatment period.[6][7] While the primary endpoint of this study was the Montgomery-Åsberg Depression Rating Scale (MADRS), the change in HAMD-17 total score was a key secondary endpoint.[6]
The Phase 3 trial also demonstrated a statistically significant improvement in depressive symptoms for both this compound dosage groups when compared to the placebo group. The least-squares mean difference in the change from baseline in the HAMD-17 total score at week 8 was -3.57 for the 80 mg this compound group and -3.24 for the 160 mg group, as compared to placebo.[6]
| Treatment Group | Mean Change from Baseline in HAMD-17 Total Score (Phase 2, Week 6) | Least-Squares Mean Difference from Placebo in HAMD-17 Total Score (Phase 3, Week 8) |
| Placebo | -9.71[4] | N/A |
| This compound 40 mg | -12.46 (for all this compound groups combined)[4] | N/A |
| This compound 80 mg | -12.46 (for all this compound groups combined)[4] | -3.57[6] |
| This compound 120 mg | -12.46 (for all this compound groups combined)[4] | N/A |
| This compound 160 mg | -12.46 (for all this compound groups combined)[4] | -3.24[6] |
Experimental Protocols
The methodologies employed in these clinical trials were rigorous and designed to minimize bias.
Phase 2 Clinical Trial Protocol: [4][5]
-
Study Design: This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.
-
Participants: Eligible patients were adults (18-65 years) diagnosed with Major Depressive Disorder.
-
Intervention: Patients were randomly assigned to receive one of four fixed doses of this compound extended-release tablets (40, 80, 120, or 160 mg/d) or a placebo for six weeks.
-
Primary Efficacy Endpoint: The primary outcome was the change in the HAMD-17 total score from the beginning of the study (baseline) to the end of week 6.
-
Assessments: The HAMD-17 was administered at screening, baseline, and on days 7, 14, 28, and 42 of the treatment period.
Phase 3 Clinical Trial Protocol: [6][7]
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled study.
-
Participants: The study enrolled eligible patients diagnosed with MDD.
-
Intervention: Patients were randomly assigned in a 1:1:1 ratio to receive either this compound 80 mg/day, this compound 160 mg/day, or a placebo for eight weeks.
-
Primary and Secondary Efficacy Endpoints: The primary efficacy endpoint was the change in the MADRS total score from baseline to the end of the study. The change from baseline in the HAMD-17 total score at week 8 was a secondary efficacy endpoint.
Mechanism of Action and Clinical Workflow
This compound functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][3][8] By blocking the reuptake of these three key neurotransmitters, this compound increases their availability in the synaptic cleft, which is believed to be the mechanism behind its antidepressant effects.[1]
Caption: Workflow of a typical randomized, placebo-controlled clinical trial for this compound.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of this compound (LY03005) for major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Ansofaxine's Clinical Significance in Major Depressive Disorder: A Comparative Analysis
For Immediate Release
This publication provides a comprehensive assessment of the clinical significance of ansofaxine, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), in the treatment of Major Depressive Disorder (MDD). Through a detailed comparison with established first-line treatments, including Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), this guide offers researchers, scientists, and drug development professionals a thorough analysis of this compound's efficacy, safety, and mechanism of action, supported by data from pivotal clinical trials.
Executive Summary
This compound has demonstrated statistically significant efficacy in treating MDD in Phase II and Phase III clinical trials. Its unique mechanism as a triple reuptake inhibitor presents a potential advantage in addressing a broader range of depressive symptoms. This guide provides a side-by-side comparison of this compound with sertraline, escitalopram, venlafaxine XR, and duloxetine, focusing on quantitative data from placebo-controlled trials to contextualize its clinical performance.
Mechanism of Action: A Triple Reuptake Inhibitor
This compound hydrochloride functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). By blocking the reuptake of these three key neurotransmitters involved in mood regulation, this compound increases their availability in the synaptic cleft, thereby enhancing neurotransmission.[1] This triple-action mechanism is distinct from SSRIs, which primarily target serotonin, and SNRIs, which target both serotonin and norepinephrine. The addition of dopamine reuptake inhibition may contribute to improvements in motivation, pleasure, and cognitive function, which are often challenging to treat with existing antidepressants.[2][3]
Comparative Efficacy in Major Depressive Disorder
The efficacy of this compound has been evaluated in placebo-controlled clinical trials, with the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) or the 17-item Hamilton Depression Rating Scale (HAMD-17) total score from baseline as the primary endpoint. The following tables summarize the efficacy data for this compound and key comparators.
Table 1: Efficacy of this compound in MDD - Pivotal Clinical Trials
| Trial | Treatment Group | N | Baseline Mean Score (SD) | Mean Change from Baseline (SD/SE) | Placebo-Adjusted Difference |
| This compound Phase III (8 weeks) [4] | This compound 80 mg/day | 187 | MADRS: 32.3 (4.4) | -20.0 | -5.4 |
| This compound 160 mg/day | 186 | MADRS: 32.5 (4.5) | -19.9 | -5.3 | |
| Placebo | 185 | MADRS: 32.4 (4.6) | -14.6 | N/A | |
| This compound Phase II (6 weeks) [5][6][7] | This compound 40 mg/day | 52 | HAMD-17: 23.5 (3.1) | -12.46 | -2.75 |
| This compound 80 mg/day | 52 | HAMD-17: 23.8 (3.2) | -12.46 | -2.75 | |
| This compound 120 mg/day | 51 | HAMD-17: 23.7 (3.3) | -12.46 | -2.75 | |
| This compound 160 mg/day | 51 | HAMD-17: 23.9 (3.4) | -12.46 | -2.75 | |
| Placebo | 49 | HAMD-17: 23.6 (3.0) | -9.71 | N/A |
Table 2: Efficacy of Comparator Antidepressants in MDD - Pivotal Clinical Trials
| Drug | Trial Duration | Treatment Group | N | Primary Endpoint | Mean Change from Baseline | Placebo Mean Change | Placebo-Adjusted Difference |
| Sertraline | 6 months | Sertraline | 15 | MADRS | -14.5 | -14.9 | 0.4[2] |
| Escitalopram | 8 weeks | Escitalopram 10 mg/day | - | MADRS | -16.3 | -13.6 | -2.7[8] |
| Venlafaxine XR | 8 weeks | Venlafaxine XR 75 mg/day | 174 | HAMD-17 | -10.76 | -9.25 | -1.51[9] |
| Venlafaxine XR 75-225 mg/day | 179 | HAMD-17 | -10.37 | -9.25 | -1.12[9] | ||
| Duloxetine | 9 weeks | Duloxetine 60 mg/day | 123 | HAMD-17 | -10.9 | -6.9 | -4.0[10] |
| 8 weeks | Duloxetine 80 mg/day | 93 | HAMD-17 | -11.4 | -9.1 | -2.3[11] | |
| Duloxetine 120 mg/day | 103 | HAMD-17 | -11.8 | -9.1 | -2.7[11] |
Comparative Safety and Tolerability
The safety and tolerability of this compound have been assessed through the monitoring of treatment-emergent adverse events (TEAEs) and discontinuation rates due to adverse events.
Table 3: Safety and Tolerability of this compound in MDD - Pivotal Clinical Trials
| Trial | Treatment Group | Incidence of TEAEs (%) | Most Common TEAEs | Discontinuation Rate due to AEs (%) |
| This compound Phase III (8 weeks) [4] | This compound 80 mg/day | 74.46 | Nausea, headache, dizziness, somnolence | 3.80 |
| This compound 160 mg/day | 78.26 | Nausea, headache, dizziness, somnolence | 7.07 | |
| Placebo | 67.93 | Nausea, headache, dizziness | 2.72 | |
| This compound Phase II (6 weeks) [5] | This compound (40-160 mg/day) | 51.92-65.38 | Nausea, dizziness, headache, dry mouth, somnolence | Not specified |
| Placebo | 38.78 | Nausea, dizziness, headache | Not specified |
Table 4: Safety and Tolerability of Comparator Antidepressants in MDD - Pivotal Clinical Trials
| Drug | Incidence of TEAEs (%) | Most Common TEAEs | Discontinuation Rate due to AEs (%) | Placebo Discontinuation Rate due to AEs (%) |
| Sertraline | 76-80 | Anxiety, influenza-like symptoms, insomnia[12] | 9.2-15.3[12] | 1.9[12] |
| Escitalopram | Not specified | Not specified | 6.7[3] | Not specified |
| Venlafaxine XR | 67.8-76.7 | Nausea, dizziness, somnolence, dry mouth[9] | Not specified | Not specified |
| Duloxetine | 73.4 | Nausea, dry mouth, constipation, insomnia, dizziness, fatigue, somnolence[1] | 8.0-13.8[10][13] | 3.4-4.3[13][14] |
Experimental Protocols
A summary of the methodologies for the pivotal clinical trials of this compound and comparator drugs is provided below.
This compound (Phase III - NCT04853407) [4][15][16]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, fixed-dose, parallel-group study.
-
Participants: 588 outpatients (18-65 years) with a DSM-5 diagnosis of MDD, a MADRS total score ≥26, and a Clinical Global Impression - Severity (CGI-S) score ≥4.
-
Intervention: 8 weeks of treatment with this compound (80 mg/day or 160 mg/day) or placebo.
-
Primary Outcome: Change from baseline in MADRS total score at week 8.
-
Secondary Outcomes: CGI-S, Patient Global Impression of Improvement (PGI-I), and safety assessments.
Sertraline
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled feasibility trial.[2]
-
Participants: Patients on hemodialysis with MDD.[2]
-
Intervention: 6 months of treatment with sertraline or placebo.[2]
-
Primary Outcome: Change in MADRS and Beck Depression Inventory II (BDI-II) scores.[2]
Escitalopram
-
Study Design: A placebo-controlled study.[8]
-
Participants: Patients with MDD.[8]
-
Intervention: 8 weeks of treatment with escitalopram (10 mg/day) or placebo.[8]
-
Primary Outcome: Change from baseline in MADRS total score at week 8.[8]
Venlafaxine XR
-
Study Design: A randomized, double-blind, placebo-controlled study.[9]
-
Participants: Patients with MDD.[9]
-
Intervention: 8 weeks of treatment with fixed-dose venlafaxine XR (75 mg/day), flexible-dose venlafaxine XR (75-225 mg/day), or placebo.[9]
-
Primary Outcome: Change from baseline in HAMD-17 total score at week 8.[9]
Duloxetine
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[10][11]
-
Intervention: 8-9 weeks of treatment with duloxetine (60 mg/day, 80 mg/day, or 120 mg/day) or placebo.[10][11]
-
Primary Outcome: Change from baseline in HAMD-17 total score at the end of treatment.[10][11]
Conclusion
This compound demonstrates a robust antidepressant effect and a manageable safety profile in patients with Major Depressive Disorder. Its novel triple reuptake inhibitor mechanism may offer a valuable therapeutic alternative, particularly for patients with symptoms of anhedonia and cognitive dysfunction. The comparative data presented in this guide suggest that this compound's efficacy is competitive with established SSRIs and SNRIs. Further head-to-head comparative trials will be crucial to fully elucidate the relative clinical benefits and risks of this compound in the treatment of MDD.
References
- 1. Treatment discontinuation and tolerability as a function of dose and titration of duloxetine in the treatment of major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sertraline Versus Placebo in Patients with Major Depressive Disorder Undergoing Hemodialysis: A Randomized, Controlled Feasibility Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of escitalopram in the treatment of major depressive disorder compared with conventional selective serotonin reuptake inhibitors and venlafaxine XR: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of this compound (LY03005) for major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [PDF] Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial | Semantic Scholar [semanticscholar.org]
- 7. Efficacy, Safety, and Tolerability of this compound (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Escitalopram for the management of major depressive disorder: a review of its efficacy, safety, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized, double-blinded, placebo-controlled study to evaluate the efficacy and safety of venlafaxine extended release and a long-term extension study for patients with major depressive disorder in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Duloxetine, 60 mg once daily, for major depressive disorder: a randomized double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Duloxetine in the treatment of major depressive disorder: a placebo- and paroxetine-controlled trial | European Psychiatry | Cambridge Core [cambridge.org]
- 12. psychiatryonline.org [psychiatryonline.org]
- 13. A randomized placebo-controlled trial of duloxetine in patients with major depressive disorder and associated painful physical symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Duloxetine 60 mg once daily dosing versus placebo in the acute treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Study to Evaluate the Efficacy and Safety of this compound Hydrochloride Extended-release Tablets in the Treatment of Major Depressive Disorder (MDD) | Clinical Research Trial Listing [centerwatch.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of Ansofaxine: A Guide for Laboratory Professionals
The proper disposal of Ansofaxine, an antidepressant also known as toludesvenlafaxine, is crucial for environmental safety and regulatory compliance.[1][2] As a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, researchers, scientists, and drug development professionals must adhere to strict disposal protocols.[1] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination and potential harm to aquatic ecosystems.[3][4][5]
Regulatory Framework and Environmental Considerations
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[3][6][7] While this compound is not specifically listed as a P- or U-listed hazardous waste, its acute aquatic toxicity warrants careful management as a potentially hazardous pharmaceutical waste.[1][6] The principle of avoiding environmental release is paramount.[1] Studies on similar antidepressants, like venlafaxine, have shown that their presence in aquatic environments can negatively impact aquatic life.
Step-by-Step Disposal Procedure
The primary recommendation for the disposal of this compound is to use an approved waste disposal plant.[1] This ensures that the compound is handled and treated in a manner that neutralizes its harmful effects.
1. Segregation and Collection:
-
Unused, expired, or contaminated this compound, including pure substance, solutions, and contaminated labware (e.g., vials, syringes), should be segregated from non-hazardous waste.
-
Collect these materials in a designated, properly labeled, and sealed hazardous waste container.[8]
2. Approved Disposal Facility:
-
The collected this compound waste must be transported to and disposed of at a licensed hazardous waste disposal facility.[1][9] Most pharmaceutical waste is incinerated at a licensed medical incineration site.[3]
3. In-House Neutralization (if permissible and equipped):
4. Spill Management:
-
In case of a spill, absorb the material with a non-combustible absorbent material (e.g., sand, earth).[10]
-
Collect the spillage and the absorbent material into a sealed container for disposal as hazardous waste.[1][10]
-
Wash the spill area thoroughly.[8]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key hazard information from its Material Safety Data Sheet (MSDS).
| Hazard Category | Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Data sourced from the this compound MSDS by DC Chemicals.[1]
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the search results. Disposal procedures are guided by regulatory requirements and safety data rather than experimental research.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
This guide provides a foundational understanding for the safe and compliant disposal of this compound. Researchers and laboratory managers are encouraged to consult their institution's specific waste management policies and local regulations to ensure full compliance.
References
- 1. This compound|916918-80-4|MSDS [dcchemicals.com]
- 2. Toludesvenlafaxine - Wikipedia [en.wikipedia.org]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. portal.ct.gov [portal.ct.gov]
- 5. epa.gov [epa.gov]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. Federal Register :: Management Standards for Hazardous Waste Pharmaceuticals [federalregister.gov]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. sugarlandtx.gov [sugarlandtx.gov]
- 10. buyat.ppg.com [buyat.ppg.com]
Essential Safety and Logistical Information for Handling Ansofaxine
This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals engaged in the handling of Ansofaxine. The following procedural guidance is intended to ensure a safe laboratory environment and proper management of this chemical compound.
Quantitative Data Summary
For ease of reference and comparison, the following table summarizes key quantitative data for this compound hydrochloride.
| Parameter | Value | Source(s) |
| IC50 (Serotonin Reuptake) | 723 nM | [1] |
| IC50 (Dopamine Reuptake) | 491 nM | [1] |
| IC50 (Norepinephrine Reuptake) | 763 nM | [1] |
| Water Solubility | 0.00464 mg/mL | [2] |
| Solubility in DMSO | 84 mg/mL | [3] |
| Molecular Weight | 417.97 g/mol | [3] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure risks.
Core PPE Requirements:
-
Gloves: Two pairs of chemotherapy-tested gloves that meet ASTM D6978 standards are required. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Gloves must be changed every 30 minutes or immediately if contaminated, torn, or punctured.
-
Gown: A disposable, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs is necessary.
-
Eye and Face Protection: Safety goggles and a face shield, or a full face-piece respirator, should be worn to protect against splashes.
-
Respiratory Protection: For procedures that may generate aerosols or when handling the powder outside of a containment primary engineering control (C-PEC), a NIOSH-approved respirator (e.g., N95) is required.
-
Shoe Covers: Disposable shoe covers must be worn and removed before exiting the designated handling area.
Experimental Protocols
The following are detailed methodologies for key laboratory procedures involving this compound.
1. Preparation of a 10 mM this compound Stock Solution in DMSO:
-
Pre-Handling: Don all required PPE as specified above. Work must be conducted within a certified chemical fume hood or a biological safety cabinet.
-
Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully weigh the desired amount of this compound hydrochloride powder.
-
Dissolution: Transfer the weighed powder to an appropriate sterile, conical tube. Using a calibrated micropipette, add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, dissolve 4.18 mg of this compound hydrochloride (MW: 417.97 g/mol ) in 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).
2. Spill Decontamination Procedure:
-
Immediate Response: Alert others in the vicinity and evacuate the immediate area of the spill.
-
Containment: If safe to do so, cover the spill with absorbent pads to prevent it from spreading.
-
PPE: Don appropriate PPE, including double gloves, a gown, eye protection, and a respirator.
-
Neutralization/Cleaning:
-
For small spills on a manageable surface, gently cover the spill with absorbent material.
-
Saturate the absorbent material with a 10% bleach solution, working from the outside of the spill inwards.
-
Allow a contact time of at least 20 minutes.
-
Collect the absorbent material using forceps and place it in a designated hazardous waste container.
-
Clean the spill area twice with a detergent solution, followed by a final rinse with water.
-
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.
Operational and Disposal Plans
A systematic approach to the operational use and disposal of this compound is critical for safety and compliance.
Handling and Storage:
-
Engineering Controls: All handling of this compound powder should occur in a chemical fume hood or other ventilated enclosure.
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal Plan:
-
Waste Segregation: All solid waste contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions should be collected in a designated hazardous liquid waste container. Do not dispose of this compound solutions down the drain.
-
Decontamination of Glassware: Reusable glassware should be soaked in a 10% bleach solution for at least 20 minutes, then washed thoroughly with laboratory detergent and rinsed with deionized water.
-
Final Disposal: All hazardous waste containing this compound must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the reuptake of serotonin, norepinephrine, and dopamine.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing an this compound stock solution.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
